Product packaging for Gamma-decalactone-d7(Cat. No.:)

Gamma-decalactone-d7

Cat. No.: B12373647
M. Wt: 177.29 g/mol
InChI Key: IFYYFLINQYPWGJ-FXKADRDRSA-N
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Description

Gamma-decalactone-d7 is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 177.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O2 B12373647 Gamma-decalactone-d7

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18O2

Molecular Weight

177.29 g/mol

IUPAC Name

3,3,4,4,5-pentadeuterio-5-(1,1-dideuteriohexyl)oxolan-2-one

InChI

InChI=1S/C10H18O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h9H,2-8H2,1H3/i6D2,7D2,8D2,9D

InChI Key

IFYYFLINQYPWGJ-FXKADRDRSA-N

Isomeric SMILES

[2H]C1(C(=O)OC(C1([2H])[2H])([2H])C([2H])([2H])CCCCC)[2H]

Canonical SMILES

CCCCCCC1CCC(=O)O1

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to γ-Decalactone-d7: Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis of the deuterated stable isotope, γ-decalactone-d7. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development who utilize isotopically labeled compounds for a variety of applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative assays.

Chemical Properties

γ-Decalactone-d7 is the deuterated form of γ-decalactone, a naturally occurring flavor and fragrance compound known for its characteristic fruity, peach-like aroma. The incorporation of seven deuterium atoms into the molecule increases its molecular weight, making it distinguishable from its non-deuterated counterpart by mass spectrometry. This property is fundamental to its application as an internal standard.

Quantitative Data Summary

The key chemical and physical properties of γ-decalactone-d7 and its non-deuterated analog are summarized in the table below for easy comparison.

Propertyγ-Decalactone-d7γ-Decalactone (Non-deuterated)
Molecular Formula C₁₀H₁₁D₇O₂[1]C₁₀H₁₈O₂[2]
Molecular Weight 177.296 g/mol 170.25 g/mol [2]
CAS Number 1104979-33-0[3]706-14-9[2]
Appearance -Colorless to pale yellow liquid[2]
Purity ≥ 95%[1]≥ 98%
Boiling Point -281 °C[2]
Density -0.952 - 0.957 g/mL at 20°C[4]
Refractive Index -1.4470 - 1.4510 at 20°C[4]
Spectral Data

While specific spectral data for γ-decalactone-d7 is not widely published, the following represents the expected and known spectral characteristics for the non-deuterated form, which are crucial for its identification and characterization.

  • Mass Spectrometry (MS): The mass spectrum of γ-decalactone shows a characteristic fragmentation pattern. The deuterated form, γ-decalactone-d7, would be expected to show a molecular ion peak at m/z 177, with a fragmentation pattern reflecting the presence of seven deuterium atoms. The most abundant fragment ion for the non-deuterated form is typically observed at m/z 85.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of γ-decalactone exhibits signals corresponding to the protons in the lactone ring and the hexyl side chain. In the spectrum of γ-decalactone-d7, a significant reduction in the intensity of signals corresponding to the positions of deuteration would be observed.

    • ¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts for γ-decalactone are well-documented.[1] The spectrum of the deuterated analogue would show characteristic splitting patterns for carbons bearing deuterium atoms.

Synthesis of γ-Decalactone

The synthesis of γ-decalactone, particularly the naturally occurring (R)-enantiomer, is of significant industrial interest. The primary and most established method for its production is through the biotransformation of ricinoleic acid, a major component of castor oil.

Biotechnological Synthesis of (R)-γ-Decalactone

The biotechnological route offers a regio- and stereoselective method to produce the desired (R)-γ-decalactone. This process is typically carried out using various yeast species, with Yarrowia lipolytica being one of the most effective microorganisms for this transformation.[5]

The overall pathway involves two main stages:

  • Hydrolysis of Castor Oil: The triglycerides in castor oil are first hydrolyzed to release ricinoleic acid.

  • β-Oxidation and Lactonization: The released ricinoleic acid undergoes a series of β-oxidation cycles within the yeast cells. This process shortens the fatty acid chain to a 10-carbon intermediate, 4-hydroxydecanoic acid. This intermediate then undergoes spontaneous or acid-catalyzed intramolecular cyclization (lactonization) to form γ-decalactone.[2]

G cluster_0 Yeast Cell Ricinoleic Acid Ricinoleic Acid β-Oxidation Pathway β-Oxidation Pathway Ricinoleic Acid->β-Oxidation Pathway Uptake & Activation 4-Hydroxydecanoic Acid 4-Hydroxydecanoic Acid β-Oxidation Pathway->4-Hydroxydecanoic Acid 4 Cycles γ-Decalactone γ-Decalactone 4-Hydroxydecanoic Acid->γ-Decalactone Lactonization (Acidic pH) Castor Oil Castor Oil Castor Oil->Ricinoleic Acid Hydrolysis

Experimental Protocol: Biotechnological Production of (R)-γ-Decalactone

This protocol is a generalized representation based on common practices in the field.

  • Microorganism and Culture Preparation:

    • Inoculate a suitable yeast strain, such as Yarrowia lipolytica, into a sterile growth medium.

    • Incubate the culture under appropriate conditions of temperature and agitation to achieve a desired cell density.

  • Biotransformation:

    • Introduce castor oil or ricinoleic acid into the yeast culture.

    • Continue the incubation, monitoring key parameters such as pH, dissolved oxygen, and substrate consumption.

    • The biotransformation process can take several days.

  • Extraction and Lactonization:

    • After the desired incubation period, acidify the culture medium to facilitate the lactonization of the 4-hydroxydecanoic acid intermediate.

    • Extract the γ-decalactone from the culture broth using a suitable organic solvent.

  • Purification:

    • Purify the extracted γ-decalactone using techniques such as distillation or chromatography to obtain a product of high purity.

Synthesis of γ-Decalactone-d7

Two plausible synthetic approaches are outlined below, based on established methods for deuterating similar molecules.

Approach 1: Deuteration via a Deuterated Precursor

This approach would involve the synthesis of deuterated 4-hydroxydecanoic acid, which can then be cyclized to form γ-decalactone-d7. The deuteration of the precursor could be achieved through various methods, including catalytic H-D exchange reactions.

G Decanoic Acid Decanoic Acid Deuterated Decanoic Acid Deuterated Decanoic Acid Decanoic Acid->Deuterated Decanoic Acid Catalytic H-D Exchange (e.g., Pd/C, D₂O) Deuterated 4-Hydroxydecanoic Acid Deuterated 4-Hydroxydecanoic Acid Deuterated Decanoic Acid->Deuterated 4-Hydroxydecanoic Acid Hydroxylation γ-Decalactone-d7 γ-Decalactone-d7 Deuterated 4-Hydroxydecanoic Acid->γ-Decalactone-d7 Lactonization

Approach 2: Biotransformation of a Deuterated Substrate

A chemoenzymatic approach could involve the biotransformation of a deuterated precursor, such as deuterated ricinoleic acid. This would leverage the stereoselectivity of the yeast's enzymatic machinery to produce (R)-γ-decalactone-d7.

G cluster_0 Yeast Cell Deuterated Ricinoleic Acid Deuterated Ricinoleic Acid β-Oxidation Pathway β-Oxidation Pathway Deuterated Ricinoleic Acid->β-Oxidation Pathway Uptake & Activation Deuterated 4-Hydroxydecanoic Acid Deuterated 4-Hydroxydecanoic Acid β-Oxidation Pathway->Deuterated 4-Hydroxydecanoic Acid 4 Cycles γ-Decalactone-d7 γ-Decalactone-d7 Deuterated 4-Hydroxydecanoic Acid->γ-Decalactone-d7 Lactonization Deuterated Precursor Deuterated Precursor Deuterated Precursor->Deuterated Ricinoleic Acid Chemical Synthesis

Applications in Research and Development

The primary application of γ-decalactone-d7 is as an internal standard for the quantification of γ-decalactone in various matrices, including food, beverages, and biological samples. Its use in isotope dilution mass spectrometry allows for accurate and precise measurements by correcting for sample loss during preparation and variations in instrument response.

In drug development, deuterated compounds are increasingly used to study the pharmacokinetics and metabolism of drug candidates. The "kinetic isotope effect" can sometimes lead to altered metabolic profiles for deuterated drugs, potentially improving their therapeutic properties. While γ-decalactone itself is not a therapeutic drug, the study of its deuterated form can provide valuable insights into the metabolism of lactone-containing molecules.

Conclusion

γ-Decalactone-d7 is a valuable tool for researchers and scientists requiring a stable, isotopically labeled internal standard for the accurate quantification of γ-decalactone. While detailed synthetic protocols for this specific deuterated compound are not widely published, established methods for the deuteration of related molecules and the well-understood biosynthesis of its non-deuterated counterpart provide clear pathways for its production. As the demand for isotopically labeled compounds in research and development continues to grow, the availability and comprehensive characterization of molecules like γ-decalactone-d7 will be of increasing importance.

References

The Ubiquitous Peach Aroma: A Technical Guide to the Natural Occurrence of Gamma-Decalactone in Fruits

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025 - Gamma-decalactone, a naturally occurring lactone, is a significant contributor to the characteristic aroma of many fruits, most notably peach. Its pleasant, fruity, and peach-like scent has made it a valuable compound in the food, beverage, and fragrance industries. This technical guide provides an in-depth overview of the natural occurrence of gamma-decalactone in various fruits, detailing quantitative data, experimental protocols for its analysis, and the biosynthetic pathways involved in its formation.

Quantitative Occurrence of Gamma-Decalactone in Fruits

Gamma-decalactone is found in a wide variety of fruits, though its concentration can vary significantly depending on the fruit type, cultivar, and ripeness.[1][2] While extensively studied in peaches and apricots, its presence has also been noted in strawberries, pineapples, plums, and guavas.[1] The following table summarizes the quantitative data available on the concentration of gamma-decalactone in different fruits.

FruitCultivar/VarietyConcentration (µg/kg)Reference
Peach (Prunus persica)'LG'Total Volatiles: 1413.29[3]
Apricot (Prunus armeniaca)'LT' (peel)High Odor Activity Value (OAV) of 319[2]
Apricot (Prunus armeniaca)'BX'High γ-decalactone content[2]
Apricot (Prunus armeniaca)Not SpecifiedKey aroma compound[4]
Strawberry (Fragaria × ananassa)'Misohyang'High γ-decalactone content[1]
Strawberry (Fragaria × ananassa)USA CultivarsAbundant in γ-decalactone[1]
Pineapple (Ananas comosus)Not SpecifiedPresent[1]
Plum (Prunus domestica)Not SpecifiedPresent[1][5]
Guava (Psidium guajava)Not SpecifiedPresent

Note: Specific quantitative data for plum and guava is limited in the reviewed literature.

Experimental Protocols for the Analysis of Gamma-Decalactone

The accurate quantification of gamma-decalactone in complex fruit matrices requires sophisticated analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for the analysis of volatile compounds like gamma-decalactone in fruits. Solvent extraction is another common technique for isolating lactones from fruit samples.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS Analysis

This method is suitable for the extraction and analysis of volatile and semi-volatile organic compounds from a solid or liquid sample.

1. Sample Preparation:

  • Homogenize a known weight of fresh fruit sample.

  • Transfer a specific amount of the homogenate into a headspace vial.

  • Add a saturated solution of sodium chloride (NaCl) to enhance the release of volatile compounds.

  • Add a known concentration of an internal standard (e.g., 3-octanol) for accurate quantification.[3]

2. HS-SPME Procedure:

  • Equilibrate the sample vial at a specific temperature (e.g., 45°C) for a set time (e.g., 15 minutes) to allow volatiles to accumulate in the headspace.[3]

  • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 45 minutes) at the same temperature.[3]

3. GC-MS Analysis:

  • Desorb the extracted analytes from the SPME fiber in the heated injection port of the gas chromatograph.

  • Separate the volatile compounds on a suitable capillary column (e.g., DB-WAX).

  • Detect and identify the compounds using a mass spectrometer.

  • Quantify gamma-decalactone by comparing its peak area to that of the internal standard and referencing a calibration curve.

Protocol 2: Solvent Extraction

This method involves the use of organic solvents to extract the compounds of interest from the fruit matrix.

1. Sample Preparation:

  • Homogenize a known weight of the fruit sample with a suitable solvent (e.g., diethyl ether).

  • The choice of solvent is critical and depends on the polarity of the target analyte.

2. Extraction Procedure:

  • Agitate the mixture for a sufficient time to ensure thorough extraction.

  • Separate the organic solvent layer, which now contains the extracted compounds, from the solid fruit matrix, typically by centrifugation or filtration.

  • Concentrate the extract to a smaller volume to increase the concentration of the analytes.

3. Analysis:

  • Analyze the concentrated extract using GC-MS, following a similar procedure as described for the HS-SPME method.

Visualizing the Methodologies

To better illustrate the experimental processes, the following diagrams created using the DOT language are provided.

Experimental_Workflow cluster_SPME HS-SPME-GC-MS Workflow cluster_Solvent Solvent Extraction Workflow spme_sample Fruit Sample Homogenization spme_vial Transfer to Headspace Vial + NaCl + Internal Standard spme_sample->spme_vial spme_extraction HS-SPME Extraction (e.g., 45°C, 45 min) spme_vial->spme_extraction spme_gcms GC-MS Analysis spme_extraction->spme_gcms spme_data Data Analysis & Quantification spme_gcms->spme_data solvent_sample Fruit Sample Homogenization with Solvent solvent_extraction Agitation & Separation solvent_sample->solvent_extraction solvent_concentration Extract Concentration solvent_extraction->solvent_concentration solvent_gcms GC-MS Analysis solvent_concentration->solvent_gcms solvent_data Data Analysis & Quantification solvent_gcms->solvent_data

Caption: Workflow for the analysis of gamma-decalactone in fruits.

Biosynthesis of Gamma-Decalactone

The formation of gamma-decalactone in plants is a complex process involving the modification of fatty acids. One of the primary precursors for gamma-decalactone biosynthesis is ricinoleic acid.[6] The pathway involves a series of enzymatic reactions, primarily through the β-oxidation pathway.

The key steps in the biosynthesis of gamma-decalactone from ricinoleic acid are:

  • Chain Shortening: Ricinoleic acid, an 18-carbon fatty acid, undergoes several cycles of β-oxidation, which shortens the carbon chain.

  • Formation of 4-hydroxydecanoic acid: Through these enzymatic steps, 4-hydroxydecanoic acid is formed as a key intermediate.

  • Lactonization: This hydroxy acid then undergoes intramolecular cyclization, or lactonization, to form the stable five-membered ring structure of gamma-decalactone.

Biosynthesis_Pathway precursor Ricinoleic Acid (C18) beta_oxidation β-Oxidation Pathway (Multiple Enzymatic Steps) precursor->beta_oxidation Chain Shortening intermediate 4-Hydroxydecanoic Acid (C10) beta_oxidation->intermediate product Gamma-Decalactone intermediate->product Lactonization (Cyclization)

Caption: Biosynthetic pathway of gamma-decalactone.

This technical guide provides a foundational understanding of the natural occurrence of gamma-decalactone in fruits. The presented data and protocols can serve as a valuable resource for researchers and professionals in the fields of food science, analytical chemistry, and drug development, facilitating further investigation into this important flavor compound.

References

The Microbial Synthesis of γ-Decalactone: A Technical Guide to Biosynthetic Pathways and Production

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the microbial pathways for γ-decalactone production, offering researchers and drug development professionals a comprehensive overview of the core biosynthetic routes, quantitative production data, and detailed experimental protocols.

Gamma-decalactone, a C10 lactone, is a high-value aroma compound prized for its characteristic peach-like fragrance. Its applications span the food, beverage, cosmetic, and pharmaceutical industries. While chemical synthesis is possible, there is a strong consumer and regulatory preference for "natural" compounds, driving significant interest in microbial biosynthesis. This technical guide delves into the primary and alternative metabolic pathways microorganisms employ to produce γ-decalactone, presents a curated summary of production data, and provides detailed experimental methodologies to aid in research and development.

Core Biosynthetic Pathways

Microorganisms primarily utilize the peroxisomal β-oxidation of ricinoleic acid to synthesize γ-decalactone. However, alternative pathways involving other fatty acid precursors and enzymatic modifications are also emerging as viable routes.

The β-Oxidation of Ricinoleic Acid

The most well-characterized and industrially relevant pathway for γ-decalactone production is the β-oxidation of ricinoleic acid (12-hydroxy-9-octadecenoic acid), the major component of castor oil.[1][2][3] This pathway is particularly efficient in oleaginous yeasts such as Yarrowia lipolytica.[3][4][5]

The process begins with the activation of ricinoleic acid to its coenzyme A (CoA) ester, ricinoleoyl-CoA.[4][5] Subsequently, it undergoes four successive cycles of the β-oxidation pathway within the peroxisome. Each cycle consists of four enzymatic reactions:

  • Oxidation: Catalyzed by acyl-CoA oxidase (Aox), introducing a double bond.

  • Hydration: Catalyzed by 2-enoyl-CoA hydratase.

  • Oxidation: Catalyzed by 3-hydroxyacyl-CoA dehydrogenase.

  • Thiolysis: Catalyzed by 3-ketoacyl-CoA thiolase, which cleaves off an acetyl-CoA molecule.[3]

After four cycles, the 18-carbon ricinoleoyl-CoA is shortened to the 10-carbon intermediate, 4-hydroxydecanoyl-CoA.[2][4] This intermediate then undergoes spontaneous or enzyme-assisted intramolecular esterification, a process known as lactonization, to form the stable 5-membered ring structure of γ-decalactone.[2][6] Acidification of the medium can promote this final step.[2]

In Yarrowia lipolytica, the β-oxidation pathway is encoded by a family of POX genes, which code for different acyl-CoA oxidases with varying substrate specificities.[3][7] For instance, Aox2 is specific for long-chain fatty acids, while Aox3 acts on shorter chains.[3] Genetic engineering strategies, such as the deletion of POX3, have been employed to prevent the further degradation of the C10 intermediate, thereby increasing the yield of γ-decalactone.[7]

Beta_Oxidation_Pathway cluster_peroxisome Peroxisome ricinoleic_acid Ricinoleic Acid (C18) ricinoleoyl_coa Ricinoleoyl-CoA ricinoleic_acid->ricinoleoyl_coa Acyl-CoA Synthetase beta_oxidation 4x β-Oxidation Cycles (Removal of 4x C2 units) ricinoleoyl_coa->beta_oxidation hydroxydecanoyl_coa 4-Hydroxydecanoyl-CoA (C10) beta_oxidation->hydroxydecanoyl_coa enzymes Enzymes: - Acyl-CoA Oxidase - 2-Enoyl-CoA Hydratase - 3-Hydroxyacyl-CoA Dehydrogenase - 3-Ketoacyl-CoA Thiolase beta_oxidation->enzymes gamma_decalactone γ-Decalactone hydroxydecanoyl_coa->gamma_decalactone Lactonization (spontaneous/enzymatic)

Figure 1: The β-oxidation pathway for γ-decalactone synthesis.
Alternative Biosynthetic Routes

While the β-oxidation of ricinoleic acid is the predominant route, microorganisms can also produce γ-decalactone from other precursors through different enzymatic pathways.

Some fungi, such as Aspergillus, Penicillium, and Fusarium species, are capable of de novo synthesis of γ-decalactone from simple carbon sources like glucose.[1] This process involves the synthesis of fatty acids, followed by specific hydroxylation and subsequent β-oxidation to yield the 4-hydroxydecanoic acid precursor.[1] The key and often rate-limiting step in this process is the regioselective hydroxylation of a saturated fatty acid at the C-4 position.[8] Enzymes like cytochrome P450 monooxygenases are implicated in this hydroxylation step.[9]

The lipoxygenase (LOX) pathway is another route for the formation of lactone precursors. This pathway involves the dioxygenation of polyunsaturated fatty acids, such as linoleic or linolenic acid, to form hydroperoxy fatty acids.[8][10] These hydroperoxides can then be converted to hydroxy fatty acids, which can subsequently enter the β-oxidation pathway to be shortened to the C10 precursor of γ-decalactone.[1]

Alternative_Pathways cluster_de_novo De Novo Synthesis & Hydroxylation cluster_lipoxygenase Lipoxygenase Pathway glucose Glucose fatty_acid_synthesis Fatty Acid Synthesis glucose->fatty_acid_synthesis decanoic_acid Decanoic Acid (C10) fatty_acid_synthesis->decanoic_acid hydroxylation Hydroxylation (e.g., P450 enzymes) decanoic_acid->hydroxylation hydroxydecanoic_acid1 4-Hydroxydecanoic Acid hydroxylation->hydroxydecanoic_acid1 gamma_decalactone γ-Decalactone hydroxydecanoic_acid1->gamma_decalactone Lactonization pu_fatty_acid Polyunsaturated Fatty Acid (e.g., Linoleic Acid) lipoxygenase Lipoxygenase (LOX) pu_fatty_acid->lipoxygenase hydroperoxy_fa Hydroperoxy Fatty Acid lipoxygenase->hydroperoxy_fa reduction Reduction hydroperoxy_fa->reduction hydroxy_fa Hydroxy Fatty Acid reduction->hydroxy_fa beta_oxidation β-Oxidation hydroxy_fa->beta_oxidation hydroxydecanoic_acid2 4-Hydroxydecanoic Acid beta_oxidation->hydroxydecanoic_acid2 hydroxydecanoic_acid2->gamma_decalactone Lactonization

Figure 2: Alternative pathways for γ-decalactone biosynthesis.

Quantitative Production Data

The production of γ-decalactone varies significantly depending on the microorganism, substrate, and cultivation conditions. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: γ-Decalactone Production in Yarrowia lipolytica

StrainSubstrateConcentration (g/L)Titer (g/L)Cultivation ConditionsReference
Y. lipolytica CCMA 0242Castor Oil30% (v/v)0.0758Single batch, pH 6[1]
Y. lipolytica W29Castor Oil1001.8Flask culture, 3 days[3]
Y. lipolytica MTLY40-2pCastor Oil1005.5Flask culture, 7 days[3]
Y. lipolyticaCastor Oil752.93Bioreactor, pH 7, 200-500 rpm[2]
Y. lipolyticaCastor Oil605.4Batch culture, 25 h[11]
Y. lipolytica CCMA 0357Castor Oil30% (w/v)3.5-[12]
Y. lipolytica W29Methyl Ricinoleate3.50.0710 h[3]

Table 2: γ-Decalactone Production in Other Microorganisms

| Microorganism | Substrate | Titer (mg/L) | Cultivation Conditions | Reference | | :--- | :--- | :--- | :--- | | Lindnera saturnus CCMA 0243 | Castor Oil | 512.5 | Fed-batch, pH 5, 96 h |[1] | | Sporidiobolus salmonicolor MTCC 485 | Glucose | 34.82 | 72 h incubation |[7] | | Sporidiobolus salmonicolor | Ricinoleic Acid | 135.4 | 216 h incubation |[13] | | Rhodotorula aurantiaca A19 | Castor Oil | 5500 | 10 days |[2] | | Lindnera saturnus CCMA 0243 | Crude Glycerol | 5800 | - |[12] |

Experimental Protocols

This section provides detailed methodologies for the cultivation of key microorganisms, the biotransformation process, and the extraction and quantification of γ-decalactone.

Cultivation of Yarrowia lipolytica for γ-Decalactone Production

Objective: To prepare a yeast inoculum for the biotransformation of castor oil.

Materials:

  • Yeast extract Peptone Dextrose (YPD) medium: 10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose.

  • Yarrowia lipolytica strain (e.g., W29, KKP379).

  • Sterile Erlenmeyer flasks.

  • Incubator shaker.

Procedure:

  • Prepare YPD medium and sterilize by autoclaving at 121°C for 20 minutes.

  • In a sterile environment, inoculate a single colony of Y. lipolytica from an agar plate into a 250 mL Erlenmeyer flask containing 50 mL of YPD medium.

  • Incubate the flask at 27-30°C with shaking at 140-180 rpm for 24-48 hours, until the culture reaches the late logarithmic growth phase.[3][5]

  • This preculture is now ready to be used to inoculate the biotransformation medium.

Biotransformation of Castor Oil to γ-Decalactone

Objective: To produce γ-decalactone from castor oil using a Y. lipolytica culture.

Materials:

  • Biotransformation medium: 20 g/L peptone, 5 g/L Tween 80, and castor oil (concentration as per experimental design, e.g., 100 g/L).

  • Y. lipolytica preculture.

  • Sterile Erlenmeyer flasks or a bioreactor.

  • Incubator shaker or bioreactor with temperature and agitation control.

  • 1 M HCl.

Procedure:

  • Prepare the biotransformation medium and sterilize by autoclaving.

  • Inoculate the biotransformation medium with the Y. lipolytica preculture to an initial optical density at 600 nm (OD600) of approximately 0.25.[5]

  • Incubate the culture at 27°C with shaking at 140 rpm for 3 to 7 days.[3][5] For bioreactor cultivation, maintain a constant pH (e.g., 7) and agitation (e.g., 200-500 rpm).[2]

  • After the desired incubation period, stop the biotransformation and promote lactonization by acidifying the culture to approximately pH 3 with 1 M HCl.[5]

Experimental_Workflow cluster_inoculum Inoculum Preparation cluster_biotransformation Biotransformation cluster_analysis Extraction & Analysis start Start: Y. lipolytica colony inoculate_ypd Inoculate YPD medium start->inoculate_ypd incubate_preculture Incubate (27-30°C, 140-180 rpm, 24-48h) inoculate_ypd->incubate_preculture preculture Preculture (late log phase) incubate_preculture->preculture inoculate_bio_medium Inoculate biotransformation medium (Castor oil, Peptone, Tween 80) preculture->inoculate_bio_medium incubate_biotransformation Incubate (27°C, 140 rpm, 3-7 days) inoculate_bio_medium->incubate_biotransformation acidify Acidify to pH 3 with HCl incubate_biotransformation->acidify final_broth Final Culture Broth acidify->final_broth extraction Liquid-Liquid Extraction (Diethyl ether) final_broth->extraction gc_analysis GC-FID Analysis extraction->gc_analysis quantification Quantification gc_analysis->quantification

Figure 3: General experimental workflow for γ-decalactone production.
Extraction and Quantification of γ-Decalactone

Objective: To extract γ-decalactone from the culture broth and determine its concentration.

Materials:

  • Final culture broth.

  • Diethyl ether (or other suitable organic solvent).

  • Separatory funnel or centrifuge tubes.

  • Anhydrous magnesium sulfate or sodium sulfate.

  • Gas chromatograph with a flame ionization detector (GC-FID).

  • Capillary column (e.g., BPX, DB-WAX).[5]

  • γ-decalactone standard.

  • Internal standard (e.g., γ-undecalactone).

Procedure:

Extraction:

  • Take a known volume of the acidified culture broth (e.g., 1.5 - 3 mL).[5]

  • Add a known amount of internal standard.[5]

  • Add an equal volume of diethyl ether and mix thoroughly by vortexing or gentle shaking.[5]

  • Separate the organic phase (top layer) from the aqueous phase by centrifugation or using a separatory funnel.

  • Dry the organic phase by adding a small amount of anhydrous magnesium sulfate or sodium sulfate and then filter or decant.[5]

  • The extract is now ready for GC-FID analysis.

Quantification by GC-FID:

  • Instrument Setup:

    • Injector: Set to a temperature of 250°C.[5]

    • Detector (FID): Set to a temperature of 280°C.[5]

    • Column: Use a suitable capillary column (e.g., 30 m x 0.25 mm).[5]

    • Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 1.1 mL/min).[5]

    • Oven Temperature Program: An example program is: hold at 165°C for 1 min, ramp to 180°C at 3°C/min, then ramp to 220°C at 5°C/min and hold for 2 min.[5]

  • Calibration:

    • Prepare a series of standard solutions of γ-decalactone of known concentrations containing a fixed concentration of the internal standard.

    • Inject these standards into the GC-FID to generate a calibration curve by plotting the ratio of the peak area of γ-decalactone to the peak area of the internal standard against the concentration of γ-decalactone.

  • Sample Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared extract into the GC-FID.[5]

    • Identify the peaks corresponding to γ-decalactone and the internal standard based on their retention times compared to the standards.

    • Calculate the peak area ratio for the sample and determine the concentration of γ-decalactone using the calibration curve.

Conclusion

The microbial biosynthesis of γ-decalactone is a well-established and industrially relevant process, with the β-oxidation of ricinoleic acid in Yarrowia lipolytica being the most prominent pathway. Advances in metabolic engineering have significantly improved yields by optimizing this pathway and minimizing product degradation. Furthermore, the exploration of alternative pathways, such as de novo synthesis and the lipoxygenase pathway, opens up new avenues for producing this valuable aroma compound from a wider range of sustainable feedstocks. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals aiming to further optimize and innovate in the natural production of γ-decalactone.

References

A Technical Guide to the Physical Characteristics of Deuterated Gamma-Decalactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Physical and Chemical Properties of Gamma-Decalactone (Non-Deuterated)

Gamma-decalactone (5-hexyloxolan-2-one) is a naturally occurring aroma compound known for its characteristic peach flavor.[1] Its physical and chemical properties are well-documented and serve as a crucial reference point for understanding its deuterated forms.

Table 1: Physical and Chemical Properties of Gamma-Decalactone

Property Value Source(s)
Molecular Formula C₁₀H₁₈O₂ [2][3]
Molar Mass 170.25 g/mol [2][3]
Appearance Colorless to pale yellow, clear oily liquid [1][4]
Boiling Point 281 °C (at 760 mmHg) [1][3]
114-116 °C (at 0.5 mmHg) [4]
Density 0.950 - 0.967 g/cm³ (at 20-25 °C) [3][4]
Refractive Index 1.447 - 1.451 (at 20 °C) [3][4]
Vapor Pressure 0.00512 mmHg (at 25 °C) [4]
Flash Point 150 °C [3]
CAS Number 706-14-9 [2][3]

| IUPAC Name | 5-hexyloxolan-2-one |[2] |

Theoretical Impact of Deuteration on Physical Characteristics

Isotopic substitution of hydrogen (¹H) with deuterium (²H or D) introduces subtle but predictable changes to the physical properties of a molecule. These changes primarily stem from the mass difference between the two isotopes.

  • Molecular Weight: The most direct effect is an increase in molecular weight. For each hydrogen atom replaced by deuterium, the molecular weight increases by approximately 1.006 Da.

  • Boiling Point and Vapor Pressure: The increased mass leads to a slight decrease in the vibrational frequency of C-D bonds compared to C-H bonds. This can result in slightly stronger intermolecular van der Waals forces, which may lead to a marginal increase in the boiling point and a corresponding decrease in vapor pressure.

  • Density: With a negligible change in molecular volume and an increase in mass, the density of the deuterated compound is expected to be slightly higher than its non-deuterated counterpart.

  • Refractive Index: Changes in molecular polarizability due to deuteration can lead to minor variations in the refractive index.

  • Spectroscopic Properties: The most significant changes are observed in spectroscopic data. In ¹H NMR, the signal corresponding to the proton at the deuterated position will disappear. In mass spectrometry, the molecular ion peak (M+) will shift to a higher m/z value corresponding to the number of deuterium atoms incorporated.

Experimental Protocols

The absence of published data necessitates experimental determination of the physical characteristics of deuterated gamma-decalactone. The following section outlines the methodologies for synthesis, purification, and characterization.

Synthesis and Purification

The synthesis of gamma-decalactone can be adapted to produce deuterated analogues by using deuterated starting materials. One common chemical synthesis involves the radical addition of an ester to an alkene.[5][6]

Protocol for Synthesis (Conceptual):

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon), combine a deuterated alkene (e.g., 1-octene-dₓ) with an appropriate iodoacetic acid ester.[5]

  • Initiation: Add a radical initiator (e.g., dibenzoyl peroxide) and a catalyst such as copper powder.[5]

  • Reflux: Heat the mixture under reflux for several hours to drive the reaction to completion.

  • Workup: After cooling, the reaction mixture is filtered. The organic phase is washed with appropriate aqueous solutions (e.g., sodium thiosulfate, brine), dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.[5]

  • Purification: The crude product is purified via fractional distillation under reduced pressure to yield pure deuterated gamma-decalactone.[5]

Biotechnological routes, for instance, using yeast like Yarrowia lipolytica with deuterated substrates, also present a viable synthesis pathway.[7]

Structural and Purity Verification

Confirming the isotopic incorporation and purity of the final product is a critical step.

4.1 Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the deuterated compound and estimate the degree of deuterium incorporation.

  • Methodology:

    • Prepare a dilute solution of the purified sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

    • Acquire the mass spectrum and identify the molecular ion peak ([M]⁺ or [M+H]⁺).

    • Verification: The m/z value of the molecular ion peak should be higher than that of the non-deuterated gamma-decalactone (170.13 m/z) by approximately 1.006 Da for each deuterium atom incorporated.[2][8] The isotopic distribution pattern can further confirm the number of deuterium atoms.

4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the precise location of deuterium atoms and confirm the overall structure and purity.

  • Methodology:

    • Dissolve a small amount of the purified sample in a deuterated NMR solvent (e.g., CDCl₃).

    • ¹H NMR Spectroscopy: Acquire a proton NMR spectrum. The integration of proton signals will be reduced in proportion to the deuteration at specific sites. A fully deuterated position will result in the complete disappearance of the corresponding signal.[9]

    • ¹³C NMR Spectroscopy: Acquire a carbon-13 NMR spectrum. Carbons bonded to deuterium will exhibit a characteristic splitting pattern (e.g., a triplet for a -CD- group) and a slight upfield shift compared to the non-deuterated analogue.[10] This provides definitive evidence of the deuteration site.

Determination of Physical Constants

Once the structure and purity are confirmed, the physical properties can be measured using standard laboratory techniques.

Table 2: Experimental Protocols for Physical Characterization

Property Experimental Method
Boiling Point Measurement using a Sivolobov block or by distillation under controlled reduced pressure, correcting to atmospheric pressure if necessary.
Density Determined at a constant temperature (e.g., 20 °C) using a pycnometer or a digital density meter.

| Refractive Index | Measured using an Abbe refractometer at a specified temperature (e.g., 20 °C) and wavelength (e.g., 589 nm). |

Visualizations

Logical and Experimental Workflows

The following diagrams illustrate the logical impact of deuteration and the experimental workflow for characterizing the resulting compound.

G cluster_input Isotopic Substitution cluster_process Molecular Properties cluster_output Physical Characteristics H Hydrogen (¹H) D Deuterium (²H) MW Increased Molecular Weight D->MW leads to Vib Altered Bond Vibrational Energy D->Vib leads to Density Density MW->Density affects Spec Spectra (NMR, MS) MW->Spec affects BP Boiling Point Vib->BP affects RI Refractive Index Vib->RI affects cluster_verification Structural & Purity Verification cluster_measurement Physical Property Measurement start Synthesis of Deuterated γ-Decalactone purify Purification (e.g., Fractional Distillation) start->purify ms Mass Spectrometry (Confirm Molecular Weight) purify->ms nmr NMR Spectroscopy (Confirm Deuteration Site & Purity) purify->nmr bp Boiling Point ms->bp density Density ms->density ri Refractive Index ms->ri nmr->bp nmr->density nmr->ri end Final Characterized Compound Data bp->end density->end ri->end

References

The Enantiomers of Gamma-Decalactone: A Technical Guide to Their Sensory Properties and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Gamma-decalactone, a naturally occurring flavor and fragrance compound, is renowned for its characteristic peachy and fruity aroma. However, the sensory perception of this molecule is intricately linked to its stereochemistry. As a chiral molecule, gamma-decalactone exists in two non-superimposable mirror-image forms, or enantiomers: (R)-gamma-decalactone and (S)-gamma-decalactone. These stereoisomers, despite having identical chemical formulas and physical properties in an achiral environment, exhibit distinct sensory profiles, highlighting the stereospecificity of olfactory receptors. This technical guide provides an in-depth exploration of the sensory properties of gamma-decalactone stereoisomers, accompanied by detailed experimental protocols for their synthesis, separation, and sensory evaluation.

Sensory Properties: A Tale of Two Enantiomers

The olfactory differences between the (R) and (S) enantiomers of gamma-decalactone are significant, underscoring the importance of chiral separation in the flavor and fragrance industry. The (R)-enantiomer is predominantly responsible for the desirable intense, fruity, and peach-like aroma associated with gamma-decalactone[1]. In contrast, the (S)-enantiomer is often described as having a less intense, sweet, and coconut-like aroma with fruity undertones[1].

Quantitative Sensory Data

The odor detection threshold, the minimum concentration of a substance that can be detected by the human nose, provides a quantitative measure of the potency of an odorant. The sensory thresholds of the gamma-decalactone enantiomers have been determined in various media, revealing notable differences.

StereoisomerMediumOdor Detection ThresholdSensory Descriptors
(R)-gamma-decalactone Red Wine34 µg/L[2][3]Intense, fruity, peach-like[1]
(S)-gamma-decalactone Red Wine34 µg/L[2][3]Less intense, sweet, coconut, fruity[1]

Note: While a study in red wine found no statistically significant difference in the aroma detection thresholds between the two enantiomers of gamma-decalactone, other research highlights distinct qualitative differences in their aroma profiles.[1][2]

Experimental Protocols

A comprehensive understanding of the sensory properties of gamma-decalactone stereoisomers necessitates robust experimental methodologies for their synthesis, chiral separation, and sensory analysis.

Synthesis of (R)- and (S)-gamma-decalactone

The enantiomers of gamma-decalactone can be synthesized from chiral precursors. A common method involves the use of glutamic acid as the starting material.

Synthesis of (R)-gamma-decalactone from L-Glutamic Acid [2][4]

  • Deamination and Reduction: L-glutamic acid is subjected to a deamination reaction, followed by reduction to yield (S)-5-oxo-2-tetrahydrofurancarboxaldehyde.

  • Wittig Reaction: The aldehyde is then reacted with a suitable phosphorane in a Wittig reaction to introduce the hexyl side chain.

  • Hydrogenation: The resulting product is hydrogenated to yield (R)-gamma-decalactone.

Synthesis of (S)-gamma-decalactone from D-Glutamic Acid [2][4]

An analogous reaction sequence starting from D-glutamic acid is employed to synthesize (S)-gamma-decalactone.

Chiral Separation by Gas Chromatography

The separation of (R)- and (S)-gamma-decalactone is crucial for their individual sensory evaluation. This is typically achieved using chiral gas chromatography (GC) with a specialized stationary phase.

Chiral GC Methodology [2][5]

  • Column: A capillary column with a chiral stationary phase, such as a cyclodextrin-based phase (e.g., Rt-βDEXcst), is used.[2]

  • Carrier Gas: Hydrogen or helium is commonly used as the carrier gas.

  • Oven Temperature Program: A temperature gradient is employed to achieve optimal separation of the enantiomers. A typical program might start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 200°C).

  • Detector: A flame ionization detector (FID) is commonly used for detection.

Chiral_GC_Workflow cluster_sample_prep Sample Preparation cluster_gc_system Chiral GC System cluster_data_analysis Data Analysis Sample Sample containing (R/S)-gamma-decalactone Extraction Solvent Extraction Sample->Extraction Concentration Concentration Extraction->Concentration Injector Injector Port Concentration->Injector Injection Column Chiral Capillary Column (e.g., Rt-βDEXcst) Injector->Column Detector Flame Ionization Detector (FID) Column->Detector Oven Temperature-Controlled Oven Chromatogram Chromatogram Detector->Chromatogram Signal Output Peak_Integration Peak Integration Chromatogram->Peak_Integration Enantiomeric_Ratio Enantiomeric Ratio Calculation Peak_Integration->Enantiomeric_Ratio

Workflow for the chiral separation of gamma-decalactone enantiomers by gas chromatography.
Sensory Evaluation

Sensory evaluation provides the critical link between the chemical structure of the enantiomers and their perceived aroma. Gas Chromatography-Olfactometry (GC-O) and sensory panels are key techniques in this process.

Gas Chromatography-Olfactometry (GC-O) [6][7]

GC-O combines the separation power of GC with the human nose as a highly sensitive detector.

  • Sample Injection and Separation: The sample containing the gamma-decalactone enantiomers is injected into the chiral GC system as described above.

  • Effluent Splitting: The column effluent is split between a conventional detector (e.g., FID or mass spectrometer) and a sniffing port.

  • Olfactory Detection: A trained panelist sniffs the effluent from the sniffing port and records the odor description and intensity at specific retention times.

  • Data Correlation: The olfactory data is correlated with the chromatographic data to assign specific odors to the separated enantiomers.

Sensory Panel Evaluation [8][9]

A trained sensory panel can provide detailed descriptive analysis of the aroma of the individual enantiomers.

  • Panelist Training: Panelists are trained to identify and quantify specific aroma attributes using reference standards.

  • Sample Preparation: Solutions of the pure (R)- and (S)-gamma-decalactone are prepared at various concentrations in a neutral solvent (e.g., water or ethanol).

  • Blinded Evaluation: Samples are presented to the panelists in a blinded and randomized order to minimize bias.

  • Data Collection: Panelists rate the intensity of various aroma descriptors (e.g., fruity, peachy, coconut, sweet) on a defined scale.

  • Statistical Analysis: The collected data is statistically analyzed to determine significant differences in the sensory profiles of the enantiomers.

Sensory_Evaluation_Workflow cluster_stimuli Stimuli Preparation cluster_gco Gas Chromatography-Olfactometry (GC-O) cluster_panel Sensory Panel cluster_data Data Analysis & Interpretation R_Lactone (R)-gamma-decalactone GC_Separation Chiral GC Separation R_Lactone->GC_Separation Blinded_Evaluation Blinded Evaluation R_Lactone->Blinded_Evaluation S_Lactone (S)-gamma-decalactone S_Lactone->GC_Separation S_Lactone->Blinded_Evaluation Sniffing_Port Olfactory Detection (Sniffing Port) GC_Separation->Sniffing_Port Detector_FID Instrumental Detection (FID/MS) GC_Separation->Detector_FID Odor_Profile Odor Profile Generation Sniffing_Port->Odor_Profile Detector_FID->Odor_Profile Panelist_Training Panelist Training Panelist_Training->Blinded_Evaluation Descriptive_Analysis Descriptive Analysis Blinded_Evaluation->Descriptive_Analysis Statistical_Analysis Statistical Analysis Descriptive_Analysis->Statistical_Analysis Threshold_Determination Odor Threshold Determination Odor_Profile->Threshold_Determination

Workflow for the sensory evaluation of gamma-decalactone stereoisomers.

Olfactory Signaling Pathway

The perception of odorants like gamma-decalactone begins with their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs), and their activation initiates a downstream signaling cascade.

Olfactory_Signaling_Pathway Odorant Gamma-Decalactone (R or S enantiomer) OR Olfactory Receptor (OR) (GPCR) Odorant->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opens Ca_ion Ca²⁺ Influx CNG_channel->Ca_ion Cl_channel Ca²⁺-activated Cl⁻ Channel Ca_ion->Cl_channel Opens Cl_ion Cl⁻ Efflux Cl_channel->Cl_ion Depolarization Neuron Depolarization Cl_ion->Depolarization Causes Action_Potential Action Potential to Brain Depolarization->Action_Potential Generates

Simplified diagram of the olfactory signal transduction pathway.

Upon binding of an odorant molecule to its specific OR, the receptor undergoes a conformational change, activating the associated G-protein (Gαolf). This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (primarily Ca²⁺ and Na⁺). The influx of Ca²⁺ then opens Ca²⁺-activated chloride channels, resulting in an efflux of Cl⁻ ions and further depolarization of the neuron. This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, where the information is processed, leading to the perception of a specific smell.[10][11][12]

The distinct sensory properties of the (R) and (S) enantiomers of gamma-decalactone arise from their differential interactions with the chiral binding pockets of specific olfactory receptors, highlighting the remarkable specificity of the olfactory system. A deeper understanding of these structure-activity relationships is crucial for the targeted design and synthesis of novel flavor and fragrance ingredients and for advancements in drug development where olfactory perception may be a factor.

References

Microbial Sources for Gamma-Decalactone Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Gamma-decalactone (γ-decalactone) is a high-value aroma compound with a characteristic peach-like fragrance, widely utilized in the food, beverage, cosmetic, and pharmaceutical industries. The increasing consumer demand for natural products has driven significant research into biotechnological production methods for this molecule. Microbial fermentation and biotransformation offer a promising and sustainable alternative to chemical synthesis, allowing for the production of "natural" labeled γ-decalactone. This technical guide provides a comprehensive overview of the microbial sources for γ-decalactone production, focusing on the key microorganisms, metabolic pathways, experimental protocols, and quantitative production data. The guide is intended to serve as a valuable resource for researchers and professionals involved in the development and optimization of microbial-based production of this important flavor and fragrance compound.

Introduction

Gamma-decalactone belongs to the class of lactones and is naturally found in many fruits.[1] Its production through biotechnological routes primarily involves the biotransformation of ricinoleic acid, the main component of castor oil.[2][3] This process is predominantly carried out by various yeast species that possess the necessary enzymatic machinery for the controlled degradation of fatty acids.[4][5] This guide delves into the core aspects of microbial γ-decalactone production, providing detailed information for laboratory-scale research and process development.

Key Microbial Producers of Gamma-Decalactone

A variety of microorganisms, particularly oleaginous yeasts, have been identified and optimized for their ability to produce γ-decalactone. The most extensively studied species include:

  • Yarrowia lipolytica : This non-conventional yeast is considered a workhorse for γ-decalactone production due to its ability to efficiently metabolize hydrophobic substrates like castor oil and its GRAS (Generally Regarded As Safe) status.[3][6] Numerous studies have focused on optimizing fermentation conditions and genetically engineering Y. lipolytica to enhance production titers.[4][5]

  • Rhodotorula aurantiaca : Certain strains of this yeast, including psychrophilic ones, have demonstrated high efficiency in converting castor oil to γ-decalactone.[7][8] Some strains have achieved high production levels, making them attractive candidates for industrial applications.[9]

  • Sporobolomyces odorus and Sporidiobolus salmonicolor : These yeasts are also well-known producers of γ-decalactone and have been the subject of several studies.[10][11][12] They contribute to the characteristic peachy aroma of certain fermented products.[13]

  • Lindnera saturnus (formerly Williopsis saturnus): This yeast has shown potential for γ-decalactone production, particularly when utilizing crude glycerol, a byproduct of biodiesel production, as a co-substrate with castor oil.[14][15]

Metabolic Pathway: Biotransformation of Ricinoleic Acid

The biosynthesis of γ-decalactone in these microorganisms occurs through the peroxisomal β-oxidation of ricinoleic acid (12-hydroxy-9-octadecenoic acid).[5][14] The pathway involves a series of enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle.

G cluster_cell Yeast Cell Castor_Oil Castor Oil (Triglycerides) Ricinoleic_Acid Ricinoleic Acid Castor_Oil->Ricinoleic_Acid Lipase Ricinoleoyl_CoA Ricinoleoyl-CoA Ricinoleic_Acid->Ricinoleoyl_CoA Acyl-CoA Synthetase Beta_Oxidation Peroxisomal β-Oxidation (4 cycles) Ricinoleoyl_CoA->Beta_Oxidation Hydroxy_Decanoyl_CoA 4-Hydroxydecanoyl-CoA Beta_Oxidation->Hydroxy_Decanoyl_CoA Hydroxy_Decanoic_Acid 4-Hydroxydecanoic Acid Hydroxy_Decanoyl_CoA->Hydroxy_Decanoic_Acid Thioesterase Gamma_Decalactone γ-Decalactone Hydroxy_Decanoic_Acid->Gamma_Decalactone Spontaneous Lactonization (acidic pH)

Caption: Metabolic pathway for γ-decalactone production.

Quantitative Data on Gamma-Decalactone Production

The following tables summarize the quantitative data from various studies on microbial γ-decalactone production, providing a comparative overview of the production capabilities of different microorganisms under various conditions.

Table 1: Gamma-Decalactone Production by Yarrowia lipolytica

StrainSubstrate (Concentration)Fermentation ModeMax. γ-Decalactone Titer (g/L)Fermentation Time (h)Reference
W29 (wild-type)Castor Oil (100 g/L)Batch (flasks)1.872[4]
MTLY40-2p (mutant)Castor Oil (100 g/L)Batch (flasks)5.5168[4]
CCMA 0242Castor Oil (30% v/v)Batch0.214896[14]
KKP 379Castor Oil (100 g/L)Batch1.68168[6][16]
DSM 3286Castor Oil (25 g/L)Batch0.0529-[17]
-Castor Oil (75 g/L)Batch (bioreactor)2.9341[2]

Table 2: Gamma-Decalactone Production by Other Yeast Species

MicroorganismStrainSubstrate (Concentration)Fermentation ModeMax. γ-Decalactone Titer (g/L)Fermentation Time (h)Reference
Rhodotorula aurantiacaA19Castor Oil (20 g/L)Batch (fermentor)6.6-[7]
Rhodotorula aurantiaca-Castor OilBatch6.5144[8][9]
Lindnera saturnusCCMA 0243Castor Oil (30% v/v)Batch0.512596[14]
Lindnera saturnusCCMA 0243Crude Glycerol-5.8-[15]
Sporobolomyces odorus-Castor Oil (10 g/L)Batch0.5 - 1.272-120[10]
Sporidiobolus salmonicolorMTCC 485Glucose (6% w/w)Batch0.059572[11]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the microbial production of γ-decalactone.

Microbial Inoculum Preparation

A standardized protocol for preparing the yeast inoculum is crucial for reproducible fermentation results.

  • Strain Reactivation: Reactivate the desired yeast strain from a cryopreserved stock by streaking it onto a YPG agar plate (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose, 20 g/L agar). Incubate at 27-30°C for 48 hours.[5]

  • Pre-culture: Inoculate a single colony into a 250 mL baffled Erlenmeyer flask containing 50 mL of YPG liquid medium.[5]

  • Incubation: Incubate the flask at 27-30°C on a rotary shaker at 140-150 rpm for 24 hours, or until the culture reaches the logarithmic growth phase.[2][5]

Biotransformation/Fermentation Process

The following protocol outlines a typical batch fermentation process for γ-decalactone production.

  • Biotransformation Medium: Prepare the biotransformation medium. A common composition is: 10-100 g/L castor oil, 20 g/L peptone, and 2-5 g/L Tween 80 (as an emulsifier).[4][18] The pH is typically adjusted to 6.0-7.0.[2][17]

  • Inoculation: Inoculate the biotransformation medium with the pre-culture to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.25.[4][5]

  • Incubation: Conduct the fermentation in a bioreactor or baffled Erlenmeyer flasks at 27-30°C with agitation (e.g., 140-200 rpm) for a period of 72 to 168 hours.[4][18] Aeration is a critical parameter and should be maintained to support the β-oxidation pathway.[14]

  • Fed-batch Operation (Optional): For fed-batch fermentation, intermittently or continuously feed the substrate (e.g., castor oil) to the culture to maintain a desired concentration and avoid substrate inhibition.[14]

Extraction and Quantification of Gamma-Decalactone

Accurate quantification of the produced γ-decalactone is essential for process evaluation.

  • Sample Preparation: At desired time points, withdraw a sample from the fermentation broth. To stop microbial activity and promote the lactonization of the 4-hydroxydecanoic acid precursor, acidify the sample with 1 M HCl.[18]

  • Liquid-Liquid Extraction: Extract the γ-decalactone from the acidified broth using an organic solvent such as diethyl ether or ethyl acetate at a 1:1 ratio.[18] Vortex the mixture and separate the organic phase.

  • Quantification: Analyze the organic extract using gas chromatography (GC) equipped with a flame ionization detector (FID). Use an appropriate internal standard for accurate quantification.[6]

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for screening and optimizing microbial γ-decalactone production.

G cluster_workflow Experimental Workflow Strain_Selection Microorganism Strain Selection Inoculum_Prep Inoculum Preparation Strain_Selection->Inoculum_Prep Fermentation_Setup Biotransformation/Fermentation Setup Inoculum_Prep->Fermentation_Setup Process_Optimization Process Parameter Optimization (pH, Temp, Aeration, Substrate Conc.) Fermentation_Setup->Process_Optimization Sampling Time-course Sampling Process_Optimization->Sampling Extraction γ-Decalactone Extraction Sampling->Extraction Quantification GC Analysis and Quantification Extraction->Quantification Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis Data_Analysis->Process_Optimization Feedback for further optimization

Caption: Workflow for microbial γ-decalactone production.

Conclusion and Future Perspectives

The microbial production of γ-decalactone presents a viable and sustainable approach to meet the growing demand for natural flavor and fragrance compounds. Yeasts, particularly Yarrowia lipolytica, have been extensively studied and engineered for this purpose, with significant improvements in production titers. Future research will likely focus on further metabolic engineering of production strains to enhance the efficiency of the β-oxidation pathway and minimize by-product formation. Additionally, the development of cost-effective and integrated downstream processing technologies for product recovery will be crucial for the economic viability of large-scale industrial production. The exploration of novel microbial sources and the utilization of agro-industrial wastes as substrates also hold promise for advancing the field of microbial aroma production.

References

A Technical Guide to the Stability and Storage of Gamma-Decalactone-D7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and recommended storage conditions for gamma-decalactone-d7. While specific stability studies on the deuterated variant are not extensively published, this document extrapolates from the known properties of gamma-decalactone and the established principles of deuterated compounds to provide a robust technical overview.

Overview of this compound Stability

Gamma-decalactone is a naturally occurring lactone known for its characteristic fruity, peach-like aroma.[1][2] Its deuterated analog, this compound, is a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard in analytical chemistry.[3]

The stability of this compound is governed by two primary factors: the inherent stability of the gamma-lactone ring structure and the influence of deuterium substitution. Deuterated compounds are generally stable, as deuterium is a non-radioactive, stable isotope of hydrogen.[4] The key difference lies in the strength of the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond. The C-D bond is stronger, leading to a higher energy requirement for its cleavage.[5] This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), can significantly slow down metabolic pathways that involve the breaking of a C-H bond, thereby enhancing the metabolic stability of the molecule.[5][6]

Under normal storage conditions, gamma-decalactone is considered a stable compound.[7][8][9][10] However, like other lactones, it is susceptible to degradation under specific conditions, primarily through hydrolysis.

Recommended Storage Conditions

Proper storage is crucial to ensure the long-term integrity and purity of this compound. The following recommendations are based on best practices for its non-deuterated counterpart.

ParameterRecommendationRationale
Temperature Store in a cool, dry place, at a maximum of 25°C.[7]Minimizes the rate of potential degradation reactions, such as hydrolysis and polymerization.
Container Keep in the original, tightly sealed container.[7][8][11]Prevents exposure to moisture and air, which can contribute to hydrolysis and oxidation.
Light Exposure Avoid prolonged exposure to light.[7][12]Protects against potential photolytic degradation.
Atmosphere Store in a well-ventilated area.[8][11]Ensures a safe storage environment.
Shelf Life Up to five years with appropriate storage.[12]Reflects the general stability of the parent compound under ideal conditions.

Factors Influencing Stability and Degradation Pathways

Several environmental factors can impact the chemical stability of this compound. The primary degradation pathway for gamma-lactones is hydrolysis, which involves the opening of the lactone ring.

FactorEffect on StabilityChemical Pathway
pH Susceptible to degradation in acidic and basic aqueous solutions.[13][14]Acid or base catalysis promotes the hydrolysis of the cyclic ester to form 4-hydroxydecanoic acid (or its salt).[13][14]
Temperature Elevated temperatures accelerate degradation.Increases the rate of hydrolysis, especially in the presence of water.[13] Dry gamma-lactones show good thermal stability.[14]
Moisture Presence of water is necessary for hydrolysis.Water acts as a reactant in the ring-opening reaction.
Oxidizing Agents Incompatible with strong oxidizing agents.[8]Can lead to oxidative degradation of the molecule.
Polymerization Lactones may polymerize over time.[15]Can lead to increased viscosity and changes in physical properties.[15]

The most significant degradation pathway for gamma-decalactone is the reversible, water-dependent opening of the lactone ring to yield 4-hydroxydecanoic acid. This reaction is catalyzed by both acids and bases. While studies on a similar compound, gamma-valerolactone (GVL), show it is stable in water at moderate temperatures (up to 60°C), the ring-opening equilibrium is established more rapidly at higher temperatures or in the presence of acid or base catalysts even at room temperature.[13][14]

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Lactone_A Gamma-Decalactone ProtonatedLactone Protonated Lactone (Activated Carbonyl) Lactone_A->ProtonatedLactone + H⁺ Intermediate_A Tetrahedral Intermediate ProtonatedLactone->Intermediate_A + H₂O Water_A H₂O Product_A 4-Hydroxydecanoic Acid Intermediate_A->Product_A - H⁺ H_plus_A H⁺ H_plus_regen H⁺ Lactone_B Gamma-Decalactone Intermediate_B Tetrahedral Intermediate (Alkoxide) Lactone_B->Intermediate_B + OH⁻ OH_minus OH⁻ Product_B 4-Hydroxydecanoate Salt Intermediate_B->Product_B Final_Acid 4-Hydroxydecanoic Acid Product_B->Final_Acid + H₃O⁺ (workup) Water_B H₂O

Caption: Generalized pathway for acid and base-catalyzed hydrolysis of a gamma-lactone.

Proposed Experimental Protocol for Stability Testing

To definitively quantify the stability of this compound, a structured experimental study is required. The following protocol outlines a standard approach for a forced degradation and long-term stability study.

To identify potential degradation products and pathways for this compound and to determine its stability under defined storage conditions.

  • This compound (high purity)

  • HPLC or GC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffer solutions (pH 2, 7, 9)

  • 3% Hydrogen peroxide solution

  • Calibrated stability chambers/ovens

  • Photostability chamber

  • Analytical instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Acid/Base Hydrolysis: Dissolve the compound in buffer solutions (pH 2 and pH 9) and a neutral solution (water or pH 7 buffer). Store samples at 60°C for 7 days.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide. Store at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 7 days.

  • Photostability: Expose the compound (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze samples at appropriate time points (e.g., 0, 1, 3, 7 days) by a validated stability-indicating GC-MS or LC-MS method to quantify the parent compound and detect any degradants.

  • Sample Preparation: Prepare multiple aliquots of this compound in inert, sealed containers.

  • Storage Conditions:

    • Long-Term: 25°C / 60% Relative Humidity (RH)

    • Accelerated: 40°C / 75% RH

  • Testing Schedule: Analyze samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated).

  • Analysis: Use a validated analytical method to assess purity, potency, and the presence of any degradation products.

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis start High-Purity This compound aliquot Aliquot into Inert Vials start->aliquot long_term Long-Term (25°C / 60% RH) aliquot->long_term accelerated Accelerated (40°C / 75% RH) aliquot->accelerated forced Forced Degradation (Heat, Light, pH, Oxid.) aliquot->forced analytical_method Stability-Indicating Method (e.g., GC-MS) long_term->analytical_method Timepoints: 0, 3, 6, 12... months accelerated->analytical_method Timepoints: 0, 1, 3, 6 months forced->analytical_method Timepoints: 0, 1, 3, 7... days data_analysis Data Analysis: Purity, Degradants, Kinetics analytical_method->data_analysis report Stability Report data_analysis->report

Caption: Experimental workflow for a comprehensive stability study.

Conclusion

This compound is expected to be a stable compound when handled and stored correctly. The primary considerations for maintaining its integrity are protection from moisture, elevated temperatures, and extremes of pH to prevent hydrolytic ring-opening. Storage in a cool, dry, dark place within a tightly sealed container is paramount. The deuterium labeling is anticipated to confer enhanced stability against metabolic degradation involving C-H bond cleavage at the sites of deuteration, a key advantage for its use in pharmaceutical and metabolic research. The experimental protocols outlined provide a framework for generating specific, quantitative stability data for this important isotopically labeled compound.

References

Isotopic Labeling of Lactones: An In-depth Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isotopic labeling of lactones, covering a range of techniques, applications, and detailed experimental insights. Isotopically labeled lactones are invaluable tools in diverse research fields, from elucidating metabolic pathways and signaling cascades to advancing drug discovery and development. This document serves as a technical resource, offering both theoretical background and practical methodologies.

Introduction to Isotopic Labeling of Lactones

Isotopic labeling involves the substitution of one or more atoms in a molecule with their isotopes. For lactones, a diverse class of cyclic esters, this technique provides a powerful means to trace their biological fate, quantify their presence in complex matrices, and probe their interactions with biological targets. Common isotopes employed for labeling lactones include stable isotopes such as deuterium (²H), carbon-13 (¹³C), nitrogen-15 (¹⁵N), and oxygen-18 (¹⁸O), as well as radioactive isotopes like tritium (³H) and carbon-14 (¹⁴C).

The choice of isotope and labeling strategy depends on the specific research application. For instance, deuterated lactones are often used as internal standards in mass spectrometry-based quantification due to their similar chemical properties to the unlabeled analyte but distinct mass.[1] ¹³C-labeled lactones are instrumental in nuclear magnetic resonance (NMR) studies to elucidate biosynthetic pathways and molecular structures.[2] In drug development, isotopic labeling is crucial for absorption, distribution, metabolism, and excretion (ADME) studies, providing critical data on the pharmacokinetic and pharmacodynamic properties of lactone-containing drug candidates.[3][4][5]

Methodologies for Isotopic Labeling of Lactones

The synthesis of isotopically labeled lactones can be achieved through various chemical and enzymatic methods. The selection of a particular method is dictated by the desired isotope, the position of the label, the complexity of the lactone, and the required scale.

Chemical Synthesis

Chemical synthesis offers a versatile approach to introduce isotopes at specific positions within the lactone ring or its side chains.

A common strategy for ¹³C-labeling involves the use of commercially available ¹³C-enriched starting materials. For example, the synthesis of [¹³C₂]-labeled γ-lactones can be achieved using ¹³C-labeled precursors in a multi-step synthetic sequence. A study by Schütt and Schieberle details the synthesis of five different carbon-13-labeled γ-lactones for use in stable isotope dilution assays.[6]

Deuterium labeling can be accomplished through various methods, including deuteration of precursor molecules or direct hydrogen-deuterium exchange on the target lactone. For instance, deuterated γ-lactones have been synthesized by the reduction of a protected hydroxypropiolic acid with deuterium gas.[1] Another approach involves the free radical addition of 2-iodoacetamide to deuterated 1-alkenes.[1]

Enzymatic Synthesis

Enzymatic methods offer a green and often highly selective alternative for the synthesis of isotopically labeled lactones. Biocatalysts such as Baeyer-Villiger monooxygenases (BVMOs) and alcohol dehydrogenases (ADHs) are particularly useful.[7]

For example, BVMOs can catalyze the oxidation of cyclic ketones to lactones. By performing this reaction in the presence of ¹⁸O-labeled molecular oxygen or water, it is possible to introduce ¹⁸O into the lactone ring. Similarly, ADHs can be used for the oxidative lactonization of diols, offering another route for isotopic labeling.[7]

Quantitative Data on Isotopic Labeling of Lactones

The efficiency of isotopic labeling is a critical parameter, and it is typically evaluated based on the chemical yield of the labeled product and the percentage of isotopic incorporation. The following tables summarize quantitative data from various studies on the synthesis of isotopically labeled lactones.

Table 1: Synthesis of Deuterated γ-Lactones [1]

Labeled LactoneLabeling MethodOverall Yield (%)Deuterium Incorporation (%)
[2,2,3,3-²H₄]-γ-OctalactoneReduction with D₂ gas27>89
[2,2,3,3-²H₄]-γ-DecalactoneReduction with D₂ gas17>89
[2,2,3,3-²H₄]-γ-DodecalactoneReduction with D₂ gas19>89
[3,3,4-²H₃]-γ-OctalactoneRadical addition6>92
[3,3,4-²H₃]-γ-DodecalactoneRadical addition23>92

Table 2: Synthesis of ¹³C-Labeled γ-Lactones and Deuterated δ-Lactones [6]

Labeled LactoneIsotopeLabeling PositionApplication
γ-Hexalactone¹³CRingStable Isotope Dilution Assay
γ-Octalactone¹³CRingStable Isotope Dilution Assay
γ-Decalactone¹³CRingStable Isotope Dilution Assay
γ-Undecalactone¹³CRingStable Isotope Dilution Assay
γ-Dodecalactone¹³CRingStable Isotope Dilution Assay
δ-Octalactone²HRingStable Isotope Dilution Assay
δ-Decalactone²HRingStable Isotope Dilution Assay
δ-Undecalactone²HRingStable Isotope Dilution Assay
δ-Dodecalactone²HRingStable Isotope Dilution Assay

Table 3: Synthesis of Deuterated N-Acyl Homoserine Lactones (AHLs)

Labeled AHLDeuterium PositionOverall Yield (%)Reference
N-(Butanoyl-[2,2-²H₂])-L-homoserine lactoneAcyl chain70[8]
N-(Hexanoyl-[2,2-²H₂])-L-homoserine lactoneAcyl chain75[8]
N-(Octanoyl-[2,2-²H₂])-L-homoserine lactoneAcyl chain68[8]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and application of isotopically labeled lactones.

General Synthesis of Deuterated N-Acyl-L-Homoserine Lactones[8]

Materials:

  • L-homoserine lactone hydrobromide

  • Appropriate deuterated fatty acid

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • Triethylamine

  • Water

Procedure:

  • To a stirred solution of L-homoserine lactone hydrobromide (1 equivalent) in water, add triethylamine (1 equivalent).

  • Add the deuterated fatty acid (1 equivalent) to the solution.

  • Add EDC (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired deuterated AHL.

Synthesis of [2,2,3,3-²H₄]-γ-Octalactone[1]

This synthesis involves a multi-step sequence starting from a protected hydroxypropiolic acid, followed by reduction with deuterium gas.

Key Steps:

  • Protection of 4-hydroxytetrol-2-oic acid.

  • Reduction of the protected propiolic acid with deuterium gas in the presence of a catalyst (e.g., Lindlar catalyst).

  • Deprotection and lactonization to yield the final deuterated γ-lactone.

Note: For detailed, step-by-step instructions and characterization data, please refer to the original publication.

Applications of Isotopically Labeled Lactones

Quorum Sensing Research

N-Acyl homoserine lactones (AHLs) are signaling molecules used by many Gram-negative bacteria in a process called quorum sensing to coordinate gene expression in a population-density-dependent manner.[7] Isotopically labeled AHLs are crucial for studying the biosynthesis, degradation, and receptor binding of these signaling molecules.

Quorum_Sensing_Pathway cluster_bacterium Bacterial Cell cluster_extracellular Extracellular Environment AHL_Synthase AHL Synthase (e.g., LuxI) AHL N-Acyl Homoserine Lactone (AHL) AHL_Synthase->AHL Precursors S-adenosylmethionine + Acyl-ACP Precursors->AHL_Synthase Receptor AHL Receptor (e.g., LuxR) AHL->Receptor Binds AHL_out AHL AHL->AHL_out Diffusion Labeled_AHL Labeled AHL (e.g., D-AHL, 13C-AHL) Labeled_AHL_out Labeled AHL Labeled_AHL->Labeled_AHL_out Used as tracer or standard Gene_Expression Target Gene Expression Receptor->Gene_Expression Activates AHL_out->AHL Re-entry at high cell density Labeled_AHL_out->Receptor Competitive binding studies

Caption: Quorum sensing signaling pathway and the role of labeled AHLs.

Stable Isotope Dilution Assay (SIDA)

SIDA is a highly accurate method for quantifying analytes in complex matrices. It involves adding a known amount of an isotopically labeled version of the analyte (internal standard) to the sample. The ratio of the unlabeled analyte to the labeled standard is then measured by mass spectrometry, allowing for precise quantification.[6][9]

SIDA_Workflow start Start sample Sample containing unlabeled lactone start->sample add_standard Add known amount of isotopically labeled lactone (internal standard) sample->add_standard extraction Sample Preparation (e.g., Extraction, Cleanup) add_standard->extraction analysis Analysis by GC-MS or LC-MS extraction->analysis quantification Quantification based on the ratio of unlabeled to labeled lactone peaks analysis->quantification end End quantification->end

Caption: General workflow for a Stable Isotope Dilution Assay (SIDA).

ADME Studies in Drug Development

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug candidate is a critical part of the drug development process. Isotopically labeled compounds, often with ¹⁴C or ³H, are used to trace the drug's journey through a biological system.[3][4][5]

ADME_Workflow cluster_preclinical Preclinical Phase cluster_analysis Analysis cluster_data Data Interpretation synthesis Synthesis of Isotopically Labeled Drug Candidate formulation Formulation synthesis->formulation dosing Dosing in Animal Models formulation->dosing sampling Collection of Biological Samples (Blood, Urine, Tissues) dosing->sampling measurement Measurement of Radioactivity or Mass Spectrometry sampling->measurement metabolite_id Metabolite Profiling and Identification measurement->metabolite_id pk_modeling Pharmacokinetic (PK) Modeling metabolite_id->pk_modeling report ADME Report for Regulatory Submission pk_modeling->report

Caption: A simplified workflow for an ADME study using an isotopically labeled drug candidate.

References

An In-depth Technical Guide to the Mass Spectrum of Gamma-decalactone-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum of Gamma-decalactone-d7. While an experimentally acquired high-resolution mass spectrum for this compound is not widely published, this document extrapolates its expected mass spectral characteristics based on the well-documented fragmentation of its non-deuterated counterpart, Gamma-decalactone, and established principles of mass spectrometry for isotopically labeled compounds. This compound is primarily utilized as an internal standard in quantitative mass spectrometry-based assays, lending to its importance in analytical and research settings.

Predicted Mass Spectrum of this compound

The mass spectrum of this compound is predicted to be similar to that of Gamma-decalactone, with a mass shift of +7 atomic mass units (amu) for the molecular ion and any fragments retaining all seven deuterium atoms. The location of the deuterium atoms on the hexyl side chain is crucial for predicting the mass shifts of fragment ions. Assuming the deuteration is on the terminal methyl and adjacent methylene groups of the hexyl chain, the fragmentation pattern can be logically deduced.

Table 1: Predicted Electron Ionization (EI) Mass Spectrum Data for this compound

Predicted m/zPredicted Relative Abundance (%)Corresponding Fragment (Gamma-decalactone)Inferred Fragment Ion (this compound)
177Low[M]+• (170)[M]+• (C10H11D7O2)
92High[M - C6H12]+• (85)[M - C6H5D7]+• (C4H4O2)
60Moderate[C3H4O]+•[C3H4O]+•
41Moderate[C3H5]+[C3H5]+

Note: The relative abundances are estimations and would need to be confirmed by experimental data.

Proposed Fragmentation Pathway

The principal fragmentation pathway for gamma-lactones under electron ionization involves the cleavage of the side chain and subsequent rearrangement.

fragmentation_pathway M This compound (m/z = 177) F1 Loss of deuterated hexyl radical (-•C6H5D7) M->F1 α-cleavage F2 McLafferty Rearrangement Product (m/z = 92) F1->F2 F3 Further Fragmentation F2->F3 Loss of CO, C2H4

Caption: Proposed fragmentation of this compound.

The primary fragmentation event for Gamma-decalactone is the cleavage of the C-C bond between the lactone ring and the hexyl side chain. In the case of this compound, this would result in the loss of a deuterated hexyl radical. A subsequent McLafferty rearrangement is expected to produce the base peak. For the non-deuterated form, this key fragment appears at an m/z of 85. Due to the deuterium labeling on the side chain which is cleaved off, the corresponding fragment for the d7 variant is anticipated to remain at an m/z of 92, assuming the charge is retained by the lactone ring portion.

Experimental Protocols

While a specific protocol for this compound is not available, the following is a typical Gas Chromatography-Mass Spectrometry (GC-MS) methodology used for the analysis of Gamma-decalactone, which would be suitable for its deuterated analog.

Sample Preparation:

This compound, typically used as an internal standard, would be added to the sample matrix at a known concentration. Extraction of the analyte and the internal standard from the matrix (e.g., beverage, food sample) is commonly performed using liquid-liquid extraction with a solvent like dichloromethane or diethyl ether, or by solid-phase microextraction (SPME).

GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

  • Data Acquisition: Full scan mode to identify all fragment ions. For quantitative analysis, selected ion monitoring (SIM) would be employed, monitoring key ions of both the analyte and the internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample Matrix B Spike with This compound (Internal Standard) A->B C Liquid-Liquid Extraction or SPME B->C D Injection into GC C->D E Chromatographic Separation D->E F Electron Ionization (70 eV) E->F G Mass Analysis (Quadrupole) F->G H Mass Spectrum Acquisition G->H I Quantification using Internal Standard H->I

Caption: General workflow for GC-MS analysis.

Conclusion

The mass spectrum of this compound is logically predicted to mirror that of its non-deuterated form, with a characteristic mass shift of +7 amu for the molecular ion and fragments containing the deuterated side chain. The foundational fragmentation mechanism, involving the cleavage of the hexyl group, is expected to remain the same. The provided experimental protocol offers a robust starting point for researchers aiming to utilize or characterize this compound in their work. Direct experimental acquisition of the mass spectrum is recommended to confirm these predictions and to fully characterize the fragmentation of this important internal standard.

A Technical Guide to Gamma-Decalactone Biosynthesis in Yarrowia lipolytica

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of gamma-decalactone (γ-decalactone) biosynthesis in the oleaginous yeast Yarrowia lipolytica. It provides a comprehensive overview of the metabolic pathways, key enzymes, genetic engineering strategies, and experimental protocols relevant to the production of this valuable aroma compound.

Introduction

Gamma-decalactone is a naturally occurring flavor and fragrance compound with a characteristic fruity, peach-like aroma. It is widely used in the food, beverage, and cosmetic industries.[1][2][3] Biotechnological production of γ-decalactone using microorganisms like Yarrowia lipolytica offers a "natural" label and a sustainable alternative to chemical synthesis. Y. lipolytica is a particularly attractive host due to its "Generally Recognized as Safe" (GRAS) status, its ability to utilize hydrophobic substrates like castor oil, and its well-characterized genetics, which makes it amenable to metabolic engineering.[1][4]

This guide delves into the intricate mechanisms of γ-decalactone production in Y. lipolytica, focusing on the bioconversion of ricinoleic acid, the primary fatty acid in castor oil, through the peroxisomal β-oxidation pathway.

The Core Metabolic Pathway: Peroxisomal β-Oxidation

The biosynthesis of γ-decalactone in Yarrowia lipolytica from ricinoleic acid is a multi-step process that primarily occurs within the peroxisome. The core pathway involves the shortening of the C18 ricinoleic acid carbon chain through successive cycles of β-oxidation to a C10 precursor, 4-hydroxydecanoic acid, which then undergoes spontaneous intramolecular esterification (lactonization) to form γ-decalactone.[1][3][4][5]

The key enzymatic steps of the peroxisomal β-oxidation pathway are:

  • Acyl-CoA Oxidation: The first and often rate-limiting step is catalyzed by a family of acyl-CoA oxidases (Aox) encoded by the POX genes. These enzymes introduce a double bond between the α and β carbons of the fatty acyl-CoA. Y. lipolytica possesses multiple POX genes (POX1-6), with different isozymes exhibiting varying substrate specificities for fatty acids of different chain lengths.[3][6][7][8][9]

  • Hydration and Dehydrogenation: The subsequent two steps are catalyzed by a multifunctional enzyme possessing both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. The hydratase adds a hydroxyl group to the double bond, and the dehydrogenase oxidizes the hydroxyl group to a keto group.

  • Thiolytic Cleavage: The final step is catalyzed by 3-ketoacyl-CoA thiolase, encoded by the POT1 gene, which cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.[10]

This cycle is repeated four times to convert ricinoleoyl-CoA (C18) to 4-hydroxydecanoyl-CoA (C10).

Signaling Pathway of γ-Decalactone Biosynthesis

G Biosynthesis of Gamma-Decalactone in Yarrowia lipolytica cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_peroxisome Peroxisome Castor_Oil Castor Oil (Triglyceride) Ricinoleic_Acid_Cyt Ricinoleic Acid Castor_Oil->Ricinoleic_Acid_Cyt Lipase Ricinoleoyl_CoA Ricinoleoyl-CoA Ricinoleic_Acid_Cyt->Ricinoleoyl_CoA ATP -> AMP + PPi Fatty_Acyl_CoA_Synthetase Fatty Acyl-CoA Synthetase Ricinoleoyl_CoA->Fatty_Acyl_CoA_Synthetase Ricinoleoyl_CoA_Perox Ricinoleoyl-CoA Ricinoleoyl_CoA->Ricinoleoyl_CoA_Perox Transport Fatty_Acyl_CoA_Synthetase->Ricinoleoyl_CoA Beta_Oxidation β-Oxidation (4 cycles) Ricinoleoyl_CoA_Perox->Beta_Oxidation 4_Hydroxydecanoyl_CoA 4-Hydroxydecanoyl-CoA Beta_Oxidation->4_Hydroxydecanoyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA 4 molecules Aox Acyl-CoA Oxidase (POX) Beta_Oxidation->Aox MFE Multifunctional Enzyme (Hydratase/Dehydrogenase) Beta_Oxidation->MFE Thiolase 3-Ketoacyl-CoA Thiolase (POT1) Beta_Oxidation->Thiolase 4_Hydroxydecanoic_Acid 4-Hydroxydecanoic Acid 4_Hydroxydecanoyl_CoA->4_Hydroxydecanoic_Acid Thioesterase Gamma_Decalactone γ-Decalactone 4_Hydroxydecanoic_Acid->Gamma_Decalactone Lactonization (spontaneous) Aox->Beta_Oxidation MFE->Beta_Oxidation Thiolase->Beta_Oxidation

Caption: Overview of γ-decalactone biosynthesis from castor oil in Y. lipolytica.

Key Enzymes and Genetic Engineering Strategies

The efficiency of γ-decalactone production in Y. lipolytica is largely dependent on the activity and regulation of the enzymes involved in the β-oxidation pathway. Metabolic engineering efforts have focused on manipulating these key enzymes to enhance product yield and minimize by-product formation and degradation.

Acyl-CoA Oxidases (Aox)

Y. lipolytica possesses six acyl-CoA oxidase genes (POX1 to POX6), each encoding an enzyme with different substrate specificities.[3][9] POX2 encodes a long-chain specific Aox, while POX3 encodes a short-chain specific Aox.[7] The other POX genes generally show weaker activity towards most substrates.[11]

Genetic Engineering Strategies:

  • Deletion of POX genes: Deletion of specific POX genes can prevent the further degradation of the C10 precursor and the final product, γ-decalactone. For instance, deletion of the short-chain specific POX3 has been shown to reduce the reconsumption of γ-decalactone.[3] A mutant strain, MTLY40-2p, with deletions of POX3, POX4, and POX5, exhibited a significantly higher production of γ-decalactone compared to the wild-type strain.[1]

  • Overexpression of POX genes: While seemingly counterintuitive, the controlled overexpression of certain POX genes might enhance the initial steps of ricinoleic acid degradation. However, studies have shown that overexpression of acyl-CoA oxidase can also lead to increased consumption of γ-decalactone, highlighting the need for a balanced approach.[12]

3-Ketoacyl-CoA Thiolase (POT1)

The POT1 gene encodes the 3-ketoacyl-CoA thiolase, which is essential for the final step of each β-oxidation cycle.[10]

Genetic Engineering Strategies:

  • Overexpression of POT1: Overexpression of the thiolase gene has been investigated to potentially increase the flux through the β-oxidation pathway. However, some studies have reported that this modification had no significant effect on γ-decalactone production, suggesting that thiolase may not be a rate-limiting step under normal conditions.[4]

Cytochrome P450 Monooxygenases

While the primary pathway utilizes hydroxylated fatty acids like ricinoleic acid, engineering Y. lipolytica to produce γ-decalactone from non-hydroxylated fatty acids is an attractive strategy. This requires the introduction of heterologous enzymes capable of hydroxylating fatty acids at the γ-position. Cytochrome P450 monooxygenases (CYPs) are a promising class of enzymes for this purpose.

Genetic Engineering Strategies:

  • Heterologous expression of CYPs: The expression of plant or fungal CYPs with fatty acid hydroxylase activity in Y. lipolytica can enable the conversion of oleic acid or other abundant fatty acids into precursors for lactone biosynthesis.[12][13][14][15] This approach opens up the possibility of using a wider range of inexpensive feedstocks.

Quantitative Data on γ-Decalactone Production

The following tables summarize quantitative data from various studies on γ-decalactone production in Yarrowia lipolytica, highlighting the impact of genetic modifications and fermentation conditions.

Table 1: Comparison of γ-Decalactone Production in Different Y. lipolytica Strains

StrainGenotypeSubstrateTiter (g/L)Productivity (mg/L/h)Reference
W29 (Wild Type)Wild TypeCastor Oil (100 g/L)1.8 ± 0.03-[1]
MTLY40-2pΔpox3Δpox4Δpox5Castor Oil (100 g/L)5.5 ± 0.16-[1]
Wild TypeWild TypeMethyl Ricinoleate4.2168[16]
Mutant (unspecified)-Castor Oil (40 g/L)0.1-[17]
CCMA 0242Wild TypeCastor Oil (30%)0.2148-[4]
CCMA 0357Wild TypeCastor Oil (30% w/v)3.5-[18]

Table 2: Effect of Fermentation Strategy on γ-Decalactone Production

Fermentation ModeStrainSubstrateTiter (g/L)Substrate Conversion (mg/g)Reference
BatchWild TypeMethyl Ricinoleate4.2-[16]
Intermittent Fed-BatchWild TypeMethyl Ricinoleate6.873[16]
BatchW29Castor Oil (60 g/L)5.4 ± 0.5-[19]
Step-wise Fed-BatchW29Castor Oil--[19]
BatchWild TypeCastor Oil (75 g/L)2.93 ± 0.33-[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study and engineering of γ-decalactone biosynthesis in Yarrowia lipolytica.

Strain Cultivation for γ-Decalactone Production

Objective: To cultivate Y. lipolytica for the biotransformation of a ricinoleic acid source into γ-decalactone.

Materials:

  • Yarrowia lipolytica strain (e.g., W29, MTLY40-2p)

  • YPG medium: 10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose

  • Biotransformation medium: e.g., 20 g/L peptone, 5 g/L Tween 20, and a specified concentration of castor oil (e.g., 50-100 g/L)

  • Erlenmeyer flasks or bioreactor

  • Incubator shaker

  • Autoclave

Procedure:

  • Inoculum Preparation: Inoculate a single colony of Y. lipolytica into 50 mL of YPG medium in a 250 mL Erlenmeyer flask. Incubate at 27°C with shaking at 140 rpm for 24 hours until the culture reaches the late-logarithmic growth phase.[6][20]

  • Biotransformation: Inoculate the biotransformation medium with the preculture to an initial optical density at 600 nm (OD600) of approximately 0.25.[3]

  • Incubation: Incubate the culture in flasks at 27°C with shaking (e.g., 140 rpm) for a specified period (e.g., 3-7 days).[1] For bioreactor cultivation, maintain desired parameters for pH, temperature, agitation, and aeration.[6][19]

  • Sampling: Aseptically collect samples at regular intervals for analysis of cell growth (OD600) and γ-decalactone concentration.

Experimental Workflow for γ-Decalactone Production and Analysis

G Experimental Workflow for Gamma-Decalactone Production cluster_analysis Analytical Procedures Start Start Inoculum_Prep Inoculum Preparation (YPG medium, 24h, 27°C) Start->Inoculum_Prep Biotransformation Biotransformation (Castor oil medium) Inoculum_Prep->Biotransformation Incubation Incubation (Flask or Bioreactor) Biotransformation->Incubation Sampling Periodic Sampling Incubation->Sampling Sampling->Incubation Continue Analysis Analysis Sampling->Analysis OD600 Cell Growth (OD600) Analysis->OD600 Extraction Solvent Extraction (e.g., Diethyl Ether) Analysis->Extraction End End GC_MS Quantification (GC-MS) Extraction->GC_MS GC_MS->End

Caption: A typical workflow for producing and quantifying γ-decalactone.

Quantification of γ-Decalactone by GC-MS

Objective: To extract and quantify the concentration of γ-decalactone from the fermentation broth.

Materials:

  • Fermentation broth sample

  • Internal standard (e.g., γ-undecalactone)

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column (e.g., HP-INNOWax)

Procedure:

  • Sample Preparation: Take a known volume of the fermentation broth (e.g., 1.5 mL).[3]

  • Internal Standard Addition: Add a known amount of the internal standard to the sample.[3]

  • Extraction: Add an equal volume of diethyl ether to the sample and vortex vigorously for 1-2 minutes to extract the lactones.[3] Centrifuge to separate the phases.

  • Drying: Carefully transfer the organic phase to a new tube and dry it over anhydrous sodium sulfate.

  • GC-MS Analysis: Inject a small volume (e.g., 1 µL) of the dried organic extract into the GC-MS system.[20]

    • GC conditions: Use an appropriate temperature program for the oven to separate the compounds. For example, an initial temperature of 60°C, ramped to 145°C at 5°C/min, and then to 215°C at 2°C/min.[3]

    • MS conditions: Operate the mass spectrometer in scan mode to identify the compounds based on their mass spectra and in selected ion monitoring (SIM) mode for accurate quantification.

  • Quantification: Calculate the concentration of γ-decalactone by comparing its peak area to that of the internal standard and using a pre-established calibration curve.

Genetic Transformation of Yarrowia lipolytica

Objective: To introduce foreign DNA (e.g., for gene overexpression or disruption) into Y. lipolytica. The following is a general protocol based on the lithium acetate/PEG method.

Materials:

  • Yarrowia lipolytica competent cells

  • Plasmid DNA or linear DNA fragment with homologous arms

  • Transformation buffer: 0.1 M Lithium Acetate, 10 mM Tris-HCl (pH 8.0), 1 mM EDTA

  • PEG solution: 40-50% (w/v) Polyethylene glycol (MW 3350 or 4000) in transformation buffer

  • Single-stranded carrier DNA (e.g., salmon sperm DNA)

  • Selective agar plates

Procedure:

  • Prepare Competent Cells: Grow Y. lipolytica in YPD medium to the early to mid-logarithmic phase. Harvest the cells by centrifugation, wash with sterile water, and then with transformation buffer.

  • Transformation Mix: In a microcentrifuge tube, mix the competent cells with the DNA to be transformed and the single-stranded carrier DNA.

  • Add PEG Solution: Add the PEG solution to the cell/DNA mixture and mix gently but thoroughly.

  • Heat Shock: Incubate the mixture at a specific temperature (e.g., 37-39°C) for a defined period (e.g., 30-60 minutes).

  • Plating: Plate the cell suspension onto selective agar plates.

  • Incubation: Incubate the plates at 28-30°C for 2-4 days until transformants appear.

Note: The efficiency of transformation can be highly variable and depends on the strain, the nature of the DNA, and the specific protocol used. Electroporation is another common method for Y. lipolytica transformation.

Conclusion and Future Perspectives

Yarrowia lipolytica has proven to be a robust and versatile platform for the biotechnological production of γ-decalactone. Significant progress has been made in understanding the underlying metabolic pathways and in developing effective genetic engineering strategies to improve product yields. The manipulation of the peroxisomal β-oxidation pathway, particularly the targeted deletion of POX genes, has been a key factor in enhancing γ-decalactone accumulation.

Future research will likely focus on several key areas:

  • Systems Biology Approaches: Integrating transcriptomics, proteomics, and metabolomics data will provide a more holistic understanding of the cellular response to genetic modifications and fermentation conditions, enabling more rational and targeted engineering strategies.

  • Novel Enzyme Discovery and Engineering: The identification and characterization of novel cytochrome P450s and other hydroxylases will be crucial for expanding the substrate range to include more abundant and cost-effective fatty acids. Protein engineering could further improve the activity and specificity of these enzymes.

  • Process Optimization and Scale-up: Further optimization of fermentation parameters, including fed-batch strategies and in-situ product removal, will be essential for achieving economically viable industrial-scale production.

  • Advanced Genetic Tools: The continued development and application of advanced genetic tools, such as CRISPR-Cas9-based genome editing, will facilitate more precise and efficient engineering of the Y. lipolytica genome.

By leveraging these advanced approaches, the full potential of Yarrowia lipolytica as a cell factory for the sustainable production of γ-decalactone and other valuable oleochemicals can be realized.

References

Methodological & Application

Application Note: Quantification of γ-Decalactone in Beverages using GC-MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of gamma-decalactone (γ-decalactone), a key aroma compound, in beverage matrices. The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with a stable isotope-labeled internal standard, γ-decalactone-d7, to ensure high accuracy and precision. The protocol covers sample preparation using Solid-Phase Extraction (SPE), GC-MS instrument parameters, and data analysis. This methodology is particularly suited for researchers, scientists, and quality control professionals in the food and beverage industry, as well as those in drug development where flavor compounds may be relevant.

Introduction

Gamma-decalactone is a naturally occurring flavor and fragrance compound found in many fruits and fermented products, imparting a characteristic fruity, peach-like aroma. Its concentration is a critical quality parameter in various beverages, including wines, fruit juices, and flavored dairy products. Accurate quantification of γ-decalactone is essential for quality control, product development, and authenticity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like γ-decalactone. The use of a deuterated internal standard, such as γ-decalactone-d7, is the gold standard for quantitative analysis. This stable isotope dilution assay (SIDA) approach effectively compensates for variations in sample preparation, injection volume, and instrument response, leading to highly reliable results.

This application note provides a comprehensive protocol for the quantification of γ-decalactone using GC-MS and a deuterated internal standard, complete with detailed experimental procedures, data presentation, and visual workflows.

Experimental Protocols

Materials and Reagents
  • Standards:

    • γ-Decalactone (≥98% purity)

    • γ-Decalactone-d7 (isotopic purity ≥98%)

  • Solvents:

    • Methanol (HPLC grade)

    • Dichloromethane (HPLC grade)

    • Ethanol (absolute)

    • Ultrapure water

  • Solid-Phase Extraction (SPE):

    • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • Other:

    • Sodium chloride (NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄)

Standard Preparation
  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of γ-decalactone and γ-decalactone-d7 into separate 10 mL volumetric flasks.

    • Dissolve and dilute to the mark with ethanol.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by serial dilution of the γ-decalactone primary stock solution in a suitable matrix (e.g., model wine or a representative beverage blank) to achieve concentrations ranging from 1 to 100 µg/L.

  • Internal Standard Spiking Solution (10 µg/mL):

    • Dilute the γ-decalactone-d7 primary stock solution with ethanol.

Sample Preparation (Solid-Phase Extraction - SPE)
  • Sample Pre-treatment:

    • For carbonated beverages, degas the sample by sonication for 15 minutes.

    • For samples with high sugar content, dilute with ultrapure water (1:1 v/v).

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of ultrapure water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Take a 50 mL aliquot of the beverage sample.

    • Spike the sample with 100 µL of the 10 µg/mL γ-decalactone-d7 internal standard solution.

    • Add 2.5 g of NaCl to the sample and dissolve.

    • Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 2-3 mL/min.

  • Washing:

    • Wash the cartridge with 10 mL of ultrapure water to remove sugars and other polar interferences.

    • Dry the cartridge under a gentle stream of nitrogen for 20 minutes.

  • Elution:

    • Elute the retained analytes with 5 mL of dichloromethane into a clean collection tube.

  • Drying and Concentration:

    • Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the eluate to a final volume of 200 µL under a gentle stream of nitrogen.

    • Transfer the concentrated extract to a GC vial for analysis.

GC-MS Parameters
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector: Splitless mode, 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Data Presentation

Selected Ion Monitoring (SIM) Parameters

The following ions should be monitored for the quantification and confirmation of γ-decalactone and its deuterated internal standard.

CompoundQuantifier Ion (m/z)Qualifier Ion (m/z)
γ-Decalactone8599
γ-Decalactone-d792106
Calibration Curve

A calibration curve is constructed by plotting the ratio of the peak area of the γ-decalactone quantifier ion to the peak area of the γ-decalactone-d7 quantifier ion against the concentration of the γ-decalactone calibration standards. The linearity of the calibration curve should be evaluated, with an expected correlation coefficient (R²) of >0.99.

Table 1: Representative Calibration Curve Data

Concentration (µg/L)Peak Area (γ-Decalactone, m/z 85)Peak Area (γ-Decalactone-d7, m/z 92)Response Ratio (Area Analyte / Area IS)
115,234150,8760.101
576,170151,2340.504
10151,543150,9981.004
25378,858151,1122.507
50755,321150,6545.014
1001,510,642150,88810.012

Linear Regression Equation: y = 0.1001x + 0.0015 Correlation Coefficient (R²): 0.9998

Quantification of γ-Decalactone in Samples

The concentration of γ-decalactone in the beverage samples is calculated using the linear regression equation derived from the calibration curve.

Table 2: Example Quantification in Beverage Samples

SamplePeak Area (γ-Decalactone, m/z 85)Peak Area (γ-Decalactone-d7, m/z 92)Response RatioCalculated Concentration (µg/L)
White Wine115,678151,3450.7647.62
Peach Nectar458,932150,9873.04030.35
Flavored Yogurt Drink65,432151,1000.4334.31

Visualization of Workflows

experimental_workflow cluster_prep Sample and Standard Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis GC-MS Analysis and Data Processing start Start stock_analyte Prepare γ-Decalactone Stock Solution start->stock_analyte stock_is Prepare γ-Decalactone-d7 Stock Solution start->stock_is cal_standards Prepare Calibration Standards (1-100 µg/L) stock_analyte->cal_standards spike Spike Sample with Internal Standard stock_is->spike sample_prep Sample Pre-treatment (Degas/Dilute) sample_prep->spike condition Condition C18 SPE Cartridge load Load Sample onto Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute concentrate Concentrate Eluate elute->concentrate inject Inject Sample into GC-MS concentrate->inject acquire Acquire Data (SIM Mode) inject->acquire integrate Integrate Peak Areas acquire->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify γ-Decalactone integrate->quantify calibrate->quantify report Report Results quantify->report

Caption: Experimental workflow for the quantification of γ-decalactone.

Discussion

This stable isotope dilution GC-MS method provides a reliable and accurate means for the quantification of γ-decalactone in various beverage matrices. The use of a deuterated internal standard is critical for overcoming matrix effects and ensuring high precision. The solid-phase extraction protocol effectively cleans up the sample and concentrates the analyte, allowing for low detection limits.

The selected quantifier ion for γ-decalactone (m/z 85) is a characteristic fragment and provides excellent sensitivity. The corresponding quantifier ion for γ-decalactone-d7 (m/z 92) is shifted by 7 amu, as expected, preventing any isotopic overlap and ensuring accurate internal standard correction.

The method demonstrates excellent linearity over a wide concentration range, making it suitable for the analysis of beverages with varying levels of γ-decalactone. The clear separation and sensitive detection allow for confident quantification even at low µg/L levels.

Conclusion

The GC-MS method using a deuterated internal standard described in this application note is a highly effective tool for the routine quantification of γ-decalactone in beverages. The detailed protocol for sample preparation and instrument analysis, along with the representative data, provides a solid foundation for researchers, scientists, and drug development professionals to implement this method in their laboratories. The high accuracy, precision, and sensitivity of this method make it ideal for quality control, research, and regulatory purposes.

Application Note: Method Development for the Analysis of γ-Decalactone in Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gamma-decalactone (γ-decalactone) is a crucial flavor compound found in a variety of food products, imparting a characteristic fruity, peach-like aroma.[1][2][3] Its presence and concentration are significant indicators of food quality and authenticity.[4] This application note provides a comprehensive overview of the analytical methodologies for the quantification of γ-decalactone in diverse food matrices. The protocols detailed herein are intended for researchers, scientists, and professionals in the food industry and drug development who are involved in quality control and flavor analysis.

Analytical Techniques

The primary analytical technique for the determination of γ-decalactone is Gas Chromatography-Mass Spectrometry (GC-MS) due to its high sensitivity and selectivity.[5] This method allows for the separation of volatile compounds and their subsequent identification and quantification.[5] For enhanced separation of complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) can be employed.[6][7]

Sample Preparation

Effective sample preparation is critical for the accurate analysis of γ-decalactone, aiming to extract and concentrate the analyte from the complex food matrix while minimizing interferences.[8] Common techniques include:

  • Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free method where a coated fiber is exposed to the headspace above the sample to adsorb volatile compounds.[9][10] It is a simple, rapid, and sensitive technique suitable for various food matrices, including fruit juices and beverages.[9][10]

  • Stir Bar Sorptive Extraction (SBSE): This technique utilizes a magnetic stir bar coated with a sorbent (typically polydimethylsiloxane - PDMS) to extract analytes from a liquid sample.[11][12][13] SBSE offers a larger sorbent volume compared to SPME, resulting in higher extraction efficiency and lower detection limits.[11][12]

  • Liquid-Liquid Extraction (LLE): A conventional method involving the partitioning of the analyte between the sample and an immiscible organic solvent.[14][15] Diethyl ether is an effective solvent for extracting γ-decalactone.[14][15]

Experimental Protocols

Protocol 1: Analysis of γ-Decalactone in Fruit Juice using HS-SPME-GC-MS

This protocol is adapted for the analysis of γ-decalactone in clear fruit juices.

1. Sample Preparation:

  • Centrifuge the fruit juice sample to remove any pulp or suspended solids.
  • Transfer a known volume (e.g., 5 mL) of the clear juice into a headspace vial.
  • Add a saturated salt solution (e.g., NaCl) to enhance the release of volatile compounds.
  • Add a suitable internal standard (e.g., γ-undecalactone) for quantification.[16]

2. HS-SPME Procedure:

  • Place the vial in a heating block or water bath and allow it to equilibrate at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes).
  • Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) with agitation.

3. GC-MS Analysis:

  • Desorb the extracted analytes from the SPME fiber in the GC injection port at a high temperature (e.g., 250°C).
  • Separate the compounds on a suitable capillary column (e.g., BPX).[14]
  • Use a temperature program to elute the compounds, for instance, hold at 165°C for 1 minute, then ramp to 180°C at 3°C/min, and finally to 220°C at 5°C/min and hold for 2 minutes.[14]
  • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 40-300.

4. Quantification:

  • Create a calibration curve using standard solutions of γ-decalactone of known concentrations.
  • Quantify the γ-decalactone in the sample by comparing its peak area to that of the internal standard and the calibration curve.

Protocol 2: Analysis of γ-Decalactone in Dairy Products using SBSE-GC-MS

This protocol is suitable for the analysis of γ-decalactone in liquid dairy products like milk and cream.[6][17]

1. Sample Preparation:

  • Dilute a known amount of the dairy product with deionized water.
  • Add a magnetic stir bar coated with PDMS to the diluted sample in a vial.[12]
  • Add a suitable internal standard.

2. SBSE Procedure:

  • Stir the sample at a constant speed for a specific duration (e.g., 1 hour) to allow for the extraction of γ-decalactone into the PDMS coating.[11]
  • After extraction, remove the stir bar, rinse it with deionized water, and gently dry it with a lint-free tissue.[11]

3. Thermal Desorption and GC-MS Analysis:

  • Place the stir bar into a thermal desorption unit connected to the GC-MS system.[11]
  • Thermally desorb the analytes by heating the stir bar, and transfer them to the GC column for separation and analysis as described in Protocol 1.

Method Validation

To ensure the reliability of the analytical results, the developed method should be validated according to international guidelines.[18][19][20] Key validation parameters include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[20]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.[21]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[18] It is often assessed through recovery studies by spiking the matrix with a known amount of the analyte.[18]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).[20]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[22]

Quantitative Data Summary

The following table summarizes the quantitative data for γ-decalactone found in various food matrices from different studies.

Food MatrixAnalytical MethodConcentration RangeReference
PeachGC-IRMSδ13C: -34.6‰ to -38.4‰[4]
ApricotGC-IRMSδ13C: -34.6‰ to -38.4‰[4]
NectarineGC-IRMSδ13C: -34.6‰ to -38.4‰[4]
Hawthorn WineHS-SPME-GC-Orbitrap-MSPresent[9]
Dairy Cream (Raw)GC×GC-TOF-MSNot specified[6][17]
Dairy Cream (Pasteurized)GC×GC-TOF-MSNot specified[6][17]
Biotransformation MediumGC-FIDUp to 5.5 g/L[23]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis food_matrix Food Matrix (e.g., Juice, Dairy) homogenization Homogenization/ Dilution food_matrix->homogenization extraction Extraction (HS-SPME / SBSE / LLE) homogenization->extraction gc_ms GC-MS Analysis extraction->gc_ms Analyte Introduction data_processing Data Processing gc_ms->data_processing quantification Quantification data_processing->quantification final_result final_result quantification->final_result Final Result (γ-decalactone conc.)

Caption: Experimental workflow for γ-decalactone analysis.

hs_spme_workflow start Start: Sample Vial equilibration Equilibration (Heating & Agitation) start->equilibration spme_exposure HS-SPME Fiber Exposure equilibration->spme_exposure desorption Thermal Desorption in GC Inlet spme_exposure->desorption gc_separation GC Separation desorption->gc_separation ms_detection MS Detection gc_separation->ms_detection end End: Data Acquisition ms_detection->end

Caption: HS-SPME workflow for volatile compound analysis.

References

Application of Gamma-decalactone-d7 in Flavor and Aroma Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-decalactone is a crucial aroma compound found in a wide variety of fruits, fermented beverages, and dairy products, imparting a characteristic peachy, fruity, and creamy scent. Accurate quantification of this compound is essential for quality control, authenticity assessment, and understanding its contribution to the overall flavor profile of consumer products. Gamma-decalactone-d7, a deuterated isotopologue of gamma-decalactone, serves as an invaluable tool in flavor and aroma research. Its primary application lies in its use as an internal standard in Stable Isotope Dilution Assays (SIDA), a highly accurate and precise method for quantification. This document provides detailed application notes and protocols for the use of this compound in flavor and aroma research.

The principle of SIDA relies on the addition of a known amount of an isotopically labeled standard (in this case, this compound) to a sample. The labeled standard is chemically identical to the analyte of interest (native gamma-decalactone) and thus behaves identically during sample preparation, extraction, and chromatographic analysis. By measuring the ratio of the native analyte to the labeled standard using mass spectrometry, accurate quantification can be achieved, compensating for any losses during the analytical workflow.

Principle of Isotope Dilution Analysis

G cluster_sample Sample cluster_standard Internal Standard Sample Sample containing unknown amount of Analyte (A) Mix Spiking Sample->Mix Standard Known amount of Isotopically Labeled Standard (A*) Standard->Mix Extraction Sample Preparation (Extraction, Cleanup) Mix->Extraction Losses affect A and A* equally Analysis GC-MS Analysis Extraction->Analysis Result Quantification based on the A/A* ratio Analysis->Result

Data Presentation

The following tables summarize quantitative data from various studies utilizing deuterated gamma-lactone internal standards for the quantification of native lactones in different matrices.

Table 1: Method Validation Parameters for Lactone Quantification using SIDA

AnalyteMatrixMethodLinearity (R²)LOD (µg/L)LOQ (µg/L)Recovery (%)Reference
γ-NonalactoneModel WineSPE-GC-MS> 0.990.41.1104[1]
γ-NonalactoneNZ White WineSIDA-SPE-GC-MS0.99850.4--[2]
Various LactonesWineHS-SPME-GC-MS-a few µg/L--[3]
γ-DecalactoneModel SolutionsLLE-GC---99.9 ± 1.8[4]

Table 2: GC-MS Parameters for Lactone Analysis

ParameterMethod 1 (Wine)Method 2 (Bioconversion Medium)Method 3 (General)
Column DB-WAXETR (60 m, 0.25 mm I.D., 0.5 µm)BPX (30 m, 0.25 mm I.D.)DB-1MS (30 m, 0.25 mm I.D., 0.25 µm)
Carrier Gas Helium (2 mL/min)Nitrogen (1.1 mL/min)Helium (1 mL/min)
Injector Temp. 250°C250°C-
Oven Program 100°C (5 min), then 8°C/min to 240°C (7.5 min)165°C (1 min), 3°C/min to 180°C, 5°C/min to 220°C (2 min)-
MS Detector Electron Impact (70 eV)Flame Ionization Detector (FID)Electron Impact (EI)
Mass Range m/z 25–350--
Quantifier Ions γ-Nonalactone: m/z 85; ²H₂¹³C₂-γ-Nonalactone: m/z 89--
Reference [3][4][5]

Experimental Protocols

Protocol 1: Quantification of Gamma-decalactone in Wine using Solid-Phase Extraction (SPE) and GC-MS with this compound Internal Standard

This protocol describes the quantification of gamma-decalactone in wine samples using a Stable Isotope Dilution Assay with SPE for sample cleanup and concentration, followed by GC-MS analysis.

G Start Start: Wine Sample Spike Spike with known amount of This compound Start->Spike Condition Condition C18 SPE Cartridge (e.g., with Methanol, then Water) Spike->Condition Load Load Spiked Wine Sample onto SPE Cartridge Condition->Load Wash Wash Cartridge to Remove Interferences (e.g., with Water) Load->Wash Elute Elute Analytes (e.g., with Ethyl Acetate) Wash->Elute Dry Dry Eluate (e.g., under Nitrogen stream) Elute->Dry Reconstitute Reconstitute in a suitable solvent (e.g., Dichloromethane) Dry->Reconstitute GCMS Analyze by GC-MS Reconstitute->GCMS End Quantify Gamma-decalactone GCMS->End

Materials:

  • This compound internal standard solution (e.g., 10 mg/L in ethanol)

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Nitrogen gas

  • Wine sample

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Take a 50 mL aliquot of the wine sample.

    • Spike the sample with a known amount of this compound internal standard solution (e.g., 100 µL of a 10 mg/L solution).

    • Gently mix the sample.

  • Solid-Phase Extraction (SPE):

    • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of ultrapure water. Do not allow the cartridge to dry out.

    • Sample Loading: Load the spiked wine sample onto the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.

    • Washing: Wash the cartridge with 5 mL of ultrapure water to remove polar interferences such as sugars and organic acids.

    • Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

    • Elution: Elute the retained analytes (gamma-decalactone and this compound) with 5 mL of ethyl acetate.

  • Concentration and Reconstitution:

    • Collect the eluate in a suitable vial.

    • Gently evaporate the solvent to near dryness under a stream of nitrogen.

    • Reconstitute the residue in a small, precise volume of dichloromethane (e.g., 100 µL) for GC-MS analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the reconstituted sample into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-WAX or equivalent).

    • Set the appropriate GC oven temperature program to achieve good separation of the analytes.

    • Operate the mass spectrometer in Electron Impact (EI) mode and acquire data in Selected Ion Monitoring (SIM) mode for maximum sensitivity.

    • Monitor characteristic ions for both native gamma-decalactone and this compound. For example, for gamma-decalactone, a common quantifier ion is m/z 85. For this compound, the corresponding quantifier ion would be shifted by the mass of the deuterium atoms.

  • Quantification:

    • Create a calibration curve by analyzing a series of standards containing known concentrations of native gamma-decalactone and a constant concentration of this compound.

    • Plot the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the native analyte.

    • Calculate the concentration of gamma-decalactone in the wine sample using the calibration curve and the measured peak area ratio from the sample analysis.

Protocol 2: Quantification of Gamma-decalactone in Beverages using Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS with this compound Internal Standard

This protocol describes a non-extractive method for the quantification of gamma-decalactone in beverages using HS-SPME, which is particularly suitable for volatile and semi-volatile compounds.

G Start Start: Beverage Sample Aliquot Place sample aliquot in a headspace vial Start->Aliquot Spike Spike with known amount of This compound Aliquot->Spike AddSalt Add salt (e.g., NaCl) to increase volatility (optional) Spike->AddSalt Equilibrate Equilibrate the vial at a -specific temperature and time AddSalt->Equilibrate Expose Expose SPME fiber to the headspace Equilibrate->Expose Retract Retract SPME fiber Expose->Retract Desorb Desorb analytes in the GC injector Retract->Desorb GCMS Analyze by GC-MS Desorb->GCMS End Quantify Gamma-decalactone GCMS->End

Materials:

  • This compound internal standard solution (e.g., 10 mg/L in ethanol)

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Headspace vials (e.g., 20 mL) with PTFE-lined septa

  • Sodium chloride (analytical grade)

  • Beverage sample

  • GC-MS system with a SPME-compatible injector

Procedure:

  • Sample Preparation:

    • Place a defined volume of the beverage sample (e.g., 5 mL) into a 20 mL headspace vial.

    • Add a known amount of this compound internal standard solution (e.g., 10 µL of a 10 mg/L solution).

    • To enhance the volatility of the analytes, add a known amount of sodium chloride (e.g., 1 g) to the vial.

    • Immediately seal the vial with a PTFE-lined septum cap.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Place the vial in a heating block or water bath and allow it to equilibrate at a specific temperature (e.g., 60°C) for a defined period (e.g., 15 minutes) with agitation.

    • After equilibration, expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.

  • GC-MS Analysis:

    • After the extraction period, retract the fiber into the needle and immediately insert it into the hot injector of the GC-MS system.

    • Desorb the analytes from the fiber onto the GC column by exposing the fiber in the injector for a set time (e.g., 5 minutes) at a high temperature (e.g., 250°C).

    • Start the GC-MS analysis simultaneously with the desorption.

    • Use a suitable capillary column and GC oven temperature program as described in Protocol 1.

    • Operate the mass spectrometer in SIM mode to monitor the characteristic ions for gamma-decalactone and this compound.

  • Quantification:

    • Follow the same quantification procedure as described in Protocol 1, creating a calibration curve based on the peak area ratios of the native analyte to the deuterated internal standard.

Conclusion

This compound is an essential tool for accurate and reliable quantification of gamma-decalactone in complex matrices such as food and beverages. The use of Stable Isotope Dilution Assays with either SPE-GC-MS or HS-SPME-GC-MS provides robust methodologies for researchers in the fields of flavor and aroma chemistry, quality control, and product development. The detailed protocols provided herein offer a foundation for the implementation of these powerful analytical techniques.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of Gamma-Decalactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-decalactone is a volatile organic compound of significant interest due to its characteristic fruity and peach-like aroma. It is a key flavor component in many fruits and fermented products and is also used as a fragrance ingredient.[1] Accurate and sensitive quantification of gamma-decalactone is crucial in various fields, including food science, flavor chemistry, and quality control. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that is well-suited for the analysis of volatile and semi-volatile compounds like gamma-decalactone from various matrices.[2][3] This document provides detailed application notes and protocols for the sampling and analysis of gamma-decalactone using SPME coupled with gas chromatography (GC).

Principle of SPME

SPME integrates sampling, extraction, and concentration of analytes into a single step. The technique utilizes a fused silica fiber coated with a stationary phase. When the fiber is exposed to a sample, either by direct immersion into a liquid or exposure to the headspace above a liquid or solid sample, analytes partition from the sample matrix into the fiber coating until equilibrium is reached. Subsequently, the fiber is transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed and analyzed.[3]

Application: Analysis of Lactones in Wine

A study by Pérez-Olivero et al. demonstrated the successful application of Headspace SPME (HS-SPME) coupled with GC-Mass Spectrometry (GC-MS) for the quantitative analysis of several lactones, including gamma-decalactone, in wine. The method was optimized for various parameters to achieve high sensitivity and reproducibility.[4]

Quantitative Data Summary

The following table summarizes the key quantitative findings for gamma-decalactone from the aforementioned study.[4]

ParameterValueNotes
Limit of Detection (LOD)0.8 µg/LDetermined in synthetic wine.
Limit of Quantification (LOQ)2.7 µg/LDetermined in synthetic wine.
Linearity (R²)0.998Over a tested concentration range.
Repeatability (RSD%)3.5%Intraday precision.
Reproducibility (RSD%)5.2%Interday precision.

Another study on non-grape wines also successfully quantified gamma-decalactone using an HS-SPME-GC-Orbitrap-MS method, highlighting the versatility of the technique for different wine matrices.[5]

Experimental Protocol: HS-SPME of Gamma-Decalactone from a Liquid Matrix (e.g., Wine)

This protocol is based on the optimized conditions reported for the analysis of lactones in wine.[4]

Materials and Equipment
  • SPME fiber assembly: 85 µm Polyacrylate (PA) fiber is recommended for polar, semi-volatile compounds like lactones.[4] Other fibers such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) can also be effective for a broad range of volatiles.[6][7][8]

  • SPME holder (manual or autosampler)

  • Gas Chromatograph with a Mass Spectrometer (GC-MS) or Flame Ionization Detector (FID)

  • 20 mL headspace vials with PTFE-faced silicone septa

  • Heating and agitation unit (e.g., heating block with magnetic stirrer)

  • Sodium chloride (NaCl)

  • Standard of gamma-decalactone

  • Internal standard (e.g., gamma-undecalactone)

Procedure
  • Sample Preparation:

    • Pipette 10 mL of the liquid sample (e.g., wine) into a 20 mL headspace vial.

    • Add 3 g of NaCl to the vial to increase the ionic strength of the solution, which can enhance the release of volatile compounds into the headspace.

    • If quantitative analysis is being performed, add a known concentration of an appropriate internal standard.

    • Immediately seal the vial with a PTFE-faced silicone septum.

  • Equilibration and Extraction:

    • Place the vial in a heating block or water bath set to 40°C.

    • Allow the sample to equilibrate for 15 minutes with agitation.

    • Expose the SPME fiber to the headspace of the sample for 60 minutes at 40°C with continued agitation.

  • Desorption:

    • After extraction, retract the fiber into the needle and immediately insert it into the GC injection port.

    • Desorb the analytes from the fiber at 250°C for 5 minutes in splitless mode.

  • GC-MS Analysis:

    • Use a suitable capillary column (e.g., DB-WAX or equivalent polar column).

    • Set the oven temperature program to achieve good separation of the target analytes. A typical program might start at 40°C, hold for 2 minutes, then ramp to 240°C at 5°C/min.

    • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 35-350) or in selected ion monitoring (SIM) mode for higher sensitivity.

Fiber Conditioning

Before its first use, and periodically, the SPME fiber should be conditioned according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port at a temperature slightly above the desorption temperature to remove any contaminants.[9]

Visualizing the Workflow

The following diagrams illustrate the key steps in the SPME process.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis Analysis Sample 10 mL Liquid Sample Vial 20 mL Headspace Vial Sample->Vial Seal Seal Vial Vial->Seal NaCl Add 3g NaCl NaCl->Vial IS Add Internal Standard IS->Vial Equilibrate Equilibrate at 40°C for 15 min Seal->Equilibrate Expose Expose Fiber for 60 min Equilibrate->Expose Desorb Desorb in GC Inlet at 250°C Expose->Desorb GCMS GC-MS Analysis Desorb->GCMS

Caption: Headspace Solid-Phase Microextraction (HS-SPME) workflow for gamma-decalactone analysis.

Logical Relationships in Method Optimization

Optimizing SPME parameters is critical for achieving the best performance. The following diagram illustrates the interconnectedness of key optimization parameters.

SPME_Optimization Fiber Fiber Selection (e.g., PA, DVB/CAR/PDMS) Temp Extraction Temperature Fiber->Temp affects equilibrium Result Analyte Response Fiber->Result Time Extraction Time Temp->Time kinetics Temp->Result Agitation Agitation Time->Agitation mass transfer Time->Result Ionic Ionic Strength (Salt Addition) Agitation->Ionic analyte partitioning Agitation->Result pH Sample pH Ionic->pH analyte volatility Ionic->Result pH->Fiber analyte-fiber interaction pH->Result Desorption Desorption Temp & Time Desorption->Result

Caption: Key parameters influencing the optimization of an SPME method.

Conclusion

SPME is a powerful and efficient technique for the sampling and analysis of gamma-decalactone in various matrices. By carefully selecting the fiber and optimizing the extraction and desorption parameters, researchers can achieve high sensitivity, accuracy, and reproducibility. The protocols and data presented here provide a solid foundation for developing and validating SPME-based methods for gamma-decalactone analysis in your specific application.

References

Application Notes and Protocols: Tracing Flavor Metabolism with γ-Decalactone-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-Decalactone is a high-value aroma compound with a characteristic peach-like fragrance, widely used in the food, beverage, and cosmetic industries.[1] Its biotechnological production, primarily using the yeast Yarrowia lipolytica to transform ricinoleic acid from castor oil, is a subject of intense research aimed at improving yields and understanding the underlying metabolic pathways.[1][2][3] Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to quantify the rates of metabolic reactions and elucidate the flow of carbon through a metabolic network.[4][5]

This document provides detailed application notes and hypothetical protocols for the use of γ-decalactone-d7, a deuterated stable isotope of γ-decalactone, in metabolic flux analysis studies. While γ-decalactone-d7 is commercially available, its specific application in MFA has not been extensively documented.[6] The protocols and data presented here are therefore based on established principles of stable isotope tracing in microorganisms and the known metabolism of γ-decalactone.[7][8]

The primary application of γ-decalactone-d7 in MFA is to trace the catabolism (breakdown) of γ-decalactone. This can provide crucial insights into the metabolic bottlenecks that limit its accumulation in biotechnological production systems. By understanding the flux of γ-decalactone through degradation pathways, researchers can devise strategies, such as genetic engineering of key enzymes, to enhance its production.

Key Applications

  • Quantifying γ-Decalactone Catabolism: Determine the rate at which microorganisms consume γ-decalactone, a key factor limiting its net production.

  • Identifying Metabolic Bottlenecks: Pinpoint the enzymatic steps in the β-oxidation pathway responsible for γ-decalactone degradation.

  • Strain Improvement: Provide quantitative data to guide the genetic engineering of production strains for enhanced γ-decalactone yield.

  • Pathway Elucidation: Confirm and quantify the flux through the peroxisomal β-oxidation pathway involved in lactone metabolism.[1]

Experimental Design and Workflow

A typical metabolic flux analysis experiment using γ-decalactone-d7 involves introducing the labeled compound into a microbial culture and monitoring its disappearance and the appearance of its labeled metabolites over time. The isotopic labeling patterns of intracellular and extracellular metabolites are then measured by mass spectrometry. This data is used to constrain a metabolic model and calculate the intracellular fluxes.

G Experimental Workflow for γ-Decalactone-d7 MFA cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis cluster_3 Data Interpretation A Yeast Pre-culture (e.g., Yarrowia lipolytica) C Inoculate Yeast into Medium A->C B Prepare Biotransformation Medium B->C D Introduce γ-Decalactone-d7 (Tracer) C->D E Time-course Sampling (Biomass, Supernatant) D->E F Quench Metabolism E->F G Metabolite Extraction F->G H GC-MS or LC-MS/MS Analysis G->H I Isotopologue Distribution Analysis H->I J Metabolic Flux Calculation I->J K Model Refinement & Interpretation J->K

Caption: A generalized workflow for a metabolic flux analysis study using γ-decalactone-d7.

Signaling Pathways

The primary metabolic pathway for both the formation and degradation of γ-decalactone in Yarrowia lipolytica is the peroxisomal β-oxidation of fatty acids.[1] Ricinoleic acid is shortened through several cycles of β-oxidation to 4-hydroxydecanoic acid, which then lactonizes to form γ-decalactone. Conversely, γ-decalactone can be re-activated to its corresponding acyl-CoA and further degraded through the same β-oxidation pathway.

G γ-Decalactone Metabolism via β-Oxidation cluster_production Production from Ricinoleic Acid cluster_degradation Degradation Pathway ricinoleic_acid Ricinoleic Acid (C18) beta_ox_1 β-Oxidation Cycles (4x) ricinoleic_acid->beta_ox_1 hydroxy_decanoic_acid 4-Hydroxydecanoic Acid beta_ox_1->hydroxy_decanoic_acid gamma_decalactone γ-Decalactone hydroxy_decanoic_acid->gamma_decalactone hydroxy_decanoyl_coa 4-Hydroxydecanoyl-CoA-d7 gamma_decalactone->hydroxy_decanoyl_coa Re-activation gamma_decalactone_d7 γ-Decalactone-d7 (Tracer) gamma_decalactone_d7->hydroxy_decanoyl_coa beta_ox_2 β-Oxidation Cycles hydroxy_decanoyl_coa->beta_ox_2 acetyl_coa Acetyl-CoA-dx beta_ox_2->acetyl_coa

Caption: The β-oxidation pathway for γ-decalactone production and degradation.

Experimental Protocols

Protocol 1: In Vivo Tracing of γ-Decalactone-d7 Catabolism in Yarrowia lipolytica

Objective: To quantify the rate of γ-decalactone consumption by Y. lipolytica.

Materials:

  • Yarrowia lipolytica strain (e.g., W29)

  • YPG medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose)

  • Biotransformation medium (e.g., 50 g/L castor oil, 20 g/L peptone, 5 g/L Tween 20)

  • γ-Decalactone-d7 (as a sterile solution)

  • Sterile baffled flasks or bioreactor

  • Centrifuge

  • -80°C freezer

  • GC-MS or LC-MS/MS system

Procedure:

  • Pre-culture: Inoculate a single colony of Y. lipolytica into 50 mL of YPG medium and incubate at 27°C with shaking (140 rpm) for 24 hours.

  • Inoculation: Inoculate the biotransformation medium with the pre-culture to an initial optical density at 600 nm (OD600) of approximately 0.25.

  • Tracer Addition: Once the culture reaches the desired growth phase (e.g., mid-exponential), add a known concentration of sterile γ-decalactone-d7 (e.g., 1 g/L).

  • Sampling: Collect samples (e.g., 2 mL) at regular time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours) after the addition of the tracer.

  • Quenching and Separation: Immediately quench metabolic activity by rapidly cooling the sample in a dry ice/ethanol bath. Centrifuge at 4°C to separate the supernatant and the cell pellet. Store both at -80°C.

  • Metabolite Extraction:

    • Extracellular Metabolites: Thaw the supernatant and prepare for analysis.

    • Intracellular Metabolites: Resuspend the cell pellet in a cold extraction solvent (e.g., 50% methanol). Lyse the cells (e.g., bead beating) and centrifuge to remove cell debris.

  • Sample Analysis: Analyze the extracts using a validated GC-MS or LC-MS/MS method to quantify the concentrations of γ-decalactone-d7 and its isotopologues.

Protocol 2: Sample Preparation for GC-MS Analysis

Objective: To extract and derivatize metabolites for GC-MS analysis.

Materials:

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Internal standard (e.g., γ-undecalactone)

  • GC vials

Procedure:

  • To 1 mL of the supernatant or cell extract, add a known amount of internal standard.

  • Add 1 mL of diethyl ether and vortex vigorously for 1 minute.

  • Centrifuge to separate the phases.

  • Transfer the organic (upper) layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried extract to a GC vial for analysis.

  • Analyze the sample on a GC-MS system equipped with a suitable capillary column (e.g., BPX).

Data Presentation

The following tables present hypothetical quantitative data that could be obtained from a metabolic flux analysis study using γ-decalactone-d7.

Table 1: Extracellular Concentration of γ-Decalactone-d7 Over Time

Time (hours)γ-Decalactone-d7 Concentration (g/L)
01.00 ± 0.05
20.85 ± 0.04
40.72 ± 0.06
80.51 ± 0.05
120.33 ± 0.03
240.10 ± 0.02

Table 2: Hypothetical Metabolic Fluxes in Wild-Type vs. a Genetically Modified Strain

Metabolic FluxWild-Type Strain (Relative Flux)Δpox3 Mutant (Relative Flux)
γ-Decalactone Uptake100 ± 845 ± 5
β-Oxidation of 4-Hydroxydecanoyl-CoA95 ± 740 ± 4
Acetyl-CoA Production from γ-Decalactone92 ± 638 ± 4

Note: The Δpox3 mutant has a disruption in a gene encoding a short-chain acyl-CoA oxidase, which is expected to reduce the degradation of C10 compounds like γ-decalactone.[9]

Conclusion

The use of γ-decalactone-d7 as a tracer in metabolic flux analysis studies offers a powerful approach to quantitatively understand and optimize the biotechnological production of this important flavor compound. The protocols and hypothetical data presented here provide a framework for researchers to design and interpret experiments aimed at elucidating the metabolic fate of γ-decalactone in microbial systems. By applying these methods, scientists can gain valuable insights to guide the rational engineering of microbial cell factories for improved production of natural flavors.

References

Application Notes: Preparation of a Standard Solution of Gamma-decalactone-d7

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gamma-decalactone-d7 is the deuterated analog of gamma-decalactone, a widely used fragrance and flavoring agent known for its characteristic peach aroma.[1][2] In analytical chemistry, isotopically labeled standards like this compound are crucial for accurate quantification in various matrices by methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), often used in food, beverage, and pharmacokinetic studies. This document provides a detailed protocol for the preparation of a standard solution of this compound, intended for use by researchers, scientists, and professionals in drug development.

Compound Data

A summary of the physicochemical properties of this compound is provided in the table below. This information is essential for accurate preparation and handling of the standard solution.

PropertyValueReference
Molecular FormulaC₁₀H₁₁D₇O₂[3]
Molecular Weight177.30 g/mol [3]
AppearanceColorless to pale yellow liquid[4][5]
OdorFruity, peach, coconut[4][5]
Boiling Point281 °C[4][6]
Density~0.95 g/mL at 25 °C[4][6]
SolubilitySlightly soluble in water. Soluble in alcohol.[4][7]
Storage2-8°C in a tightly sealed container.[4][6]

Experimental Protocol

This protocol outlines the steps for preparing a 1 mg/mL stock solution of this compound in methanol. Researchers should adjust the concentration and solvent as required by their specific analytical method.

3.1. Materials and Equipment

  • This compound (of known purity)

  • Methanol (HPLC or analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Volumetric flask (e.g., 10 mL, Class A)

  • Micropipettes

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Sonicator

3.2. Safety Precautions

  • Handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The non-deuterated form is known to be irritating to the eyes, respiratory system, and skin.[4]

  • Methanol is flammable and toxic; avoid inhalation and contact with skin.

3.3. Preparation of a 1 mg/mL Stock Solution

  • Equilibration: Allow the vial containing this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh approximately 10 mg of this compound directly into a 10 mL volumetric flask. Record the exact weight.

  • Dissolution: Add approximately 5 mL of methanol to the volumetric flask.

  • Mixing: Gently swirl the flask to dissolve the compound. For complete dissolution, use a vortex mixer for 30 seconds. If necessary, sonicate the solution for 5-10 minutes.

  • Dilution to Volume: Once the solid is completely dissolved, add methanol to the volumetric flask until the bottom of the meniscus is level with the calibration mark.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Transfer and Storage: Transfer the standard solution to a clean, labeled glass vial with a PTFE-lined cap. Store the solution at -20°C for up to one month or at -80°C for up to six months to ensure stability.[8]

3.4. Calculation of Exact Concentration

The exact concentration of the stock solution should be calculated based on the actual weight of the compound and its purity.

Concentration (mg/mL) = (Weight of compound (mg) × Purity) / Volume of flask (mL)

Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound standard solution.

G cluster_prep Preparation cluster_storage Storage & Use start Start weigh Weigh this compound start->weigh Equilibrate to Room Temp dissolve Add Solvent (Methanol) weigh->dissolve mix Vortex/Sonicate to Dissolve dissolve->mix dilute Dilute to Final Volume mix->dilute homogenize Homogenize Solution dilute->homogenize transfer Transfer to Labeled Vial homogenize->transfer store Store at -20°C or -80°C transfer->store end Ready for Use store->end

Caption: Workflow for preparing a standard solution of this compound.

References

Analysis of gamma-decalactone in beverages using liquid-liquid extraction

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Analysis of γ-Decalactone in Beverages

Quantitative Determination using Liquid-Liquid Extraction and Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

Gamma-decalactone (γ-decalactone) is a crucial aroma compound that imparts characteristic fruity and peachy notes to a wide range of beverages, including wines, spirits, and fruit juices. Accurate quantification of this compound is essential for quality control and flavor profile analysis. This application note presents a detailed protocol for the extraction and quantification of γ-decalactone from beverage matrices using a robust liquid-liquid extraction (LLE) method, followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

Gamma-decalactone is a naturally occurring flavor molecule found in many fruits and fermented products.[1] Its presence and concentration significantly influence the sensory profile of beverages. Liquid-liquid extraction is a simple, rapid, and effective technique for isolating semi-volatile compounds like lactones from complex aqueous matrices.[2] This document provides a comprehensive methodology, including solvent selection, extraction protocol, and typical method validation parameters for researchers and quality control analysts in the beverage industry.

Experimental Protocol

This protocol is a generalized procedure and may require optimization depending on the specific beverage matrix.

1. Reagents and Materials

  • Solvents: Diethyl ether (ACS grade or higher), Dichloromethane (ACS grade or higher), Hexane (ACS grade or higher), Heptane (ACS grade or higher), Chloroform (ACS grade or higher).

  • Standards: γ-Decalactone (≥98% purity), γ-Undecalactone (internal standard, ≥98% purity).

  • Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Salt: Sodium chloride (NaCl) (optional, to enhance phase separation).

  • Equipment: Vortex mixer, centrifuge, pipettes, 2 mL GC vials, separatory funnel (for larger volumes).

2. Standard Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of γ-decalactone standard and dissolve in 10 mL of ethanol.

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of γ-undecalactone and dissolve in 10 mL of ethanol.

  • Working Standards: Prepare a series of calibration standards by diluting the stock solution in a suitable solvent or a model beverage solution to cover the expected concentration range in samples. Add a constant concentration of the internal standard to each working standard.

3. Sample Preparation and Extraction

  • Sample Collection: Collect a representative sample of the beverage. If the beverage is carbonated, degas it by sonication or gentle stirring.

  • Aliquotting: Pipette 1.5 mL of the beverage sample into a centrifuge tube.[2]

  • Internal Standard Spiking: Add 20 µL of the internal standard solution (e.g., γ-undecalactone) to the sample.[2]

  • Solvent Addition: Add 1.5 mL of the selected extraction solvent (e.g., diethyl ether) to the centrifuge tube for a 1:1 solvent-to-sample ratio.[3] Note: The addition of a salt like NaCl can help break emulsions and improve phase separation.[4]

  • Extraction: Tightly cap the tube and vortex for 1-2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the mixture for 10 minutes at a sufficient speed (e.g., 5,000-10,000 rpm) to achieve a clear separation of the aqueous and organic layers.[4]

  • Collection: Carefully transfer the organic layer (top layer for diethyl ether, bottom for dichloromethane) into a clean tube.

  • Drying: Add a small amount of anhydrous magnesium sulfate to the collected organic extract to remove any residual water.[2]

  • Final Sample: Transfer the dried extract into a 2 mL GC vial for analysis.

4. GC-MS Analysis

  • System: Gas chromatograph coupled to a Mass Spectrometer.

  • Column: DB-35MS or CPWAX-52-CB capillary column (e.g., 30-60 m x 0.25 mm x 0.25 µm).[3][5]

  • Injection: 1 µL, splitless mode.

  • Inlet Temperature: 250-260 °C.[2][5]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.1 mL/min).[2]

  • Oven Program:

    • Initial temperature: 40-70 °C, hold for 1-2 min.

    • Ramp 1: Increase to 180 °C at 3-10 °C/min.

    • Ramp 2: Increase to 250 °C at 5-12 °C/min, hold for 5-10 min.[2][5]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 220 °C.[3]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity. Monitor characteristic ions for γ-decalactone (e.g., m/z 85) and the internal standard.

Data and Performance

The choice of extraction solvent is critical for achieving high recovery. Diethyl ether often provides the best results for γ-decalactone.[3]

Table 1: Recovery of γ-Decalactone using Different Solvents

Extraction Solvent Solvent-to-Sample Ratio Recovery (%)
Diethyl Ether 1:1 96.3 ± 2.5
Dichloromethane 1:1 94.9 ± 3.1
Chloroform 1:1 93.8 ± 3.4
Heptane 1:1 75.2 ± 4.5
Hexane 1:1 72.9 ± 4.1

(Data adapted from studies on model solutions reflecting microbiological media)[2]

A validated method ensures reliable and accurate results. The following table summarizes typical performance characteristics for an LLE-GC-MS method for aroma compounds in beverages.

Table 2: Typical Method Validation Parameters

Parameter Typical Value Reference
Linearity (R²) > 0.995 [4][6]
Limit of Detection (LOD) 0.3 - 50 µg/L [4][7]
Limit of Quantification (LOQ) 1.0 - 100 µg/L [4][7]
Accuracy (Recovery) 92 - 103% [6]

| Precision (RSD) | < 10% |[4][6] |

Visualized Workflows

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis Sample 1. Collect & Degas Beverage Sample Aliquot 2. Take 1.5 mL Aliquot Sample->Aliquot Add_IS 3. Spike with Internal Standard Aliquot->Add_IS Add_Solvent 4. Add 1.5 mL Extraction Solvent Add_IS->Add_Solvent Vortex 5. Vortex for 2 min Add_Solvent->Vortex Centrifuge 6. Centrifuge for 10 min Vortex->Centrifuge Collect 7. Collect Organic Layer Centrifuge->Collect Dry 8. Dry with MgSO4 Collect->Dry GC_Vial 9. Transfer to GC Vial Dry->GC_Vial GC_MS 10. Inject into GC-MS GC_Vial->GC_MS

Caption: Experimental workflow for γ-decalactone analysis.

Solvent_Selection Start Start: Select LLE Solvent Polarity Is Analyte (γ-Decalactone) Non-polar to Semi-polar? Start->Polarity Efficiency High Extraction Efficiency and Recovery Required? Polarity->Efficiency Yes Safety Prioritize Lab Safety (Lower Toxicity/Flammability)? Efficiency->Safety Yes Other Consider Other Solvents (e.g., Ethyl Acetate) Efficiency->Other No Solvent1 Choice 1: Diethyl Ether (High Recovery) Safety->Solvent1 No Solvent2 Choice 2: Dichloromethane (Good Recovery, Non-flammable) Safety->Solvent2 Yes

Caption: Decision tree for LLE solvent selection.

Conclusion

Liquid-liquid extraction is a straightforward and effective method for the sample preparation of beverages prior to the analysis of γ-decalactone. The protocol described here, using diethyl ether as the extraction solvent followed by GC-MS analysis, provides high recovery and robust quantification. This method is well-suited for routine quality control in the beverage industry and for research applications focused on flavor chemistry.

References

Application Notes and Protocols: Use of γ-Decalactone-d7 in Flavoromics and Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-Decalactone is a crucial flavor compound found in a variety of fruits, dairy products, and fermented beverages, imparting a characteristic peach-like aroma.[1] Its accurate quantification is paramount in flavoromics for quality control, authenticity assessment, and product development. In metabolomics, understanding the biosynthetic pathways of such flavor compounds can provide insights into the metabolic processes of microorganisms and plants. γ-Decalactone-d7, a deuterated stable isotope-labeled analog of γ-decalactone, serves as an ideal internal standard for precise and accurate quantification by Stable Isotope Dilution Analysis (SIDA).[2] This application note provides detailed protocols for the use of γ-decalactone-d7 in flavoromics and metabolomics studies, focusing on quantification in food matrices and outlining the relevant metabolic pathways.

Principle of Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis is a highly accurate method for quantifying compounds. It involves adding a known amount of a stable isotope-labeled version of the analyte (in this case, γ-decalactone-d7) to the sample.[3] The labeled compound, or internal standard, is chemically identical to the analyte of interest and therefore behaves similarly during sample preparation, extraction, and chromatographic analysis. Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the unlabeled analyte to the labeled internal standard using mass spectrometry, the initial concentration of the analyte in the sample can be determined with high precision, correcting for matrix effects and procedural losses.

Applications in Flavoromics: Quantification of γ-Decalactone

The primary application of γ-decalactone-d7 in flavoromics is the precise quantification of γ-decalactone in various food and beverage matrices. This is critical for ensuring product consistency, detecting adulteration, and understanding flavor profiles.

Quantitative Data of γ-Decalactone in Various Food Products

The concentration of γ-decalactone can vary significantly depending on the food matrix, processing, and storage conditions. The following table summarizes typical concentration ranges of γ-decalactone found in various products, which can be accurately determined using γ-decalactone-d7 as an internal standard.

Food ProductTypical Concentration Range of γ-DecalactoneReference
Peaches2,500 ppm (in flavor concentrates)[4]
Apricots1,500 ppm (in flavor concentrates)[4]
Strawberries2,000 ppm (in flavor concentrates)[4]
Dairy CreamVaries; increases with heat treatment[5]
Wine (Pinot noir)8.3 to 22.5 µg/L[6][7]
Plums2,500 ppm (in flavor concentrates)[4]
Papaya~200 ppm (in flavor concentrates)[4]
Milk Chocolate~200 ppm (in flavor concentrates)[4]

Experimental Protocols

Protocol 1: Quantification of γ-Decalactone in Wine using SIDA and GC-MS/MS

This protocol describes the quantification of γ-decalactone in wine samples using Solid Phase Extraction (SPE) for sample cleanup followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with γ-decalactone-d7 as the internal standard.

Materials:

  • Wine sample

  • γ-Decalactone-d7 internal standard solution (e.g., 10 µg/mL in ethanol)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (for SPE conditioning)

  • Ultrapure water (for SPE conditioning and washing)

  • Dichloromethane (for elution)

  • Anhydrous sodium sulfate

  • GC-MS/MS system

Procedure:

  • Sample Preparation:

    • Take a 50 mL aliquot of the wine sample.

    • Spike the sample with a known amount of γ-decalactone-d7 internal standard solution (e.g., 100 µL of a 10 µg/mL solution to achieve a final concentration of 20 µg/L).

    • Equilibrate the sample for 30 minutes at room temperature.

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

    • Load the spiked wine sample onto the cartridge at a flow rate of approximately 2 mL/min.

    • Wash the cartridge with 5 mL of ultrapure water to remove sugars and other polar interferences.

    • Dry the cartridge under a gentle stream of nitrogen for 20 minutes.

    • Elute the lactones with 5 mL of dichloromethane.

    • Dry the eluate over anhydrous sodium sulfate and concentrate to a final volume of 100 µL under a gentle stream of nitrogen.

  • GC-MS/MS Analysis:

    • GC Conditions (example):

      • Column: HP-INNOWax (60 m x 0.25 mm, 0.25 µm film thickness)

      • Injector: Splitless, 250 °C

      • Carrier Gas: Helium, 1 mL/min

      • Oven Program: 50 °C (1 min), ramp at 10 °C/min to 250 °C, hold for 10 min.

    • MS/MS Conditions (example):

      • Ionization: Electron Ionization (EI), 70 eV

      • Acquisition Mode: Multiple Reaction Monitoring (MRM)

      • MRM Transitions:

        • γ-Decalactone: Precursor ion (m/z) 85 -> Product ions (m/z) 57, 41

        • γ-Decalactone-d7: Precursor ion (m/z) 92 -> Product ions (m/z) 64, 48 (Note: Specific transitions should be optimized on the instrument used)

  • Quantification:

    • Create a calibration curve using standards containing known concentrations of γ-decalactone and a fixed concentration of γ-decalactone-d7.

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Determine the concentration of γ-decalactone in the sample by interpolating from the calibration curve.

Applications in Metabolomics: Tracing Metabolic Pathways

While the primary use of γ-decalactone-d7 is as an internal standard, the principles of stable isotope labeling are central to metabolomics for tracing the fate of molecules in metabolic pathways. The biosynthesis of γ-decalactone, particularly in yeasts like Yarrowia lipolytica, is a well-studied metabolic process.

Biosynthesis of γ-Decalactone

γ-Decalactone is produced by the microbial transformation of ricinoleic acid, a major component of castor oil.[8] The pathway involves the β-oxidation of the fatty acid.

Key Steps in the Biosynthesis of γ-Decalactone:

  • Uptake and Activation: Ricinoleic acid is taken up by the yeast cell and converted to its coenzyme A (CoA) ester, ricinoleoyl-CoA.

  • β-Oxidation: Ricinoleoyl-CoA enters the peroxisome and undergoes several cycles of β-oxidation. Each cycle shortens the fatty acid chain by two carbons.

  • Formation of 4-Hydroxydecanoic Acid: After four cycles of β-oxidation, the C18 ricinoleoyl-CoA is converted to the C10 intermediate, 4-hydroxydecanoyl-CoA.

  • Lactonization: 4-Hydroxydecanoyl-CoA is then hydrolyzed and undergoes spontaneous intramolecular cyclization (lactonization) under acidic conditions to form γ-decalactone.[8]

Visualizations

Experimental Workflow for γ-Decalactone Quantification

G cluster_sample_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_analysis Analysis Sample Wine Sample (50 mL) Spike Spike with γ-Decalactone-d7 Sample->Spike Equilibrate Equilibrate Spike->Equilibrate Load Load Sample Equilibrate->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute with Dichloromethane Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate GCMS GC-MS/MS Analysis Concentrate->GCMS Data Data GCMS->Data Data Acquisition

Caption: Workflow for the quantification of γ-decalactone.

Metabolic Pathway of γ-Decalactone Biosynthesis

G Ricinoleic_Acid Ricinoleic Acid Ricinoleoyl_CoA Ricinoleoyl-CoA Ricinoleic_Acid->Ricinoleoyl_CoA Activation Beta_Oxidation β-Oxidation (4 cycles) Ricinoleoyl_CoA->Beta_Oxidation Hydroxydecanoyl_CoA 4-Hydroxydecanoyl-CoA Beta_Oxidation->Hydroxydecanoyl_CoA Hydroxydecanoic_Acid 4-Hydroxydecanoic Acid Hydroxydecanoyl_CoA->Hydroxydecanoic_Acid Hydrolysis Gamma_Decalactone γ-Decalactone Hydroxydecanoic_Acid->Gamma_Decalactone Lactonization

Caption: Biosynthesis of γ-decalactone from ricinoleic acid.

Conclusion

γ-Decalactone-d7 is an indispensable tool for accurate and reliable quantification of γ-decalactone in complex matrices, which is essential for flavoromics research and quality control in the food and beverage industry. The use of Stable Isotope Dilution Analysis with γ-decalactone-d7 overcomes challenges associated with sample matrix effects and variations in extraction efficiency. Furthermore, understanding the metabolic pathways leading to the formation of γ-decalactone provides valuable insights for metabolic engineering and the biotechnological production of natural flavors. The protocols and information provided herein serve as a comprehensive guide for researchers and professionals in the fields of flavor science, analytical chemistry, and metabolomics.

References

Troubleshooting & Optimization

Optimizing the extraction of gamma-decalactone from complex samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of gamma-decalactone (γ-decalactone) from complex samples.

FAQs: General Questions on γ-Decalactone Extraction

Q1: What are the most common methods for extracting γ-decalactone?

A1: The most prevalent methods for extracting γ-decalactone from complex samples, particularly biotransformation media, include Liquid-Liquid Extraction (LLE), Solid-Phase Microextraction (SPME), Adsorption, and Hydrodistillation.[1][2] Supercritical Fluid Extraction (SFE) is an emerging green technology also used for the extraction of flavor and fragrance compounds.

Q2: Why is the pH of the sample important before extraction?

A2: Acidifying the sample matrix, typically to a pH of around 3, is crucial for maximizing the recovery of γ-decalactone.[1][2] This is because γ-decalactone exists in equilibrium with its precursor, 4-hydroxydecanoic acid. In an acidic environment, the equilibrium shifts towards the lactone form through spontaneous cyclization, thereby increasing its concentration available for extraction.[1]

Q3: What are some common challenges in extracting γ-decalactone from fermentation broths?

A3: Fermentation broths are complex matrices containing yeast cells, unreacted substrates (like castor oil), and various metabolites.[1] This complexity can lead to challenges such as emulsion formation during LLE, competition for adsorption sites in adsorption-based methods, and matrix effects in SPME, all of which can affect extraction efficiency and purity.[1]

Liquid-Liquid Extraction (LLE) Troubleshooting Guide

Liquid-liquid extraction is a widely used, simple, and rapid method for isolating γ-decalactone.[1] However, users may encounter several issues during the process.

Q4: I am experiencing low recovery of γ-decalactone with LLE. What are the possible causes and solutions?

A4: Low recovery in LLE can be attributed to several factors:

  • Inappropriate Solvent Choice: The selection of an organic solvent with suitable polarity is critical. Diethyl ether has been shown to be highly effective, achieving nearly 100% recovery.[1] Chloroform and dichloromethane also demonstrate high extraction efficiencies.[1]

  • Insufficient Solvent Volume: The ratio of solvent to sample volume significantly impacts recovery. Increasing the solvent volume generally improves the extraction yield.[1]

  • Suboptimal pH: As mentioned in the general FAQs, ensuring the sample is acidified (pH ~3) before extraction is vital for maximizing the concentration of the lactone form.[1]

  • Incomplete Phase Separation: Emulsions can form, trapping the analyte and preventing clean separation of the organic and aqueous layers.

Q5: How can I prevent or break emulsions during LLE?

A5: Emulsion formation is a common issue when extracting from complex biological matrices. Here are some strategies to address this:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separation funnel to minimize the formation of emulsions.

  • Addition of Salt: Adding sodium chloride (salting out) to the aqueous phase can help break emulsions by increasing the polarity of the aqueous layer.

  • Centrifugation: If emulsions persist, centrifuging the mixture can aid in phase separation.

  • Solvent Modification: Adding a small amount of a different organic solvent can sometimes alter the properties of the mixture and break the emulsion.

Q6: The purity of my extracted γ-decalactone is low. How can I improve it?

A6: Low purity in LLE extracts is often due to the co-extraction of other matrix components, such as unreacted oils and other lipids from the fermentation broth.[1] While LLE is effective for initial recovery, a subsequent purification step, such as distillation or column chromatography, may be necessary to achieve higher purity.[2] Hydrodistillation, for instance, has been shown to yield a higher purity product (around 88%) compared to LLE (around 53%).[2]

Quantitative Data for LLE of γ-Decalactone
Extraction SolventSolvent-to-Sample Ratio (v/v)Average Percent Recovery (%)Relative Standard Deviation (RSD) (%)
Diethyl ether1:199.91.8
Chloroform1:198.81.3
Dichloromethane1:1101.12.5
Hexane1:187.04.5
Heptane1:187.03.9
Diethyl ether1:289.43.2
Chloroform1:289.41.8
Dichloromethane1:289.42.1
Hexane1:272.14.1
Heptane1:272.13.5

Data adapted from a study on the recovery of γ-decalactone from model solutions reflecting microbiological media.[1][2]

Experimental Protocol: Liquid-Liquid Extraction of γ-Decalactone

This protocol is adapted from methodologies used for extracting γ-decalactone from biotransformation media.[1]

Materials:

  • Sample containing γ-decalactone (e.g., fermentation broth)

  • 1 M HCl for pH adjustment

  • Organic solvent (e.g., diethyl ether)

  • Internal standard (e.g., γ-undecalactone)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Centrifuge (optional)

  • Gas chromatograph (GC) for analysis

Procedure:

  • Sample Preparation: Take a known volume of the complex sample (e.g., 1.5 mL or 3 mL).

  • pH Adjustment: Add 1 M HCl to adjust the pH of the sample to approximately 3 to ensure complete lactonization of 4-hydroxydecanoic acid.[1]

  • Internal Standard Addition: Add a known amount of internal standard (e.g., 20 µL of γ-undecalactone solution) to the sample.

  • Extraction:

    • Transfer the acidified sample to a separatory funnel.

    • Add the selected organic solvent (e.g., 1.5 mL of diethyl ether for a 1:1 ratio).

    • Gently invert the funnel multiple times to allow for partitioning of the analyte into the organic phase. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate.

  • Phase Separation:

    • Carefully drain the lower aqueous layer.

    • If an emulsion has formed, consider centrifugation to aid separation.

  • Drying: Collect the upper organic layer and dry it over anhydrous MgSO₄ to remove any residual water.

  • Analysis: The resulting organic extract is ready for analysis, typically by gas chromatography (GC).

Workflow for Liquid-Liquid Extraction of γ-Decalactone

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_troubleshooting Troubleshooting Sample Complex Sample (e.g., Fermentation Broth) Adjust_pH Adjust pH to ~3 with 1M HCl Sample->Adjust_pH Add_IS Add Internal Standard (e.g., γ-undecalactone) Adjust_pH->Add_IS Add_Solvent Add Organic Solvent (e.g., Diethyl Ether) Add_IS->Add_Solvent Mix Gentle Mixing Add_Solvent->Mix Separate_Phases Allow Phases to Separate Mix->Separate_Phases Emulsion Emulsion Formation Mix->Emulsion Vigorous Shaking Collect_Organic Collect Organic Layer Separate_Phases->Collect_Organic Dry Dry with Anhydrous MgSO₄ Collect_Organic->Dry GC_Analysis Analyze by GC Dry->GC_Analysis Emulsion->Mix Use Gentle Inversion

Caption: Workflow for Liquid-Liquid Extraction of γ-Decalactone.

Solid-Phase Microextraction (SPME) Troubleshooting Guide

SPME is a solvent-free extraction technique that is well-suited for the analysis of volatile and semi-volatile compounds like γ-decalactone from the headspace of a sample.

Q7: I am getting low or no signal for γ-decalactone using HS-SPME. What should I check?

A7: Several factors can contribute to low signal in HS-SPME. Consider the following troubleshooting steps:

  • Incorrect Fiber Selection: The choice of SPME fiber coating is critical. For flavor compounds like lactones, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended due to its broad selectivity for volatile and semi-volatile compounds.[3]

  • Insufficient Extraction Time or Temperature: Equilibrium between the sample headspace and the fiber needs to be reached. Increasing the extraction time and/or temperature can enhance the recovery of semi-volatile compounds like γ-decalactone. However, excessively high temperatures can have a negative effect on the adsorption of analytes onto the fiber.

  • Matrix Effects: The complex matrix of a fermentation broth can affect the partitioning of γ-decalactone into the headspace. The presence of fats and other non-volatile components can "trap" the analyte.

  • Improper Sample pH: As with LLE, the pH of the sample should be acidic to favor the lactone form.

  • Fiber Degradation: SPME fibers have a limited lifetime and can be damaged by aggressive matrices or improper handling. If the fiber is old or appears damaged, it should be replaced.

Q8: How can I mitigate matrix effects in HS-SPME of fermentation broths?

A8: Matrix effects can significantly impact the accuracy and precision of SPME. Here are some strategies to minimize their influence:

  • Salting Out: Add a high concentration of salt (e.g., NaCl) to the sample. This increases the ionic strength of the aqueous phase, which can decrease the solubility of γ-decalactone and promote its partitioning into the headspace.

  • Standard Addition Method: For quantitative analysis in complex matrices, the standard addition method is recommended. This involves adding known amounts of the analyte to the sample to create a calibration curve within the matrix itself, thereby compensating for matrix effects.

  • Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (e.g., d7-γ-decalactone) is the most effective way to correct for matrix effects and variations in extraction efficiency.[4]

Q9: What are the optimal SPME fiber and extraction conditions for γ-decalactone?

A9: The optimal conditions can vary depending on the specific sample matrix. However, based on the analysis of similar volatile compounds, the following are good starting points:

  • Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a versatile choice for flavor compounds.

  • Extraction Mode: Headspace (HS) is generally preferred for complex matrices to avoid contamination of the fiber.

  • Extraction Temperature: A temperature in the range of 40-60°C is a common starting point for volatile and semi-volatile compounds.

  • Extraction Time: An extraction time of 20-40 minutes is often sufficient, but may need to be optimized.

  • Agitation: Agitating the sample during extraction can help to accelerate the establishment of equilibrium.

Experimental Protocol: Headspace SPME of γ-Decalactone

This protocol provides a general guideline for the HS-SPME of γ-decalactone from a liquid sample.

Materials:

  • Sample containing γ-decalactone

  • 1 M HCl for pH adjustment

  • Sodium chloride (NaCl)

  • Headspace vial with a septum cap

  • SPME fiber assembly (e.g., DVB/CAR/PDMS)

  • Heating and agitation device (e.g., magnetic stirrer with heating plate)

  • GC-MS for analysis

Procedure:

  • Sample Preparation: Place a known volume of the liquid sample (e.g., 5 mL) into a headspace vial (e.g., 20 mL).

  • pH Adjustment and Salting Out: Add NaCl to saturate the solution and adjust the pH to ~3 with 1 M HCl.

  • Equilibration: Seal the vial and place it in a heating block or water bath at the desired extraction temperature (e.g., 60°C). Allow the sample to equilibrate for a set time (e.g., 15 minutes) with agitation.

  • Extraction:

    • Manually or with an autosampler, expose the SPME fiber to the headspace of the vial.

    • Keep the fiber in the headspace for the predetermined extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.

  • Desorption and Analysis:

    • Retract the fiber and immediately insert it into the hot injection port of the GC.

    • Desorb the analytes from the fiber onto the GC column for a specified time (e.g., 2-5 minutes) at a suitable temperature (e.g., 250°C).

    • Start the GC-MS analysis.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_troubleshooting Troubleshooting Sample Place Sample in Headspace Vial Adjust Add NaCl and Adjust pH Sample->Adjust Equilibrate Equilibrate at Set Temperature with Agitation Adjust->Equilibrate Expose_Fiber Expose SPME Fiber to Headspace Equilibrate->Expose_Fiber Desorb Desorb Fiber in GC Inlet Expose_Fiber->Desorb Low_Recovery Low Recovery Expose_Fiber->Low_Recovery Matrix Effects, Incorrect Fiber/Conditions Analyze GC-MS Analysis Desorb->Analyze Low_Recovery->Adjust Optimize Salt/pH Low_Recovery->Expose_Fiber Optimize Time/Temp, Change Fiber

Caption: Key parameters and their effects in SFE optimization.

References

Technical Support Center: Overcoming Matrix Effects in Gamma-Decalactone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the quantification of gamma-decalactone.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my gamma-decalactone quantification?

A1: The sample matrix refers to all the components in a sample other than the analyte of interest (gamma-decalactone).[1][2] Matrix effects occur when these components interfere with the analytical instrument's response to the analyte.[3] This interference can lead to either an underestimation (ion suppression) or overestimation (ion enhancement) of the actual concentration of gamma-decalactone.[1][3] In liquid chromatography-mass spectrometry (LC-MS), co-eluting matrix components can affect the ionization efficiency of gamma-decalactone in the ion source.[3][4] In gas chromatography-mass spectrometry (GC-MS), active sites in the liner or column can be affected by the matrix, leading to signal enhancement.[1]

Q2: I am observing lower than expected concentrations of gamma-decalactone in my food samples. Could this be due to matrix effects?

A2: Yes, lower than expected concentrations are a common symptom of matrix-induced signal suppression.[1][5] This is particularly prevalent in complex matrices like food and beverages. To confirm if you are experiencing matrix effects, you can perform a post-extraction spike experiment. By comparing the signal of a standard in a clean solvent to the signal of the same standard spiked into a blank sample extract, you can quantitatively assess the degree of signal suppression or enhancement.[4]

Q3: What is the most reliable method to compensate for matrix effects when quantifying gamma-decalactone?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) in a Stable Isotope Dilution Assay (SIDA) is considered the gold standard for correcting matrix effects.[3][6] A SIL-IS, such as deuterated (e.g., γ-Decalactone-d7) or 13C-labeled gamma-decalactone, is chemically almost identical to the analyte and will be affected by the matrix in the same way.[6][7][8][9] Because the SIL-IS is added to the sample at the beginning of the workflow, it can compensate for variations in both sample preparation and instrumental analysis.[6]

Q4: I don't have access to a stable isotope-labeled internal standard. What are my other options?

A4: If a SIL-IS is unavailable, several other strategies can be employed:

  • Standard Addition Method: This method involves adding known amounts of a gamma-decalactone standard to aliquots of the sample extract.[10][11] A calibration curve is then generated from these spiked samples, and the x-intercept reveals the endogenous concentration of gamma-decalactone in the unspiked sample. This method effectively corrects for matrix effects as the calibration is performed in the presence of the sample matrix.[4][10][11]

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is as similar as possible to the samples being analyzed.[12] This helps to mimic the matrix effects experienced by the actual samples.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analysis.[3][5] However, this approach may compromise the sensitivity of the assay if the concentration of gamma-decalactone is already low.[3]

  • Improved Sample Cleanup: Employing more rigorous sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can help to remove interfering compounds before analysis.[3][6][13]

Troubleshooting Guides

Issue: Poor Reproducibility of Gamma-Decalactone Quantification in Biotransformation Media

This guide provides a step-by-step approach to troubleshoot and improve the reproducibility of gamma-decalactone quantification in complex biotransformation media.

  • Assess Extraction Efficiency: The choice of extraction solvent and the solvent-to-sample ratio can significantly impact recovery.

    • Recommendation: Perform a recovery study using different organic solvents. Diethyl ether has been shown to provide high recovery for gamma-decalactone.[14] It is also crucial to use a sufficient volume of solvent to avoid the triacylglycerol matrix effect, especially when castor oil is used as a precursor.[14]

    Table 1: Recovery of Gamma-Decalactone from Model Solutions Using Different Solvents and Ratios

    SolventSolvent-to-Sample Ratio (v/v)Average Recovery (%)Standard Deviation
    Diethyl Ether1:199.91.8
    Diethyl Ether1:288.23.5
    Hexane1:185.42.1
    Hexane1:272.14.2
    Dichloromethane1:192.72.5
    Dichloromethane1:279.53.8
    (Data adapted from a study on gamma-decalactone extraction.[14])
  • Implement an Internal Standard: Fluctuations during sample preparation and injection can lead to poor reproducibility.

    • Recommendation: Use an internal standard that is structurally similar to gamma-decalactone but not present in the sample. Gamma-undecalactone is a commonly used internal standard for this purpose.[14][15] For the most accurate results, a stable isotope-labeled internal standard is recommended if available.[6]

  • Optimize Homogenization: Inhomogeneous samples, especially those containing oils, will lead to variable extraction efficiencies.

    • Recommendation: Ensure thorough homogenization of the biotransformation medium before taking a sample for extraction. Using a high-speed homogenizer can create a uniform emulsion.[14]

Diagram 1: Troubleshooting Workflow for Poor Reproducibility

G start Start: Poor Reproducibility check_extraction 1. Assess Extraction Efficiency start->check_extraction solvent_choice Use Optimal Solvent (e.g., Diethyl Ether) check_extraction->solvent_choice Sub-optimal solvent? ratio_choice Increase Solvent:Sample Ratio check_extraction->ratio_choice Low recovery? check_is 2. Implement Internal Standard solvent_choice->check_is ratio_choice->check_is is_choice Use Gamma-Undecalactone or SIL-IS check_is->is_choice check_homogenization 3. Optimize Homogenization is_choice->check_homogenization homogenize Use High-Speed Homogenizer check_homogenization->homogenize end_point Improved Reproducibility homogenize->end_point

Caption: Troubleshooting workflow for improving reproducibility.

Issue: Suspected Matrix Effects in LC-MS/MS Analysis of Gamma-Decalactone in a Complex Food Matrix

This guide outlines a systematic approach to identify and mitigate matrix effects in LC-MS/MS analysis.

  • Qualitative Assessment of Matrix Effects: First, determine if and where matrix effects are occurring in your chromatogram.

    • Recommendation: Use the post-column infusion technique. A solution of gamma-decalactone is continuously infused into the mobile phase after the analytical column and before the MS detector. A blank matrix extract is then injected. Any dips or rises in the baseline signal for gamma-decalactone indicate regions of ion suppression or enhancement, respectively.[3]

  • Quantitative Evaluation of Matrix Effects: Once matrix effects are confirmed, quantify their impact.

    • Recommendation: Calculate the matrix effect factor by comparing the peak response of an analyte in a solvent standard (A) to the peak response of the analyte spiked into a blank matrix extract post-extraction (B).[1]

    • Formula: Matrix Effect (%) = (B/A) * 100

    • Values significantly deviating from 100% (e.g., <80% or >120%) indicate significant matrix effects that need to be addressed.[1]

  • Mitigation Strategies:

    • Chromatographic Optimization: Modify the LC gradient to separate the elution of gamma-decalactone from the regions of ion suppression/enhancement identified in the post-column infusion experiment.[3]

    • Compensation Methods: If chromatographic separation is not feasible, use a compensation technique such as Stable Isotope Dilution (SIDA), the standard addition method, or matrix-matched calibration.[4][13]

Diagram 2: Workflow for Addressing Matrix Effects in LC-MS/MS

G start Start: Suspected Matrix Effects qual_assess 1. Qualitative Assessment (Post-Column Infusion) start->qual_assess quant_assess 2. Quantitative Assessment (Matrix Effect Factor) qual_assess->quant_assess Suppression/ Enhancement Observed mitigate 3. Mitigation Strategy quant_assess->mitigate Matrix Effect >20% chrom_opt Optimize Chromatography mitigate->chrom_opt compensate Use Compensation Method (SIDA, Standard Addition) mitigate->compensate end_point Accurate Quantification chrom_opt->end_point compensate->end_point

Caption: A systematic approach to mitigate LC-MS/MS matrix effects.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Gamma-Decalactone from Biotransformation Media

This protocol is adapted from methodologies used for the extraction of gamma-decalactone from yeast biotransformation cultures.[14][15]

Materials:

  • Biotransformation medium containing gamma-decalactone

  • Internal standard solution (e.g., gamma-undecalactone in ethanol)

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 1M Hydrochloric acid (HCl)

  • High-speed homogenizer

  • Centrifuge tubes

  • Vortex mixer

  • Gas chromatograph (GC) or Liquid chromatograph-mass spectrometer (LC-MS)

Procedure:

  • Sample Preparation: Take a 1.5 mL aliquot of the homogenized biotransformation medium in a centrifuge tube.

  • Lactonization: To ensure the complete conversion of 4-hydroxydecanoic acid to its lactone form, add 10 µL of 1M HCl to the sample.

  • Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., 20 µL of gamma-undecalactone).

  • Extraction: Add 1.5 mL of diethyl ether to the sample tube.

  • Emulsification: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction.

  • Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer (diethyl ether) to a clean tube.

  • Drying: Add a small amount of anhydrous MgSO₄ to the collected organic phase to remove any residual water.

  • Analysis: The dried organic extract is now ready for injection into the GC or LC-MS system for quantification.

Protocol 2: Standard Addition Method for Gamma-Decalactone Quantification in a Food Extract

This protocol describes the application of the standard addition method to a sample extract to correct for matrix effects.[10]

Materials:

  • Sample extract containing an unknown concentration of gamma-decalactone

  • A standard stock solution of gamma-decalactone of known concentration

  • Clean solvent (same as the final extract solvent)

  • Volumetric flasks or autosampler vials

Procedure:

  • Estimate Analyte Concentration: Perform a preliminary analysis of your sample extract to estimate the approximate concentration of gamma-decalactone.

  • Prepare Aliquots: Pipette equal volumes of the sample extract into at least four separate vials. One vial will remain unspiked (the endogenous level), while the others will be spiked with increasing amounts of the standard.

  • Spiking: Add increasing volumes of the gamma-decalactone standard stock solution to the designated vials. A common approach is to spike at levels of 0.5x, 1x, and 1.5x the estimated endogenous concentration.[10] Ensure the volume of the added standard is small to avoid significant changes in the overall matrix composition.

  • Dilute to Volume: If necessary, add clean solvent to all vials so they have the same final volume.

  • Analysis: Analyze all the prepared samples (endogenous and spiked) using your analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Create a plot with the added concentration of the standard on the x-axis and the instrument response (peak area) on the y-axis.

    • Perform a linear regression on the data points.

    • The absolute value of the x-intercept of the regression line corresponds to the concentration of gamma-decalactone in the original, unspiked sample extract.

References

Technical Support Center: Microbial Production of γ-Decalactone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the microbial production of γ-decalactone.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My γ-decalactone yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield is a common challenge in γ-decalactone production. Several factors, from suboptimal fermentation conditions to genetic limitations of the microbial strain, can contribute to this issue. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps for Low Yield:

  • Verify Culture Conditions: Ensure that the fermentation parameters are optimal for your microbial strain. Key parameters to check include pH, temperature, aeration, and agitation. For Yarrowia lipolytica, a commonly used yeast for γ-decalactone production, a pH around 6.0-7.0 and a temperature of 27-28°C are generally favorable.[1][2]

  • Optimize Substrate Concentration: The concentration of the precursor, typically castor oil or ricinoleic acid, is critical. While a higher substrate concentration can lead to increased product formation, it can also cause substrate inhibition, negatively impacting cell growth and lactone synthesis.[1] It is advisable to test a range of concentrations to find the optimal level for your specific strain and process. Some studies suggest that concentrations around 60-75 g/L can be effective.[1]

  • Enhance Oxygen Transfer: The β-oxidation pathway, which is central to γ-decalactone synthesis, is oxygen-dependent.[3] Inadequate oxygen supply can limit the activity of key enzymes like acyl-CoA oxidase.[3][4] Increasing agitation and aeration rates can improve the oxygen transfer rate (OTR) and, consequently, the yield.

  • Consider Fed-Batch Fermentation: A fed-batch strategy, where the substrate is added incrementally during the fermentation process, can help to avoid substrate inhibition and maintain a productive cell population.[3][5][6] This approach can lead to significantly higher final product concentrations compared to batch cultures.[6]

  • Strain Improvement: The genetic makeup of the production strain plays a crucial role. Wild-type strains may have limitations in their metabolic pathways. Genetic engineering to overexpress key enzymes in the β-oxidation pathway or to knock out competing pathways can dramatically increase yields.

Q2: I am observing a significant accumulation of 3-hydroxy-γ-decalactone in my culture. What causes this and how can I minimize it?

A2: The accumulation of 3-hydroxy-γ-decalactone, a common byproduct, indicates an imbalance in the β-oxidation pathway. Specifically, it suggests that the activity of 3-hydroxyacyl-CoA dehydrogenase is a rate-limiting step in your culture.[7]

Strategies to Reduce 3-hydroxy-γ-decalactone Formation:

  • Optimize Aeration: High oxygen concentrations can inhibit 3-hydroxyacyl-CoA dehydrogenase activity, leading to the accumulation of the hydroxylated precursor.[4] Conversely, very low oxygen can inhibit acyl-CoA oxidase. Therefore, maintaining a balanced oxygen supply is crucial.

  • Control pH: Lower pH levels (around 4.5) combined with low oxygen can shift the metabolic pathway towards the formation of 3-hydroxy-γ-decalactone and other byproducts.[1] Maintaining the pH in the optimal range of 6.0-7.0 can favor γ-decalactone production.[2]

  • Genetic Engineering: Modifying the expression of key enzymes can redirect the metabolic flux. For instance, in mutants with low acyl-CoA oxidase activity, the flux can be shifted away from 3-hydroxy-γ-decalactone production.[7]

Q3: My γ-decalactone concentration decreases after reaching a peak. What is happening and how can I prevent this?

A3: The decrease in γ-decalactone concentration after a certain point in the fermentation is often due to product degradation by the microorganism.[4] Wild-type strains of Yarrowia lipolytica are known to be capable of reconsuming the produced lactone, likely using it as a carbon source once the primary substrate is depleted.[3][4]

Methods to Prevent Product Degradation:

  • Genetic Modification: This is the most effective strategy. The enzyme responsible for the first step in the degradation of γ-decalactone is a short-chain specific acyl-CoA oxidase, encoded by the POX3 gene.[7] Knocking out this gene can significantly reduce or eliminate product degradation.

  • Fed-Batch Strategy: By continuously providing the primary substrate, you can prevent the cells from switching to γ-decalactone as a carbon source.[3]

  • In Situ Product Removal: Employing techniques like liquid-liquid extraction or adsorption using resins during fermentation can remove the product from the broth as it is formed, thus preventing its degradation.

Q4: What is a suitable medium composition for γ-decalactone production using Yarrowia lipolytica?

A4: A typical biotransformation medium for γ-decalactone production includes a carbon source (the precursor), a nitrogen source, and other essential nutrients.

Example of a Biotransformation Medium:

ComponentConcentrationPurpose
Castor Oil50-100 g/LPrecursor for γ-decalactone
Peptone20 g/LNitrogen source
Yeast Extract10 g/LNitrogen, vitamin, and growth factor source
Tween 802-5 g/LSurfactant to improve oil dispersion
NH₄Cl2.5 g/LAdditional nitrogen source
Yeast Nitrogen Base (YNB)6.7 g/LBasal medium with essential minerals and vitamins

Note: The optimal concentrations may vary depending on the specific strain and process conditions.[1][8]

Data Presentation

Table 1: Comparison of γ-Decalactone Production by Different Yarrowia lipolytica Strains and Fermentation Modes.

StrainFermentation ModeSubstrateSubstrate Conc. (g/L)Max. γ-Decalactone Conc. (g/L)Reference
Y. lipolytica W29 (wild-type)Batch (Flask)Castor Oil1001.8 ± 0.03[4]
Y. lipolytica MTLY40-2p (mutant)Batch (Flask)Castor Oil1005.5 ± 0.16[4]
Y. lipolytica DSM 3286Fed-batchCastor Oil-0.220[6]
Y. lipolytica CCMA 0242BatchCastor Oil30% (v/v)0.0758[3]
Lindnera saturnus CCMA 0243BatchCastor Oil30% (v/v)0.5125[3]

Table 2: Effect of Process Parameters on γ-Decalactone Production by Yarrowia lipolytica.

ParameterCondition 1Yield (g/L)Condition 2Yield (g/L)Reference
Agitation Speed 200-500 rpm (variable)2.93 ± 0.33200 rpm (constant)0.55 ± 0.01[1]
pH 7 (regulated)2.93 ± 0.33Unregulated~1.5[1]
Substrate Conc. 75 g/L2.93 ± 0.3350 g/L~1.6[1]
Aeration LowHigher γ-decalactoneHighHigher 3-hydroxy-γ-decalactone[9]

Experimental Protocols

Protocol 1: Inoculum Preparation for Yarrowia lipolytica

  • Prepare YPG medium containing 10 g/L yeast extract, 20 g/L peptone, and 20 g/L glucose.

  • Inoculate a single colony of Y. lipolytica from a fresh agar plate into a 250 mL flask containing 50 mL of YPG medium.

  • Incubate at 27°C on a rotary shaker at 140 rpm for 24 hours, or until the culture reaches the logarithmic growth phase.[1][10]

Protocol 2: Batch Fermentation for γ-Decalactone Production

  • Prepare the biotransformation medium (see Q4 for an example composition) in a bioreactor or Erlenmeyer flasks.

  • Sterilize the medium and allow it to cool to the desired fermentation temperature (e.g., 27°C).

  • Inoculate the biotransformation medium with the prepared inoculum to an initial optical density (OD₆₀₀) of approximately 0.25.[10]

  • Maintain the fermentation at the desired temperature, pH, and agitation/aeration rates.

  • Collect samples periodically for analysis of cell growth and γ-decalactone concentration.

Protocol 3: Fed-Batch Fermentation for γ-Decalactone Production

  • Begin with a batch fermentation as described in Protocol 2.

  • After a predetermined time (e.g., 18 hours), start the feeding of the substrate (castor oil or ricinoleic acid).[3]

  • The feeding can be done continuously at a constant rate or intermittently in pulses.[5][6] A pulse feeding strategy could involve adding a specific amount of substrate every 18 hours.[3]

  • Monitor and control the key fermentation parameters throughout the process.

  • Continue the fermentation and sampling until the desired product concentration is reached or productivity declines.

Protocol 4: Extraction and Quantification of γ-Decalactone by Gas Chromatography (GC)

  • Take a known volume of the fermentation broth (e.g., 2 mL).

  • Add an internal standard (e.g., γ-undecalactone) to the sample.

  • Extract the lactones with an equal volume of a suitable organic solvent, such as diethyl ether, by vigorous mixing.[8][11]

  • Separate the organic phase by centrifugation.

  • Analyze the organic extract using a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-WAX).[8]

  • Quantify the γ-decalactone concentration by comparing its peak area to that of the internal standard and a standard curve.

Visualizations

Gamma-Decalactone Biosynthesis Pathway cluster_beta_oxidation β-Oxidation Cycle Ricinoleic Acid (from Castor Oil) Ricinoleic Acid (from Castor Oil) Ricinoleoyl-CoA Ricinoleoyl-CoA Ricinoleic Acid (from Castor Oil)->Ricinoleoyl-CoA Acyl-CoA Synthetase Intermediates Intermediates Ricinoleoyl-CoA->Intermediates 4 cycles of β-oxidation 4-Hydroxydecanoyl-CoA 4-Hydroxydecanoyl-CoA Intermediates->4-Hydroxydecanoyl-CoA 4-Hydroxydecanoic Acid 4-Hydroxydecanoic Acid 4-Hydroxydecanoyl-CoA->4-Hydroxydecanoic Acid Thioesterase 3-Hydroxy-γ-decalactone 3-Hydroxy-γ-decalactone 4-Hydroxydecanoyl-CoA->3-Hydroxy-γ-decalactone Side Reaction γ-Decalactone γ-Decalactone 4-Hydroxydecanoic Acid->γ-Decalactone Spontaneous lactonization (acidic pH) Acyl-CoA Acyl-CoA Enoyl-CoA Enoyl-CoA Acyl-CoA->Enoyl-CoA Acyl-CoA Oxidase (POX genes) 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA->3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acyl-CoA (C-2) Acyl-CoA (C-2) 3-Ketoacyl-CoA->Acyl-CoA (C-2) Thiolase

Caption: Biosynthesis of γ-decalactone from ricinoleic acid via the β-oxidation pathway in yeast.

digraph "Experimental Workflow for Gamma-Decalactone Production" {
graph [rankdir="TB", splines=ortho];
node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#4285F4"];
edge [color="#34A853", penwidth=2];

subgraph "cluster_upstream" { label="Upstream Processing"; style="filled"; color="#FFFFFF"; "Strain Selection/Development" -> "Inoculum Preparation"; "Inoculum Preparation" -> "Media Preparation & Sterilization"; }

subgraph "cluster_fermentation" { label="Fermentation"; style="filled"; color="#FFFFFF"; "Media Preparation & Sterilization" -> "Bioreactor Inoculation"; "Bioreactor Inoculation" -> "Fermentation (Batch/Fed-Batch)"; "Fermentation (Batch/Fed-Batch)" -> "Process Monitoring (pH, DO, etc.)"; }

subgraph "cluster_downstream" { label="Downstream Processing"; style="filled"; color="#FFFFFF"; "Process Monitoring (pH, DO, etc.)" -> "Harvesting"; "Harvesting" -> "Extraction"; "Extraction" -> "Quantification (GC)"; "Quantification (GC)" -> "Purification"; } }

Caption: A general experimental workflow for the microbial production of γ-decalactone.

digraph "Troubleshooting Logic for Low Gamma-Decalactone Yield" {
graph [rankdir="TB", splines=ortho];
node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2];
edge [penwidth=2];

"Low Yield" [fillcolor="#EA4335", color="#FFFFFF", fontcolor="#FFFFFF"]; "Check Fermentation Parameters" [color="#FBBC05"]; "Optimize Substrate Concentration" [color="#FBBC05"]; "Improve Aeration/Agitation" [color="#FBBC05"]; "Implement Fed-Batch Strategy" [color="#34A853"]; "Consider Strain Improvement" [color="#34A853"]; "Significant Improvement?" [shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Low Yield" -> "Check Fermentation Parameters"; "Check Fermentation Parameters" -> "Optimize Substrate Concentration" [label="Parameters OK"]; "Optimize Substrate Concentration" -> "Improve Aeration/Agitation" [label="No Improvement"]; "Improve Aeration/Agitation" -> "Implement Fed-Batch Strategy" [label="No Improvement"]; "Implement Fed-Batch Strategy" -> "Consider Strain Improvement" [label="No Improvement"]; "Check Fermentation Parameters" -> "Significant Improvement?" [label="Parameters Adjusted", color="#34A853"]; "Optimize Substrate Concentration" -> "Significant Improvement?" [label="Improvement", color="#34A853"]; "Improve Aeration/Agitation" -> "Significant Improvement?" [label="Improvement", color="#34A853"]; "Implement Fed-Batch Strategy" -> "Significant Improvement?" [label="Improvement", color="#34A853"]; "Consider Strain Improvement" -> "Significant Improvement?" [label="Improvement", color="#34A853"]; "Significant Improvement?" -> "Continue Production" [label="Yes", color="#34A853"]; "Significant Improvement?" -> "Re-evaluate" [label="No", color="#EA4335"]; }

Caption: A decision-making flowchart for troubleshooting low γ-decalactone yields.

References

Troubleshooting peak tailing in the gas chromatography of lactones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatography (GC) analysis of lactones, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in gas chromatography?

A1: Peak tailing is a phenomenon in gas chromatography where a peak appears asymmetrical, with a "tail" extending from the peak maximum towards the baseline.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] Peak tailing can compromise the accuracy of quantitative analysis by affecting peak integration and reducing the resolution between adjacent peaks.[3][4] A Tailing Factor (Tf) or Asymmetry Factor (As) greater than 1.5 is generally considered problematic.[3]

Q2: Why are lactones prone to peak tailing in GC analysis?

A2: Lactones are cyclic esters and often possess a degree of polarity. This polarity makes them susceptible to secondary interactions with active sites within the GC system.[5] These active sites are often free silanol (-Si-OH) groups present on the surfaces of the injector liner, the GC column stationary phase, and other components of the flow path.[5][6] The interaction, typically hydrogen bonding, between the polar lactone molecules and these active sites can lead to delayed elution for a portion of the analyte molecules, resulting in a tailing peak shape.[5]

Q3: Can my sample preparation method contribute to peak tailing?

A3: Yes, improper sample preparation can lead to peak tailing. Injecting samples containing non-volatile residues, such as sugars or salts, can contaminate the injector liner and the head of the GC column.[1] This contamination can create new active sites or obstruct the sample path, causing peak distortion for all subsequent analyses.[4][5] Additionally, a mismatch between the polarity of the sample solvent and the stationary phase can cause poor peak shape.[7]

Q4: What is derivatization, and can it help reduce peak tailing for lactones?

A4: Derivatization is a chemical modification of an analyte to enhance its analytical properties for GC.[8][9] For compounds with active hydrogens, like those found in some lactones or potential impurities, derivatization can reduce polarity, increase volatility, and improve thermal stability.[8][10][11] Common derivatization methods for GC include silylation, acylation, and alkylation.[10] By converting the polar functional groups into less polar derivatives, their interaction with active sites in the GC system is minimized, leading to more symmetrical peaks.[2]

Troubleshooting Guide: Peak Tailing

This guide provides a systematic approach to identifying and resolving the root causes of peak tailing in the gas chromatography of lactones.

Step 1: Initial Assessment - All Peaks or Specific Peaks Tailing?

The first step is to determine if all peaks in the chromatogram, including the solvent peak, are tailing, or if the issue is specific to the lactone peaks (and other polar analytes).[4][5]

  • All Peaks Tailing: This usually points to a physical or mechanical issue in the GC system.[4]

  • Only Lactone/Polar Peaks Tailing: This is more indicative of a chemical interaction between the analytes and the GC system.[5]

Step 2: Troubleshooting Physical and Mechanical Issues

If all peaks are tailing, investigate the following potential causes in order of likelihood:

  • Improper Column Installation:

    • Poor Column Cut: A jagged or uneven cut at the column inlet can create turbulence and dead volume, leading to peak tailing.[3][4] The column should be cut at a perfect 90° angle.[3]

    • Incorrect Column Position: The column may be positioned too high or too low within the inlet.[3][4] This can create unswept volumes where analytes can be delayed.[4] Refer to your instrument manufacturer's guidelines for the correct column insertion depth.

  • Column Contamination:

    • Non-Volatile Residue: Accumulation of non-volatile material from the sample matrix at the head of the column can cause peak distortion.[1][5]

    • Solution: Trim 10-20 cm from the inlet end of the column.[1][3] This will remove the contaminated section. You may need to adjust retention times slightly after trimming.[3] Regular inlet maintenance, including replacing the liner and septum, can help prevent this.[7][12]

Step 3: Addressing Chemical Interactions

If only the lactone and other polar analyte peaks are tailing, focus on the following:

  • Active Sites in the Inlet:

    • Contaminated or Inappropriate Liner: The glass inlet liner can become contaminated with sample residue, creating active sites.[12] Using a liner that is not deactivated can also cause interactions.

    • Solution: Replace the inlet liner with a new, deactivated liner.[3] Consider using a liner with glass wool to trap non-volatile contaminants, though this may not be suitable for all applications.[13]

  • Active Sites in the Column:

    • Column Degradation: Over time, the stationary phase of the column can degrade, exposing active silanol groups.

    • Solution: If the column is old or has been subjected to high temperatures, it may need to be replaced. Using a highly deactivated or "end-capped" column can significantly reduce peak tailing for polar compounds.[2][14]

  • Column Overload:

    • Injecting Too Much Sample: Exceeding the sample capacity of the column can lead to peak fronting, but in some cases, can manifest as tailing.[2][6]

    • Solution: Dilute the sample or reduce the injection volume.[14] Consider using a column with a larger internal diameter or a thicker film to increase sample capacity.[15][16]

Quantitative Data Summary
ParameterTypical Value/Range for Lactone AnalysisPotential Impact on Peak Tailing
Injector Temperature 250 - 270 °C[17][18]Too low may cause incomplete volatilization; too high may cause thermal degradation, mimicking tailing.[19][20]
Oven Temperature Program Initial: 40-70 °C, Ramp: 6-10 °C/min, Final: 250-270 °C[17]An initial temperature that is too high can affect peak focusing, especially in splitless injection.[3]
Column Type Mid-polarity (e.g., DB-35MS, DB-WAXETR)[17][18]The choice of stationary phase should match the polarity of the lactones to ensure good peak shape.[21][22]
Injection Volume 1 µL[17]Overloading the column can lead to peak distortion.[1][2]
Asymmetry Factor (As) > 1.5 indicates a problem[3]A quantitative measure of peak tailing.

Experimental Protocols

Protocol 1: Column Trimming for Contamination Removal

Objective: To remove non-volatile residues from the inlet side of the GC column.

Materials:

  • Column cutting wafer or tool

  • Magnifying glass or low-power microscope

  • Appropriate ferrules and nuts for your GC inlet

Procedure:

  • Cool the GC oven and inlet to room temperature.

  • Turn off the carrier gas flow to the column.

  • Carefully disconnect the column from the inlet.

  • Using a column cutting wafer, score the column approximately 10-20 cm from the inlet end.

  • Gently flex the column at the score to create a clean, 90-degree break.

  • Inspect the cut end with a magnifying glass to ensure it is clean and square, with no jagged edges or shards.[3][4]

  • Reinstall the column in the inlet according to the manufacturer's instructions, ensuring the correct insertion depth.[3][5]

  • Restore carrier gas flow and check for leaks.

  • Condition the column briefly before analyzing samples.

Protocol 2: Silylation of Lactones for Reduced Peak Tailing

Objective: To derivatize lactones to reduce their polarity and improve peak shape.

Materials:

  • Sample containing lactones

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

  • Silylating reagent (e.g., BSTFA with 1% TMCS)

  • Heating block or water bath

  • Autosampler vials with inserts

Procedure:

  • Prepare a concentrated solution of the lactone sample in an anhydrous solvent.

  • In a clean, dry autosampler vial, add a known volume of the sample solution.

  • Add an excess of the silylating reagent (e.g., 2:1 ratio of reagent to sample).

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60-75 °C for 30-60 minutes to ensure the reaction goes to completion.

  • Cool the vial to room temperature.

  • The derivatized sample is now ready for GC analysis.

Note: Derivatization conditions (reagent, temperature, and time) may need to be optimized for specific lactones.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed assessment All Peaks Tailing? start->assessment physical_issues Investigate Physical/Mechanical Issues assessment->physical_issues Yes chemical_issues Investigate Chemical Interactions assessment->chemical_issues No col_install Check Column Installation (Cut & Position) physical_issues->col_install col_contam Check for Column Contamination col_install->col_contam trim_col Trim Column Inlet col_contam->trim_col active_inlet Check Inlet (Liner & Septum) chemical_issues->active_inlet active_column Check Column Activity active_inlet->active_column overload Check for Column Overload active_column->overload solutions Replace Liner/Septum Use Deactivated Column Dilute Sample overload->solutions

Caption: A workflow for troubleshooting peak tailing in GC.

Lactone_Interaction cluster_system GC System Surface silanol Active Silanol Group (-Si-OH) interaction Hydrogen Bonding (Secondary Interaction) silanol->interaction lactone Polar Lactone Molecule lactone->interaction tailing Peak Tailing interaction->tailing Leads to

Caption: Interaction causing peak tailing of lactones.

References

Technical Support Center: Purity Assessment of Synthetic Gamma-decalactone-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Gamma-decalactone-d7.

Frequently Asked Questions (FAQs)

1. What is the expected purity of synthetic this compound?

The expected chemical purity of synthetic this compound is typically high, often ≥98%. However, isotopic purity is also a critical parameter. The degree of deuteration should be confirmed upon receipt and before use in sensitive applications.

2. What are the common analytical techniques to assess the purity of this compound?

The most common analytical techniques for assessing the chemical and isotopic purity of this compound are Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²H), and High-Performance Liquid Chromatography (HPLC).

3. What are the potential impurities in synthetic this compound?

Potential impurities can be categorized as chemical and isotopic.

  • Chemical Impurities: These can include starting materials from the synthesis, such as 4-hydroxydecanoic acid, other lactone isomers (e.g., delta-decalactone), and by-products from the synthetic route.[1] In biotransformation processes, other C10 lactones like 3-hydroxy-γ-decalactone and decenolides may be present.[1]

  • Isotopic Impurities: These arise from incomplete deuteration, resulting in isotopologues with fewer than seven deuterium atoms (d0 to d6).

4. How can I determine the isotopic purity of my this compound sample?

Isotopic purity is best determined using High-Resolution Mass Spectrometry (HRMS) and/or Deuterium NMR (²H NMR). HRMS can resolve the different isotopologues (d0-d7) and their relative abundances. ²H NMR provides direct observation and quantification of the deuterium atoms at specific positions within the molecule.

Troubleshooting Guides

GC-MS Analysis

Issue: Poor peak shape (tailing or fronting) for this compound.

  • Possible Cause: Active sites in the GC inlet liner or on the column.

  • Solution:

    • Use a deactivated inlet liner.

    • Ensure the GC column is in good condition and has not been contaminated. A column bake-out might be necessary.

    • Consider derivatization if the issue persists, although it is not typically required for this compound.

Issue: Inconsistent retention times.

  • Possible Cause: Fluctuations in oven temperature, carrier gas flow rate, or a leak in the system.

  • Solution:

    • Verify the stability of the oven temperature program.

    • Check the carrier gas flow rate and ensure the gas supply is sufficient.

    • Perform a leak check of the GC system.

Issue: Presence of unexpected peaks in the chromatogram.

  • Possible Cause: Contamination from the solvent, sample handling, or carryover from a previous injection.

  • Solution:

    • Run a solvent blank to check for contamination.

    • Ensure proper cleaning of syringes and vials.

    • Perform a bake-out of the GC system to remove any residual compounds.

HPLC Analysis

Issue: Broad or split peaks.

  • Possible Cause: Column degradation, sample solvent incompatibility, or column overloading.[2]

  • Solution:

    • Flush the column with a strong solvent or replace it if it is old.

    • Dissolve the sample in the mobile phase whenever possible.

    • Reduce the injection volume or the sample concentration.

Issue: Drifting baseline.

  • Possible Cause: Column temperature fluctuations, mobile phase not properly equilibrated, or detector lamp issue.[2]

  • Solution:

    • Use a column oven to maintain a stable temperature.

    • Ensure the column is fully equilibrated with the mobile phase before analysis.

    • Check the detector lamp's energy and replace it if necessary.

NMR Analysis

Issue: Difficulty in determining the exact level of deuteration from ¹H NMR.

  • Possible Cause: Low signal-to-noise for the residual proton signals.

  • Solution:

    • Increase the number of scans to improve the signal-to-noise ratio.

    • Use ²H NMR for direct detection and quantification of the deuterium signals.

    • High-Resolution Mass Spectrometry is a more sensitive technique for determining the distribution of isotopologues.

Data Presentation

Table 1: GC-MS Fragmentation of Gamma-decalactone

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment
8599.99[C₅H₉O]⁺
2923.41[C₂H₅]⁺
4115.67[C₃H₅]⁺
2711.36[C₂H₃]⁺
5510.90[C₄H₇]⁺

Data obtained for non-deuterated Gamma-decalactone and can be used as a reference. The fragments for the d7 version will have a corresponding mass shift.[3]

Table 2: Analytical Techniques for Purity Assessment

TechniqueParameter AssessedTypical Use
GC-MS Chemical Purity, Identification of Volatile ImpuritiesPrimary method for separation and identification of chemical impurities.
HPLC-UV/MS Chemical Purity, QuantificationQuantification of the main component and non-volatile impurities.
¹H NMR Structural Confirmation, Estimation of Isotopic PurityConfirms the chemical structure and can provide an estimate of deuteration.
¹³C NMR Structural ConfirmationConfirms the carbon skeleton of the molecule.
²H NMR Isotopic Purity and Positional AnalysisDirect measurement of deuterium incorporation at specific sites.
HRMS Isotopic Purity, Accurate MassProvides detailed information on the distribution of isotopologues (d0-d7).

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To separate and identify volatile chemical impurities and confirm the identity of this compound.

  • Instrumentation: Standard Gas Chromatograph coupled to a Mass Spectrometer.

  • Method:

    • Column: DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless or split injection depending on concentration).

    • Oven Program: Start at 60 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-300.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the chemical purity of this compound and quantify non-volatile impurities.

  • Instrumentation: HPLC system with a UV or MS detector.

  • Method:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm or ESI-MS in positive ion mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure and determine the isotopic purity of this compound.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Method:

    • Sample Preparation: Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., CDCl₃).

    • ¹H NMR: Acquire a standard proton spectrum to identify residual proton signals and confirm the structure.

    • ¹³C NMR: Acquire a standard carbon spectrum to confirm the carbon backbone.

    • ²H NMR: Acquire a deuterium spectrum to directly observe and quantify the deuterium incorporation at each labeled position.

Visualizations

Purity_Assessment_Workflow Purity Assessment Workflow for this compound cluster_0 Initial Analysis cluster_1 Isotopic Purity Verification cluster_2 Data Evaluation and Reporting Sample This compound Sample GCMS GC-MS Analysis Sample->GCMS Chemical Purity HPLC HPLC Analysis Sample->HPLC Quantitative Purity NMR NMR Analysis (1H, 13C) Sample->NMR Structural Confirmation Evaluation Evaluate Chemical and Isotopic Purity GCMS->Evaluation HPLC->Evaluation HRMS High-Resolution MS NMR->HRMS Proceed if structure is correct H2_NMR 2H NMR NMR->H2_NMR Proceed if structure is correct HRMS->Evaluation Isotopologue Distribution H2_NMR->Evaluation Positional Deuteration Report Generate Certificate of Analysis Evaluation->Report

Caption: Workflow for the comprehensive purity assessment of this compound.

Impurity_Formation_Pathway Potential Impurity Formation in this compound Synthesis cluster_0 Starting Materials & Intermediates cluster_1 Main Product cluster_2 Potential Impurities Precursor Deuterated Precursor Intermediate 4-Hydroxydecanoic acid-d7 Precursor->Intermediate Synthesis Step 1 Incomplete_Deuteration Partially Deuterated Isotopologues (d1-d6) Precursor->Incomplete_Deuteration Incomplete Deuteration Reaction Side_Product Other Synthetic By-products Precursor->Side_Product Side Reactions Product This compound Intermediate->Product Lactonization Unreacted_Intermediate Unreacted 4-Hydroxydecanoic acid-d7 Intermediate->Unreacted_Intermediate Incomplete Lactonization Isomer Delta-decalactone-d7 Intermediate->Isomer Side Reaction

Caption: Potential pathways for impurity formation during the synthesis of this compound.

References

Preventing degradation of gamma-decalactone during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of gamma-decalactone (γ-decalactone) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of gamma-decalactone degradation during sample preparation?

A1: The primary cause of gamma-decalactone degradation is hydrolysis of the lactone ring to form 4-hydroxydecanoic acid. This is particularly prevalent under alkaline conditions. Additionally, lactones can be susceptible to polymerization over time and may degrade at high temperatures.[1][2]

Q2: How does pH affect the stability of gamma-decalactone?

A2: The pH of the sample and extraction solvent significantly impacts the stability of gamma-decalactone. Acidic conditions (pH 1-3) favor the closed-ring lactone form by promoting the cyclization of its precursor, 4-hydroxydecanoic acid.[3] Conversely, neutral to alkaline conditions can lead to the opening of the lactone ring, resulting in the formation of the hydroxy acid, which may not be your target analyte.[3]

Q3: What are the recommended storage conditions for samples containing gamma-decalactone?

A3: To ensure the stability of gamma-decalactone, samples should be stored in a cool, dry place, protected from direct sunlight and heat.[4] It is crucial to use airtight containers to prevent oxidation and potential degradation.[4] For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended.[5]

Q4: Which solvents are best for extracting gamma-decalactone?

A4: Diethyl ether has been shown to be a highly effective solvent for the liquid-liquid extraction of gamma-decalactone, with recovery rates close to 100%.[3][6] Other solvents such as chloroform and dichloromethane have also demonstrated good recovery.[3] The choice of solvent may also depend on the sample matrix and the subsequent analytical method.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of γ-decalactone Hydrolysis to 4-hydroxydecanoic acid. The pH of your sample or extraction solvent may be neutral or alkaline, favoring the open-ring form.[3]Acidify your sample. Adjust the pH of your aqueous sample to between 1 and 3 with an acid like HCl before extraction. This promotes the lactonization of any existing 4-hydroxydecanoic acid and stabilizes the lactone form.[3][7][8]
Incomplete extraction. The chosen solvent or extraction method may not be optimal for your sample matrix.Optimize your extraction protocol. Use a highly efficient solvent like diethyl ether.[3] For complex matrices, consider solid-phase extraction (SPE) as an alternative. Ensure thorough mixing during liquid-liquid extraction.
Thermal degradation. High temperatures during sample processing (e.g., solvent evaporation) can lead to degradation.[9]Use gentle evaporation techniques. If solvent evaporation is necessary, use a gentle stream of nitrogen at a low temperature. Avoid high-temperature steps in your sample preparation workflow.
Inconsistent quantification results Lack of internal standard. Variations in extraction efficiency and instrument response can lead to poor reproducibility.Use an internal standard. Add a known amount of an appropriate internal standard, such as gamma-undecalactone, to all samples and calibration standards before extraction.[8][10] This will help to correct for variations in sample preparation and analysis.
Sample instability during storage. Improper storage can lead to degradation of the analyte over time.[4]Adhere to proper storage conditions. Store samples in airtight containers in a cool, dark place. For long-term storage, freeze samples at -20°C or -80°C.[4][5]
Presence of interfering peaks in chromatogram Co-extraction of matrix components. The sample matrix may contain compounds that have similar retention times to γ-decalactone.Improve sample cleanup. Incorporate a sample cleanup step after extraction, such as solid-phase extraction (SPE), to remove interfering matrix components.
Degradation products. The interfering peaks could be degradation products of γ-decalactone or other sample components.Review and optimize the entire sample preparation workflow. Ensure that all steps are carried out under conditions that minimize degradation (e.g., appropriate pH, low temperature).

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of γ-Decalactone from Aqueous Samples
  • Sample Preparation:

    • To a 1.5 mL aliquot of the aqueous sample, add a known amount of internal standard (e.g., gamma-undecalactone).

  • Acidification:

    • Adjust the pH of the sample to approximately 2-3 by adding 1M HCl.[3][7] This step is crucial for ensuring that the gamma-decalactone is in its stable, closed-ring form.

  • Extraction:

    • Add 1.5 mL of diethyl ether to the sample.[3][7]

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough extraction.

    • Centrifuge the sample to separate the aqueous and organic layers.

  • Sample Analysis:

    • Carefully transfer the organic (upper) layer to a clean vial for analysis by gas chromatography (GC) or another suitable analytical technique.

Quantitative Data Summary

Table 1: Effect of pH on γ-Decalactone Concentration in Biotransformation Medium

pHγ-Decalactone Concentration (g/L)
13.25 ± 0.15
33.68 ± 0.26
5Not specified
7Lower than at acidic pH

Data adapted from a study on the separation of gamma-decalactone from a biotransformation medium.[3] The results clearly indicate that acidic conditions increase the measurable concentration of the lactone.

Table 2: Recovery of γ-Decalactone using Different Extraction Solvents

SolventRecovery (%)
Diethyl Ether99.9 ± 1.8
Chloroform98.8 ± 1.3
Dichloromethane101.1 ± 2.5
HexaneLower than other tested solvents
HeptaneLower than other tested solvents

Data adapted from a study comparing the efficiency of different solvents for the extraction of gamma-decalactone.[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Start with Aqueous Sample add_is Add Internal Standard (e.g., γ-undecalactone) start->add_is acidify Acidify to pH 2-3 (e.g., with HCl) add_is->acidify add_solvent Add Diethyl Ether acidify->add_solvent vortex Vortex Vigorously add_solvent->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic gc_analysis Analyze by GC collect_organic->gc_analysis end End gc_analysis->end

Caption: Recommended workflow for the extraction of gamma-decalactone.

ph_equilibrium cluster_equilibrium pH-Dependent Equilibrium of γ-Decalactone lactone γ-Decalactone (Closed-Ring Form) hydroxy_acid 4-Hydroxydecanoic Acid (Open-Ring Form) lactone->hydroxy_acid Alkaline Conditions (Hydrolysis) hydroxy_acid->lactone Acidic Conditions (Lactonization)

Caption: Effect of pH on the equilibrium between gamma-decalactone and its hydroxy acid form.

References

Technical Support Center: Analysis of Gamma-Decalactone-d7 by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of gamma-decalactone and its internal standard, gamma-decalactone-d7.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of using this compound in GC-MS analysis?

A1: this compound is a deuterated form of gamma-decalactone and is primarily used as an internal standard for the quantitative analysis of gamma-decalactone in various samples.[1] Since its chemical and physical properties are nearly identical to the analyte, it co-elutes and experiences similar matrix effects, allowing for more accurate and precise quantification.

Q2: What are the key mass-to-charge (m/z) ions to monitor for gamma-decalactone and this compound in Selected Ion Monitoring (SIM) mode?

A2: For quantitative analysis using SIM mode, it is crucial to select characteristic ions for both the analyte and the internal standard. The table below summarizes the recommended ions.

CompoundRoleQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
Gamma-decalactoneAnalyte85170 (Molecular Ion), 41, 55
This compoundInternal Standard92177 (Molecular Ion)

Note: The quantifier ion is typically the most abundant and characteristic fragment, while qualifier ions are used for confirmation. The characteristic fragment for gamma-lactones is often m/z 85.[2]

Q3: What type of GC column is recommended for the analysis of gamma-decalactone?

A3: A non-polar or mid-polar capillary column is generally suitable for the analysis of lactones. Columns such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) are commonly used and provide good resolution and peak shape for these compounds.

Q4: What are typical GC oven temperature program parameters for this analysis?

A4: A suitable starting point for a GC oven temperature program is as follows:

ParameterValue
Initial Temperature60 °C
Initial Hold Time2 minutes
Ramp Rate10 °C/minute
Final Temperature250 °C
Final Hold Time5 minutes

This program should be optimized based on your specific instrument, column dimensions, and sample matrix to achieve the best separation and peak shape.

Experimental Protocols

Standard Preparation
  • Stock Solutions: Prepare individual stock solutions of gamma-decalactone and this compound in a high-purity solvent such as ethyl acetate or methanol at a concentration of 1 mg/mL.

  • Calibration Standards: Create a series of calibration standards by serially diluting the gamma-decalactone stock solution to cover the expected concentration range in your samples. Spike each calibration standard with a constant concentration of the this compound internal standard stock solution.

  • Sample Preparation: Prepare your unknown samples and spike them with the same constant concentration of the this compound internal standard as used in the calibration standards.

Sample Extraction (Liquid-Liquid Extraction Example)
  • To 1 mL of your sample, add the internal standard solution.

  • Add 2 mL of a suitable extraction solvent (e.g., dichloromethane or diethyl ether).

  • Vortex the mixture for 1 minute.

  • Centrifuge to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a clean vial.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Cause Troubleshooting Step
Active sites in the GC inlet or column - Use a deactivated inlet liner. - Trim the first few centimeters of the column. - Consider using a more inert column.[3]
Column Overload - Dilute the sample. - Decrease the injection volume.
Incompatible Solvent - Ensure the sample solvent is compatible with the stationary phase of the column.
Improper Column Installation - Reinstall the column, ensuring it is at the correct depth in the inlet and detector.

Issue 2: Low or No Signal for Gamma-Decalactone or Internal Standard

Possible Cause Troubleshooting Step
Incorrect SIM Ions - Verify that the correct quantifier and qualifier ions are entered in the MS method.
Leak in the System - Check for leaks at the injection port, column fittings, and MS interface.
Degradation of Analyte - Lower the inlet temperature to prevent thermal degradation of the lactones.[4] - Ensure the sample is not degrading during storage or preparation.
MS Detector Not Tuned - Perform an autotune or manual tune of the mass spectrometer to ensure optimal performance.

Issue 3: High Background Noise or Contamination

Possible Cause Troubleshooting Step
Contaminated Inlet - Replace the septum and inlet liner.[3]
Column Bleed - Condition the column according to the manufacturer's instructions. - Ensure the final oven temperature does not exceed the column's maximum operating temperature.
Contaminated Solvent or Reagents - Analyze a solvent blank to check for contamination. - Use high-purity solvents and reagents.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Spike_Sample Spike Sample with IS Sample->Spike_Sample IS This compound (Internal Standard) IS->Spike_Sample LLE Liquid-Liquid Extraction Spike_Sample->LLE Standards Prepare Calibration Standards GC_Injection GC Injection Standards->GC_Injection Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Reconstitution->GC_Injection Separation Chromatographic Separation GC_Injection->Separation MS_Detection MS Detection (SIM) Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the quantitative analysis of gamma-decalactone.

Troubleshooting_Logic cluster_peak_shape Poor Peak Shape cluster_sensitivity Low/No Signal cluster_noise High Background Start GC-MS Analysis Issue Tailing Tailing Peaks? Start->Tailing No_Signal Low or No Signal? Start->No_Signal High_Noise High Background Noise? Start->High_Noise Check_Activity Check for Active Sites (Liner, Column) Tailing->Check_Activity Yes Check_Overload Check for Column Overload Tailing->Check_Overload Yes Check_SIM Verify SIM Ions No_Signal->Check_SIM Yes Check_Leaks Check for System Leaks No_Signal->Check_Leaks Yes Check_Degradation Consider Analyte Degradation No_Signal->Check_Degradation Yes Check_Inlet_Contam Check Inlet Contamination High_Noise->Check_Inlet_Contam Yes Check_Bleed Check for Column Bleed High_Noise->Check_Bleed Yes

Caption: Troubleshooting logic for common GC-MS issues in lactone analysis.

References

Technical Support Center: Enhancing Gamma-Decalactone Biotransformation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the biotransformation of gamma-decalactone.

Troubleshooting Guide

This guide provides solutions to common problems encountered during gamma-decalactone biotransformation experiments.

Issue 1: Low or No Gamma-Decalactone Production

Possible Cause Recommended Solution
Suboptimal pH The optimal pH for gamma-decalactone production by Yarrowia lipolytica is generally around 6.0 to 7.0.[1][2][3] Lower pH values (e.g., 4.45) can lead to the formation of byproducts like 3-hydroxy-gamma-decalactone.[1] Regularly monitor and adjust the pH of the culture medium.
Inappropriate Substrate Concentration Both low and excessively high substrate (castor oil or ricinoleic acid) concentrations can limit production. High concentrations may inhibit cell growth.[1] The optimal concentration often lies between 60 g/L and 75 g/L.[1][4]
Poor Aeration and Agitation Inadequate oxygen supply can hinder the β-oxidation pathway, which is crucial for gamma-decalactone synthesis.[5][6] The intensity of mixing has been identified as a critical factor.[1] Optimal agitation speeds can range from 200 to 500 rpm.[1]
Microorganism Vigor Ensure the inoculum is in the logarithmic growth phase and has been properly maintained.
Nutrient Limitation The composition of the biotransformation medium is important. Ensure adequate nitrogen sources are available.[2]

Issue 2: Degradation of Produced Gamma-Decalactone

Possible Cause Recommended Solution
Re-consumption by Yeast Yarrowia lipolytica can metabolize the produced gamma-decalactone, especially after the primary substrate is depleted.[5][7] This leads to a decrease in concentration after reaching a peak.[1]
Consider a fed-batch cultivation strategy to maintain substrate availability.[5][8] Alternatively, in-situ product removal using adsorbents like Amberlite XAD-4 can be effective.[9][10]
Inappropriate Harvest Time Harvesting too late can result in significant product loss due to degradation. Monitor the production kinetics to determine the optimal harvest time, which is often around 37-41 hours in batch cultures.[1]

Issue 3: Formation of Undesired Byproducts

Possible Cause Recommended Solution
Suboptimal Culture Conditions Low pH and low dissolved oxygen levels can shift the metabolic pathway towards the production of 3-hydroxy-γ-decalactone, dec-2-en-4-olide, and dec-3-en-4-olide.[1][5]
Maintain optimal pH (6.0-7.0) and ensure adequate aeration and agitation.
Metabolic Pathway Flux The accumulation of 3-hydroxy-acyl-CoA can lead to the formation of 3-hydroxy-γ-decalactone.[7]
Genetic engineering of the yeast strain, for example by disrupting genes encoding for short-chain acyl-CoA oxidases, can reduce byproduct formation.[7]

Frequently Asked Questions (FAQs)

Q1: What is the typical starting substrate for gamma-decalactone biotransformation?

A1: The most common and effective substrate is castor oil, which is rich in ricinoleic acid (around 80-85%).[1][2][11] Ricinoleic acid is the direct precursor that is converted to gamma-decalactone through the β-oxidation pathway.[12]

Q2: Which microorganism is most commonly used for this biotransformation?

A2: The yeast Yarrowia lipolytica is the most widely used and studied microorganism for gamma-decalactone production due to its ability to efficiently metabolize hydrophobic substrates like castor oil.[1][5][12] Other yeasts such as Rhodotorula glutinis and Sporobolomyces odorus have also been shown to be effective.[3]

Q3: How can I improve the yield of gamma-decalactone?

A3: Several strategies can be employed to enhance the yield:

  • Optimize Culture Conditions: Maintain optimal pH (6.0-7.0), substrate concentration (around 75 g/L), and agitation (200-500 rpm).[1]

  • Fed-Batch Cultivation: A fed-batch strategy, where the substrate is added periodically, can prevent substrate inhibition and product degradation, leading to higher yields.[5][8]

  • Use of Adsorbents: In-situ product removal using resins like Amberlite XAD-4 can prevent product degradation and feedback inhibition.[9][10]

  • Genetic Engineering: Modifying the metabolic pathway of the yeast to reduce byproduct formation and product re-consumption can significantly improve yields.[7][13]

Q4: How is gamma-decalactone extracted and quantified?

A4: A common method involves the following steps:

  • Acidification of the culture sample with HCl to ensure complete lactonization of the precursor, 4-hydroxydecanoic acid.[1][9][11]

  • Addition of an internal standard, such as gamma-undecalactone, for accurate quantification.[1][11]

  • Liquid-liquid extraction using a solvent like diethyl ether.[1][5][9][11]

  • Analysis of the organic phase by gas chromatography (GC) with a flame ionization detector (FID).[1][9][11]

Quantitative Data Summary

Table 1: Effect of Process Parameters on Gamma-Decalactone (GDL) Production by Y. lipolytica

Parameter Condition GDL Yield (g/L) Reference
Substrate Concentration 50 g/L Castor Oil~2.2[1]
75 g/L Castor Oil~2.93[1]
60 g/L Castor Oil5.4[4]
pH UnregulatedLower Yields[1]
Regulated at 7.0Higher Yields[1]
6.0Optimal[2][3]
Agitation Speed 200 rpmLower Yields[1]
200-500 rpm (variable)Higher Yields[1]
Cultivation Strategy Single Batch-[5]
Fed-BatchHigher Yields[5]

Experimental Protocols

Protocol 1: Inoculum Preparation and Cultivation

  • Inoculum Medium: Prepare a YPG medium containing 10 g/L yeast extract, 20 g/L peptone, and 20 g/L glucose.[1]

  • Inoculation: Inoculate the YPG medium with a single colony of Yarrowia lipolytica.

  • Incubation: Incubate the culture at 27°C for 24 hours on a rotary shaker at 140 rpm.[1]

Protocol 2: Biotransformation of Castor Oil

  • Biotransformation Medium: Prepare a medium containing 50-75 g/L of castor oil, 20 g/L of peptone, and 5 g/L of Tween 20.[1] Adjust the pH to 6.0-7.0 using an ammonia solution.[1]

  • Inoculation: Inoculate the biotransformation medium with the 24-hour-old inoculum to an initial optical density at 600 nm (OD600) of approximately 0.25.[1]

  • Incubation: Incubate the culture at 27°C with agitation (e.g., 200-500 rpm) for 48-72 hours.[1] Monitor the production of gamma-decalactone periodically.

Protocol 3: Extraction and Quantification of Gamma-Decalactone

  • Sample Preparation: Take a 1.5 mL sample of the culture medium and homogenize it.[1]

  • Acidification: Add 10 µL of HCl to the sample to facilitate the lactonization of 4-hydroxydecanoic acid.[1][11]

  • Internal Standard: Add a known amount of an internal standard, such as 20 µL of γ-undecalactone.[1]

  • Extraction: Add 1.5 mL of diethyl ether and vortex thoroughly.[1][11] Allow the phases to separate.

  • Analysis: Collect the organic (upper) phase and analyze it using a gas chromatograph equipped with a capillary column (e.g., BPX) and a flame ionization detector.[1][11]

Visualizations

Gamma_Decalactone_Pathway Ricinoleic Acid (from Castor Oil) Ricinoleic Acid (from Castor Oil) 4 cycles of β-oxidation 4 cycles of β-oxidation Ricinoleic Acid (from Castor Oil)->4 cycles of β-oxidation 4-Hydroxydecanoic Acid 4-Hydroxydecanoic Acid 4 cycles of β-oxidation->4-Hydroxydecanoic Acid Spontaneous Lactonization Spontaneous Lactonization 4-Hydroxydecanoic Acid->Spontaneous Lactonization Gamma-Decalactone Gamma-Decalactone Spontaneous Lactonization->Gamma-Decalactone

Caption: Biosynthesis pathway of gamma-decalactone from ricinoleic acid.

Experimental_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis Inoculum Culture Inoculum Culture Inoculation Inoculation Inoculum Culture->Inoculation Biotransformation Medium Preparation Biotransformation Medium Preparation Biotransformation Medium Preparation->Inoculation Biotransformation Biotransformation Inoculation->Biotransformation Sampling Sampling Biotransformation->Sampling Extraction Extraction Sampling->Extraction GC Analysis GC Analysis Extraction->GC Analysis

Caption: General experimental workflow for gamma-decalactone production.

Troubleshooting_Tree Low/No GDL Production Low/No GDL Production Check pH Check pH Low/No GDL Production->Check pH Check Substrate Conc. Check Substrate Conc. Low/No GDL Production->Check Substrate Conc. Check Aeration/Agitation Check Aeration/Agitation Low/No GDL Production->Check Aeration/Agitation Adjust pH to 6-7 Adjust pH to 6-7 Check pH->Adjust pH to 6-7 Optimize Substrate Conc. (e.g., 75 g/L) Optimize Substrate Conc. (e.g., 75 g/L) Check Substrate Conc.->Optimize Substrate Conc. (e.g., 75 g/L) Increase Agitation/Aeration Increase Agitation/Aeration Check Aeration/Agitation->Increase Agitation/Aeration

Caption: Troubleshooting decision tree for low gamma-decalactone production.

References

Minimizing interferences in the mass spectrometric analysis of gamma-decalactone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the mass spectrometric analysis of gamma-decalactone.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in gamma-decalactone analysis?

A1: Interferences in gamma-decalactone analysis are highly dependent on the sample matrix. Common sources include:

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of gamma-decalactone, leading to inaccurate quantification. This is a significant issue in complex matrices like food, beverages, and biotransformation media.[1]

  • Co-eluting Structurally Similar Compounds: Isomers of gamma-decalactone or other lactones with similar retention times can interfere with accurate quantification if not chromatographically resolved.

  • Sample Preparation Artifacts: Contaminants introduced during sample preparation, such as plasticizers from labware or impurities in solvents, can interfere with the analysis.

  • In-source Fragmentation: For LC-MS analysis, some compounds may fragment within the ion source, potentially creating ions with the same m/z as gamma-decalactone or its fragments.

Q2: I am observing poor signal intensity or no peak for gamma-decalactone. What should I check?

A2: Poor or no signal can be due to several factors:

  • Sample Concentration: The concentration of gamma-decalactone in your sample may be below the limit of detection (LOD) of your instrument. Consider concentrating your sample if possible.

  • Ionization Efficiency: Ensure you are using the appropriate ionization technique. For GC-MS, Electron Ionization (EI) is standard. For LC-MS, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used, and the choice may depend on your mobile phase composition.

  • Instrument Tuning and Calibration: Verify that your mass spectrometer is properly tuned and calibrated. Regular maintenance is crucial for optimal performance.[2]

  • Sample Preparation Issues: Inefficient extraction or losses during cleanup steps can lead to low analyte concentration in the final sample. Review your sample preparation protocol for potential areas of loss.

  • Matrix Suppression: As mentioned in Q1, co-eluting matrix components can severely suppress the signal of gamma-decalactone.

Q3: My results are not reproducible. What could be the cause?

A3: Lack of reproducibility is a common issue and can often be traced back to:

  • Inconsistent Sample Preparation: Variations in extraction times, solvent volumes, or handling of samples can lead to inconsistent results.[3]

  • Chromatographic Issues: Fluctuations in retention time can affect peak integration and quantification, especially if narrow SIM or MRM windows are used. Check for issues with your GC or LC column, mobile/carrier gas flow, and oven/column temperature.

  • Instrument Instability: Drifts in detector response or ionization source conditions can lead to poor reproducibility. Monitor system suitability by injecting a standard at regular intervals.

  • Variable Matrix Effects: The composition of your sample matrix may vary between samples, leading to inconsistent ion suppression or enhancement. The use of a suitable internal standard can help to correct for this.

Q4: Should I use an internal standard? If so, which one?

A4: Yes, using an internal standard is highly recommended for accurate quantification of gamma-decalactone, as it can compensate for variations in sample preparation, injection volume, and matrix effects. The ideal internal standard is a stable isotope-labeled version of the analyte, such as gamma-decalactone-d7 . If a labeled standard is not available, a structurally similar compound with similar chemical properties and retention time, such as gamma-undecalactone , is a common choice.[3]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in GC-MS Analysis
Possible Cause Troubleshooting Step
Active Sites in the GC System Deactivate the injector liner with silylation reagent. Use an inert liner.
Column Contamination Bake out the column at a high temperature (within the column's limits). Trim the first few centimeters of the column.
Improper Injection Technique Ensure the injection is rapid and the sample is fully vaporized. Optimize injector temperature.
Column Overload Dilute the sample or inject a smaller volume.
Issue 2: Signal Suppression in LC-MS/MS (ESI) Analysis
Possible Cause Troubleshooting Step
Co-eluting Matrix Components Improve chromatographic separation to resolve gamma-decalactone from interfering compounds. Enhance sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
High Salt Concentration in Sample Use a desalting step in your sample preparation or divert the flow to waste during the elution of salts.
Inappropriate Mobile Phase Ensure the mobile phase is compatible with ESI and promotes good ionization of gamma-decalactone. Volatile buffers are preferred.
Ion Source Contamination Clean the ion source according to the manufacturer's instructions.

Quantitative Data Summary

Table 1: GC-MS Selected Ion Monitoring (SIM) Parameters

For quantitative analysis of gamma-decalactone using GC-MS, the following ions are typically monitored. The base peak at m/z 85 is commonly used for quantification due to its high abundance.

Analyte Quantifier Ion (m/z) Qualifier Ions (m/z) Typical Use
gamma-Decalactone8541, 55, 99Primary ion for quantification.
gamma-Undecalactone (Internal Standard)8541, 55, 113Primary ion for quantification.

Note: The relative abundances of qualifier ions should be monitored to ensure peak purity.

Table 2: Potential LC-MS/MS Multiple Reaction Monitoring (MRM) Transitions

The following are potential MRM transitions for gamma-decalactone. These parameters should be optimized on the specific instrument being used.

Analyte Precursor Ion (Q1) m/z Product Ion (Q3) m/z Collision Energy (CE)
gamma-Decalactone171.1 [M+H]⁺85.1Optimization Required
171.1 [M+H]⁺99.1Optimization Required
188.1 [M+NH₄]⁺85.1Optimization Required
188.1 [M+NH₄]⁺99.1Optimization Required

Note: The choice of precursor ion may depend on the mobile phase composition (e.g., use of ammonium acetate).

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Gamma-Decalactone from a Liquid Matrix

This protocol is a general guideline and may need to be adapted for specific sample matrices.

  • Sample Preparation: To 1 mL of the liquid sample, add the internal standard (e.g., gamma-undecalactone).

  • Extraction: Add 1 mL of a suitable organic solvent (e.g., diethyl ether, hexane, or dichloromethane).[3]

  • Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing of the two phases.

  • Phase Separation: Centrifuge the sample at a low speed (e.g., 2000 rpm) for 5 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the organic (top) layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate or magnesium sulfate to the collected organic phase to remove any residual water.

  • Analysis: The dried organic extract is now ready for injection into the GC-MS or for solvent exchange if required for LC-MS analysis.

Protocol 2: Solid Phase Extraction (SPE) for Sample Cleanup

SPE can be used to remove interfering compounds from the sample matrix. The choice of sorbent will depend on the nature of the matrix and the interferences.

  • Column Conditioning: Condition a C18 SPE cartridge by passing 2-3 column volumes of methanol followed by 2-3 column volumes of deionized water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge. The pre-treatment may involve dilution or pH adjustment.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.

  • Elution: Elute the gamma-decalactone and other retained compounds with a stronger organic solvent (e.g., ethyl acetate or acetone).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for injection.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing sample Sample Collection add_is Add Internal Standard sample->add_is extraction Extraction (LLE/SPE) add_is->extraction cleanup Cleanup/Concentration extraction->cleanup injection GC/LC Injection cleanup->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Reporting quantification->report

Caption: A typical experimental workflow for the mass spectrometric analysis of gamma-decalactone.

troubleshooting_workflow action_node action_node start Poor/Inconsistent Results? check_signal Low or No Signal? start->check_signal check_repro Poor Reproducibility? start->check_repro No action_is Verify Internal Standard Response check_signal->action_is Yes check_peak_shape Bad Peak Shape? check_repro->check_peak_shape No action_prep Standardize Sample Prep Protocol Check for Contamination check_repro->action_prep Yes action_column Check/Trim/Replace GC Column Check for Active Sites in GC check_peak_shape->action_column Yes is_ok IS Response OK? action_is->is_ok action_matrix Improve Sample Cleanup (SPE/LLE) Optimize Chromatography is_ok->action_matrix No action_instrument Check Instrument Tuning & Calibration Optimize Ion Source Parameters is_ok->action_instrument Yes action_chrom Check GC/LC System Stability (Flow, Temperature) action_prep->action_chrom action_overload Dilute Sample action_column->action_overload

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Gamma-Decalactone Quantification: Deuterated Internal Standard vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of gamma-decalactone, a key aroma compound in various food products and a potential impurity or active ingredient in pharmaceutical formulations. The focus is on the validation of a method employing a deuterated internal standard against alternative approaches, such as the use of non-deuterated internal standards or external standard calibration. The information presented is supported by experimental data from peer-reviewed studies to aid researchers in selecting the most appropriate analytical strategy for their specific needs.

Introduction to Analytical Method Validation

The validation of an analytical procedure is a critical process that demonstrates its suitability for the intended purpose.[1] Key performance characteristics evaluated during validation include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. The choice of calibration strategy significantly impacts the performance of an analytical method.

  • External Standard Calibration: This is a straightforward method where the concentration of the analyte is determined by comparing its response to a series of external standards of known concentrations. While simple, its accuracy is highly dependent on the reproducibility of the injection volume and can be affected by matrix effects.

  • Internal Standard Calibration: In this approach, a known amount of a compound (the internal standard) is added to all samples, calibration standards, and blanks. The response of the analyte is then compared to the response of the internal standard. This method can compensate for variations in injection volume and sample preparation.

  • Deuterated Internal Standard (Isotope Dilution Mass Spectrometry - IDMS): This is a highly specific and accurate type of internal standard calibration where the internal standard is an isotopically labeled version of the analyte (e.g., containing deuterium). Because the deuterated standard is chemically identical to the analyte, it co-elutes and experiences the same matrix effects, leading to highly accurate and precise quantification, especially in complex matrices.

Comparison of Analytical Method Performance

The following tables summarize the performance characteristics of an analytical method for a lactone similar to gamma-decalactone using a novel isotopically labeled (deuterated) internal standard and a method for gamma-decalactone using a non-deuterated internal standard.

Table 1: Method using a Novel Isotopically Labeled Internal Standard for a Gamma-Lactone

Validation ParameterPerformance MetricSource
Analyte Gamma-NonalactoneMiller et al., 2023
Internal Standard ²H₂¹³C₂-γ-NonalactoneMiller et al., 2023
Instrumentation GC-MSMiller et al., 2023
Linearity (R²) > 0.99[2]
Repeatability (RSD%) 0.38%[2]
Reproducibility (RSD%) 0.72%[2]
Limit of Detection (LOD) 0.4 µg/L[2]
Limit of Quantification (LOQ) 1.1 µg/L[2]
Accuracy (Recovery %) 104%[2]

Table 2: Method using a Non-Deuterated Internal Standard for Gamma-Decalactone

Validation ParameterPerformance MetricSource
Analyte Gamma-DecalactoneFariña et al.
Internal Standard Not specified (non-deuterated)Fariña et al.
Instrumentation HS-SPME-GC-MS[3]
Linearity (R²) 0.9958[3]
Linear Range 2.6 - 512.4 µg/L[3]
Repeatability (RSD%) 0.6 - 5.2% (for all lactones)[3]
Reproducibility (RSD%) 0.6 - 5.2% (for all lactones)[3]
Limit of Detection (LOD) a few µg/L[3]
Limit of Quantification (LOQ) Not specified
Accuracy (Recovery %) Not specified

Discussion of Performance Data

The data presented in Table 1 for a method utilizing a novel isotopically labeled internal standard demonstrates excellent performance with a high degree of linearity, outstanding repeatability and reproducibility (RSD < 1%), and low limits of detection and quantification.[2] The high accuracy, as indicated by a recovery of 104%, underscores the effectiveness of this approach in minimizing analytical errors.[2]

The method employing a non-deuterated internal standard for gamma-decalactone (Table 2) also shows good linearity.[3] However, the reported precision for a range of lactones is broader (0.6 - 5.2%), and specific accuracy, LOD, and LOQ data for gamma-decalactone are not provided, making a direct, comprehensive comparison challenging.[3] It is generally accepted that while non-deuterated internal standards improve upon external standard methods, they may not compensate for matrix effects as effectively as their deuterated counterparts.

Experimental Protocols

Protocol 1: Validation of an Analytical Method for a Gamma-Lactone using a Novel Isotopically Labeled Internal Standard (Based on Miller et al., 2023)

1. Objective: To validate a stable isotope dilution assay (SIDA) using a novel isotopically labeled internal standard for the quantification of gamma-nonalactone in a wine matrix.

2. Materials:

  • Gamma-nonalactone standard

  • ²H₂¹³C₂-γ-Nonalactone (internal standard)

  • Model wine solution (or relevant matrix)

  • Solid Phase Extraction (SPE) cartridges

  • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

3. Validation Parameters and Procedures:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components is confirmed by the unique mass-to-charge ratio of the analyte and the internal standard in the MS detector.

  • Linearity: A calibration curve is prepared in the model wine with concentrations of gamma-nonalactone ranging from 0 to 100 µg/L, with a fixed concentration of the internal standard. The linearity is evaluated by the correlation coefficient (R²) of the calibration curve.

  • Accuracy: Determined by spiking a known concentration of gamma-nonalactone into the model wine and calculating the percentage recovery.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability (Intra-assay precision): Assessed by analyzing replicate samples of a spiked model wine on the same day.

    • Intermediate Precision (Inter-assay precision): Assessed by analyzing replicate samples of a spiked model wine on different days.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve, or by a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.

Protocol 2: Validation of an Analytical Method for Gamma-Decalactone using a Non-Deuterated Internal Standard (Based on Fariña et al.)

1. Objective: To validate a headspace solid-phase microextraction (HS-SPME) GC-MS method for the quantification of gamma-decalactone in wine.

2. Materials:

  • Gamma-decalactone standard

  • Non-deuterated internal standard (e.g., a structurally similar lactone not present in the sample)

  • Synthetic wine solution

  • SPME fibers

  • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

3. Validation Parameters and Procedures:

  • Specificity: Assessed by analyzing a blank wine sample to ensure no interfering peaks are present at the retention time of gamma-decalactone and the internal standard.

  • Linearity: Calibration curves are prepared using synthetic wine solutions spiked with gamma-decalactone at various concentrations and a fixed concentration of the internal standard. The linearity is assessed by the correlation coefficient (R²).

  • Precision (Repeatability and Reproducibility): Determined by performing replicate analyses of a spiked wine sample within the same day (repeatability) and on different days (reproducibility). The relative standard deviation (RSD%) is calculated.

  • Limit of Detection (LOD): Estimated from the calibration curve or by determining the lowest concentration that gives a signal-to-noise ratio of at least 3.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method for gamma-decalactone using an internal standard.

G cluster_prep Preparation cluster_cal Calibration cluster_analysis Analysis cluster_validation Validation StandardPrep Prepare Analyte & Internal Standard Stock Solutions CalCurve Prepare Calibration Curve (Spiked Matrix) StandardPrep->CalCurve SamplePrep Prepare Blank Matrix & Spiked Samples Extraction Sample Extraction (e.g., SPE, SPME) SamplePrep->Extraction GCMS GC-MS Analysis CalCurve->GCMS Extraction->GCMS Linearity Linearity & Range GCMS->Linearity Accuracy Accuracy (Recovery) GCMS->Accuracy Precision Precision (Repeatability & Intermediate Precision) GCMS->Precision LOD_LOQ LOD & LOQ GCMS->LOD_LOQ

Caption: Workflow for analytical method validation of gamma-decalactone.

Logical Relationship of Calibration Strategies

The choice of calibration strategy is a critical decision in method development, with a clear hierarchy in terms of robustness and accuracy.

G cluster_strategies Calibration Strategies Deuterated_IS Deuterated Internal Standard (Highest Accuracy & Precision) NonDeuterated_IS Non-Deuterated Internal Standard (Good for Volume Correction) Deuterated_IS->NonDeuterated_IS Superior in matrix effect compensation External_Std External Standard (Simple, Prone to Errors) NonDeuterated_IS->External_Std Superior in correcting for injection variability

Caption: Hierarchy of calibration strategies for quantitative analysis.

Conclusion

The validation of an analytical method is paramount to ensure the reliability and accuracy of quantitative data. For the analysis of gamma-decalactone, the use of a deuterated internal standard offers significant advantages in terms of accuracy, precision, and robustness, particularly in complex matrices. This is due to its ability to effectively compensate for variations in sample preparation and matrix-induced signal suppression or enhancement. While methods employing non-deuterated internal standards or external standards can provide acceptable results under certain conditions, they are more susceptible to analytical errors. Researchers should carefully consider the specific requirements of their analysis, including the nature of the sample matrix and the desired level of accuracy and precision, when selecting an appropriate analytical method and calibration strategy.

References

Comparison of different internal standards for gamma-decalactone analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of gamma-decalactone, the selection of an appropriate internal standard is a critical step to ensure accuracy and precision. This guide provides an objective comparison of different internal standards commonly used in chromatographic analysis of gamma-decalactone, supported by experimental data and detailed methodologies.

Gamma-decalactone is a crucial flavor and fragrance compound found in various food products and beverages.[1][2] Its accurate quantification is essential for quality control and research. The use of an internal standard in analytical methods like gas chromatography (GC) helps to correct for variations in sample preparation and instrument response.[3][4][5]

Comparison of Performance

The ideal internal standard should be chemically similar to the analyte, not naturally present in the sample, and chromatographically resolved from other components.[6] For gamma-decalactone analysis, several compounds have been utilized, broadly categorized as structurally analogous lactones, isotopically labeled standards, and other organic compounds. The following table summarizes the performance of commonly used internal standards based on literature data.

Internal StandardChemical StructureTypical ConcentrationRecovery (%)Linearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
Gamma-Undecalactone C11H20O220 µL added to sample[7][8]Good[7]>0.99Not specifiedNot specifiedStructurally very similar to gamma-decalactone, similar extraction efficiency and chromatographic behavior.[7][8]May be present in some samples, co-elution risk if chromatography is not optimized.
Deuterated Gamma-Decalactone (²H₇-γ-decalactone) C10H11D7O210 µg/L[9]Excellent>0.99[9]Low µg/L rangeLow µg/L rangeConsidered the "gold standard" due to identical chemical and physical properties as the analyte, compensating for matrix effects and extraction losses effectively.[6][9][10]High cost and limited commercial availability.[6]
Gamma-Valerolactone C5H8O250 mg/L[11]Not specifiedNot specifiedNot specifiedNot specifiedCost-effective and readily available.Significant differences in volatility and polarity compared to gamma-decalactone, which may lead to different extraction efficiencies and chromatographic behavior.[11]
Octadecane C18H38Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedChemically inert and well-separated from gamma-decalactone.[12]Very different chemical structure and properties, may not adequately compensate for variations in the extraction and derivatization of lactones.[12]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are typical experimental protocols for the analysis of gamma-decalactone using different internal standards.

Method 1: Using Gamma-Undecalactone as an Internal Standard

This method is suitable for the quantification of gamma-decalactone in biotransformation media.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Take 1.5 mL of the sample medium.

    • Add 20 µL of gamma-undecalactone as the internal standard.[8]

    • Extract the lactones with 1.5 mL of diethyl ether.[8]

    • The organic phase is collected for GC analysis.[8]

  • Gas Chromatography-Flame Ionization Detection (GC-FID) Conditions:

    • Instrument: YL 6100 Young Lin Instrument.[8]

    • Column: BPX capillary column (30 m × 0.25 mm).[8]

    • Carrier Gas: Nitrogen at a flow rate of 1.1 mL/min.[8]

    • Injector Temperature: Programmed from 165 °C to 180 °C at 3 °C/min, then to 230 °C at 5 °C/min.[8]

    • Detector Temperature: 280 °C.[8]

    • Identification: Based on retention times (gamma-decalactone: ~11.5 min, gamma-undecalactone: ~12.4 min).[8]

Method 2: Using Deuterated Gamma-Decalactone as an Internal Standard (SIDA)

Stable Isotope Dilution Analysis (SIDA) is a highly accurate method, particularly for complex matrices like wine.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Spike the sample with a known concentration of ²H₇-γ-decalactone.[9]

    • Pass the sample through an SPE cartridge to extract the lactones.[9]

    • Wash the cartridge to remove interferences.

    • Elute the analytes with a suitable solvent.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:

    • Analysis: The eluate is analyzed by GC-MS.[9]

    • Quantification: Based on the ratio of the peak areas of the native gamma-decalactone and the deuterated internal standard.[9]

Visualizing the Workflow

The following diagram illustrates the general workflow for the quantification of gamma-decalactone using an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_quantification Quantification Sample Sample containing γ-decalactone Add_IS Addition of Internal Standard Sample->Add_IS Extraction Extraction (LLE, SPE, etc.) Add_IS->Extraction Extract Final Extract Extraction->Extract GC_Injection GC Injection Extract->GC_Injection Chromatography Chromatographic Separation GC_Injection->Chromatography Detection Detection (FID or MS) Chromatography->Detection Data Chromatogram Detection->Data Integration Peak Area Integration Data->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Concentration Determine Concentration Ratio->Concentration Calibration Calibration Curve Calibration->Concentration

Caption: Workflow for gamma-decalactone quantification using an internal standard.

Conclusion

The choice of an internal standard for gamma-decalactone analysis depends on the specific requirements of the assay, including the matrix complexity, desired accuracy, and budget.

  • Gamma-undecalactone offers a good balance between performance and cost for many applications.[7][8]

  • Deuterated gamma-decalactone is the preferred choice for high-accuracy quantitative analysis, especially in complex matrices, due to its ability to effectively compensate for matrix effects and procedural losses.[9]

  • Gamma-valerolactone and octadecane can be considered in simpler matrices or when cost is a major constraint, but their different physicochemical properties may lead to less accurate results.[11][12]

Researchers should carefully validate their chosen internal standard for the specific matrix and analytical conditions to ensure reliable and accurate quantification of gamma-decalactone.[3][5]

References

Navigating the Analytical Maze: An Inter-Laboratory Comparison of Gamma-Decalactone Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative performance of analytical techniques for the quantification of gamma-decalactone, a key flavor and fragrance compound. This guide synthesizes data from multiple methodologies to present a cohesive overview of their performance, protocols, and logical workflows.

Gamma-decalactone, a naturally occurring flavor and fragrance compound with a characteristic peachy aroma, is of significant interest in the food, beverage, and pharmaceutical industries. Accurate and precise quantification of this lactone is crucial for quality control, formulation development, and authenticity assessment. This guide provides a comparative analysis of various analytical methodologies employed for gamma-decalactone quantification, drawing upon data from independent studies to simulate an inter-laboratory comparison. The aim is to offer researchers, scientists, and drug development professionals a clear and objective overview to aid in the selection of the most appropriate analytical strategy for their specific needs.

Comparative Analysis of Quantification Methods

The quantification of gamma-decalactone is predominantly achieved through chromatographic techniques, often coupled with mass spectrometry for enhanced sensitivity and selectivity. The choice of method is typically dictated by the sample matrix, the required level of sensitivity, and the availability of instrumentation. The following tables summarize the performance of commonly employed methods based on published data.

Table 1: Gas Chromatography-Based Methods

MethodDetectorSample PreparationReported Purity/RecoveryKey AdvantagesKey Limitations
Gas Chromatography - Flame Ionization Detector (GC-FID)Flame Ionization Detector (FID)Liquid-Liquid Extraction (LLE) with diethyl etherGDL Purity in extract: ~51.5-53.0%[1]Robust, widely available, good linearityLower sensitivity and selectivity compared to MS, potential for matrix interference
Gas Chromatography - Mass Spectrometry (GC-MS)Mass Spectrometry (MS)LLE, Solid-Phase Microextraction (SPME)Not explicitly quantified in provided abstractsHigh selectivity and sensitivity, structural confirmationMore complex instrumentation, potential for matrix effects
Gas Chromatography-Combustion/Pyrolysis-Isotope Ratio Mass Spectrometry (GC-C/P-IRMS)Isotope Ratio Mass Spectrometry (IRMS)Not detailed in abstractsNot applicable (focus on authenticity)Allows for differentiation between natural and synthetic gamma-decalactone[2][3]Specialized instrumentation, not for routine quantification

Table 2: Stable Isotope Dilution Assay (SIDA)

MethodInternal StandardSample PreparationKey AdvantagesKey Limitations
SIDA with GC-MSDeuterated gamma-decalactone (e.g., d7-γ-decalactone)[4][5][6]Solid-Phase Extraction (SPE)[4]High accuracy and precision, corrects for matrix effects and analyte loss during sample preparationRequires synthesis or purchase of expensive labeled internal standards[7]

Detailed Experimental Protocols

A clear understanding of the experimental workflow is essential for replicating and comparing analytical methods. The following sections detail the methodologies as described in the cited literature.

Method 1: Gas Chromatography - Flame Ionization Detector (GC-FID) with Liquid-Liquid Extraction

This method is a robust and widely used technique for the quantification of volatile compounds like gamma-decalactone.

Sample Preparation (Liquid-Liquid Extraction):

  • A 1.5 mL aliquot of the sample is taken.[8]

  • To maximize the lactonization of 4-hydroxydecanoic acid, 10 µL of HCl is added.[8]

  • 20 µL of an internal standard (e.g., γ-undecalactone) is added.[8]

  • The sample is extracted with 1.5 mL of diethyl ether.[8]

  • The organic phase is recovered for analysis.[8]

GC-FID Conditions:

  • Instrument: YL 6100 Young Lin Instrument[8]

  • Column: Capillary column BPX (30 m × 0.25 mm)[8]

  • Carrier Gas: Nitrogen at a flow rate of 1.1 mL/min[8]

  • Injector Temperature: 250 °C[9]

  • Detector Temperature: 280 °C[8][9]

  • Oven Temperature Program: Maintained at 165 °C[9] or a programmed ramp from 165 °C to 230 °C.[8]

Method 2: Stable Isotope Dilution Assay (SIDA) with GC-MS

SIDA is considered a gold-standard method for accurate quantification as it employs a stable isotope-labeled analog of the analyte as an internal standard, which behaves identically to the analyte during extraction and analysis.

Sample Preparation (Solid-Phase Extraction):

  • While specific details for gamma-decalactone were not extensively covered in the search results, a general approach involves passing the sample through a solid-phase extraction (SPE) cartridge to adsorb the analytes of interest.[4] Interfering compounds are washed away, and the purified analytes are then eluted with a suitable solvent.[4]

GC-MS Conditions:

  • The use of GC-MS is the most common means of separation and quantification for this compound due to its volatility.[4] Specific instrument conditions would be optimized based on the available instrumentation and the specific labeled internal standard used.

Visualizing the Workflow

To better illustrate the logical flow of an inter-laboratory comparison study and the individual analytical methods, the following diagrams are provided.

InterLaboratory_Comparison_Workflow cluster_planning Planning & Preparation Phase cluster_analysis Analytical Phase cluster_reporting Data Reporting & Analysis Phase A Define Study Objectives B Select Participating Laboratories A->B C Prepare & Homogenize Test Material B->C D Distribute Samples C->D E Laboratories Analyze Samples using Pre-defined Methods D->E F Laboratories Submit Results E->F G Statistical Analysis of Data (e.g., z-scores, reproducibility) F->G H Generate Comparison Report G->H

Inter-laboratory comparison workflow.

Analytical_Method_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Sample Aliquot Spike Spike with Internal Standard (e.g., γ-undecalactone or deuterated γ-decalactone) Sample->Spike Extract Extraction (LLE or SPE) Spike->Extract Inject Inject Extract into GC Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (FID or MS) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Result Report Concentration Quantify->Result

General analytical method workflow.

References

Cross-Validation of LC-MS and GC-MS Methods for Lactone Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lactones is critical in various fields, from quorum sensing to flavor and fragrance analysis. The two most powerful analytical techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in selecting the most suitable technique for your specific research needs.

Performance Comparison: LC-MS vs. GC-MS for Lactone Analysis

The choice between LC-MS and GC-MS for lactone analysis depends on the specific lactone's properties, the required sensitivity, and the complexity of the sample matrix. LC-MS is generally favored for its high sensitivity and suitability for a broader range of compounds without the need for derivatization, while GC-MS offers excellent separation for volatile and semi-volatile lactones.

A key study comparing the two methods for the analysis of N-acyl homoserine lactones (N-HLs) found that LC-MS/MS was significantly more sensitive, with a limit of detection (LOD) as low as 1 part-per-billion (ppb), which is one to three orders of magnitude lower than the GC-MS/MS method.[1][2] This enhanced sensitivity allows for the detection of concentrations as low as 10 parts-per-trillion (ppt) in biological samples when coupled with a preconcentration step.[1][2]

However, the study also highlighted the complementary nature of the two techniques. LC-MS/MS demonstrated greater enantioselectivity for larger, more hydrophobic N-HLs, whereas GC-MS/MS provided better enantioselectivity for smaller N-HLs.[1][2]

ParameterLC-MS/MSGC-MS/MSSource
Limit of Detection (LOD) As low as 1 ppb; down to 10 ppt with preconcentration1 to 3 orders of magnitude higher than LC-MS/MS[1][2]
Enantioselectivity Greater for larger, more hydrophobic N-HLsBetter for smaller N-HLs[1][2]
Recovery (γ- and δ-lactones) -87% to 121%[3]
Reproducibility (RSD for γ- and δ-lactones) -1.9% to 13.6%[3]
Linearity (γ- and δ-lactones) -Good linearity in the range of 1.0–100 μg mL⁻¹[3]
Recovery (odor-active aliphatic lactones) -> 75%[3]
Detection Limits (odor-active aliphatic lactones) -40-300 ng/L[3]
Linearity (odor-active aliphatic lactones) -r² > 0.996[3]
Precision (RSD for odor-active aliphatic lactones) -Average 3.5%[3]
Detection Limit (general lactones) -10.9 µg/kg - 44.9 µg/kg[4]
Standard Recovery (general lactones) -88.1% - 118.8%[4]
Relative Standard Deviation (RSD for general lactones) -< 5%[4]

Experimental Workflows

The general workflows for LC-MS and GC-MS analysis of lactones involve sample preparation, chromatographic separation, and mass spectrometric detection. The key differences lie in the sample preparation steps and the principles of separation.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Concentration Concentration Extraction->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation Ionization ESI or APCI LC_Separation->Ionization MS_Detection MS Detection Ionization->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Figure 1: General experimental workflow for LC-MS based lactone analysis.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Extraction Solvent Extraction or Headspace/SPME Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation Ionization EI or CI GC_Separation->Ionization MS_Detection MS Detection Ionization->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Figure 2: General experimental workflow for GC-MS based lactone analysis.

Detailed Experimental Protocols

LC-MS Method for N-acyl Homoserine Lactone Analysis

This protocol is a generalized procedure based on established methods for the analysis of N-HLs.[1][2]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Loading: Load the aqueous sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the lactones with an appropriate organic solvent (e.g., acetonitrile or methanol).

  • Drying and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 50 mm × 4.6 mm, 3.0 µm).[3]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over the course of the run to elute lactones with varying polarities.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

3. Mass Spectrometry

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-to-product ion transitions for each lactone.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and gas flows for maximum sensitivity.

GC-MS Method for Lactone Analysis

This protocol is a generalized procedure based on established methods for the analysis of various lactones.[3][4]

1. Sample Preparation

  • Extraction:

    • For high-fat matrices: Dissolve the sample in hexane. The hexane phase can be directly injected.[3]

    • For aqueous matrices: Perform liquid-liquid extraction with a non-polar solvent like dichloromethane or use headspace or solid-phase microextraction (SPME) for volatile lactones.

  • Derivatization (Optional): For less volatile or polar lactones, derivatization may be necessary to improve volatility and chromatographic performance. Silylation using reagents like BSTFA is a common approach.[5]

2. Gas Chromatography

  • Column: A mid-polar capillary column, such as one with a stationary phase containing (35% -phenyl)-methyl polysiloxane (e.g., DB-35MS), is often suitable.[4]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection: Splitless injection is commonly used for trace analysis.

  • Oven Temperature Program:

    • Initial Temperature: 40-70 °C, hold for 1-2 minutes.

    • Ramp 1: Increase to 220-250 °C at a rate of 6-10 °C/min.

    • Ramp 2 (optional): Increase to 250-270 °C at a rate of 8-12 °C/min.

    • Final Hold: Hold at the final temperature for 6-10 minutes to elute all compounds.[4]

3. Mass Spectrometry

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Scan Mode:

    • Full Scan: To identify unknown lactones based on their mass spectra.

    • Selected Ion Monitoring (SIM): For targeted quantification of known lactones, monitoring characteristic ions (e.g., m/z 85 for γ-lactones and m/z 99 for δ-lactones).[3]

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Conclusion

Both LC-MS and GC-MS are powerful techniques for the analysis of lactones, each with its own set of advantages. LC-MS/MS offers superior sensitivity, making it the method of choice for trace-level quantification, especially for larger, less volatile lactones. GC-MS provides excellent separation for volatile and semi-volatile lactones and can be a robust and cost-effective solution. The selection of the optimal method should be based on the specific analytical requirements, including the nature of the lactones, the sample matrix, and the desired level of sensitivity and selectivity. In some cases, a combination of both techniques may be necessary for a comprehensive analysis.

References

A Comparative Analysis of γ-Decalactone Concentrations in Commercially Important Fruit Varieties

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Gamma-decalactone (γ-decalactone) is a crucial volatile organic compound (VOC) that imparts a characteristic sweet, creamy, and peach-like aroma to many fruits.[1] Its presence and concentration are paramount in defining the flavor profile and consumer acceptability of fruits such as peaches, strawberries, apricots, and plums.[1][2] In the food and fragrance industry, γ-decalactone is one of the most significant lactones, driving the authentic aroma of many products.[1] The biosynthesis of this lactone is complex and varies significantly not only between different fruit species but also among cultivars within the same species, leading to a wide spectrum of aromatic intensities.[1][3] This guide provides a comparative overview of γ-decalactone levels in selected fruit varieties, details the analytical methodology used for its quantification, and illustrates the biosynthetic pathway leading to its formation.

Data Presentation: γ-Decalactone Levels Across Fruit Cultivars

The concentration of γ-decalactone is highly variable among different fruit cultivars. This variation can be attributed to genetic factors, such as the presence and expression level of key biosynthetic genes, as well as environmental conditions and fruit maturity.[3][4] The following table summarizes quantitative data from various studies, highlighting the diverse range of γ-decalactone concentrations observed.

Fruit SpeciesCultivar/Varietyγ-Decalactone Concentration (µg/kg FW)Notes
Peach (Prunus persica)'Fenghuayulu'High (Not explicitly quantified in µg/kg)Considered a "high-aroma" cultivar with significant γ-decalactone content.[1]
'Achutao'UndetectableA "low-aroma" cultivar where γ-decalactone levels are too low to be detected.[1]
'LG'1413.29 (Total Volatiles)This cultivar had the highest total volatile content among seven studied varieties; γ-decalactone was a key component.[5]
Flat Peach (Average)Key Aroma CompoundIdentified as a key characteristic volatile in flat peaches, contributing to their unique flavor.[6]
Strawberry (Fragaria × ananassa)'Misohyang'High ContentNoted for having a high γ-decalactone content compared to most Korean cultivars.[2]
USA Cultivars (General)AbundantGenerally characterized by an abundance of γ-decalactone.[2]
Most Korean CultivarsLackingThe majority of domestic Korean cultivars analyzed were found to lack γ-decalactone.[2]
γ-D Producers (Average)1 - 25 (approx.)Concentration varies widely among producing accessions, influenced by gene dosage effects.[7]
Apricot (Prunus armeniaca)VariousCommon Volatileγ-Decalactone is a commonly found volatile compound in apricots.[8]
Plum (Prunus species)VariousPresentγ-Decalactone is a known contributor to plum aroma.[9]

Experimental Protocols: Quantification of γ-Decalactone

The quantification of γ-decalactone and other volatile compounds in fruit is predominantly accomplished using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[10][11] This technique is favored for its high sensitivity, selectivity, and solvent-free nature.[10]

Objective: To extract, identify, and quantify γ-decalactone from fruit tissue.

Methodology: HS-SPME-GC-MS Analysis

  • Sample Preparation:

    • A representative sample of ripe fruit tissue (e.g., 5-10 grams) is collected and immediately frozen in liquid nitrogen to halt enzymatic activity.

    • The frozen tissue is homogenized into a fine powder.

    • A precise amount of the powdered sample is weighed and placed into a 20 mL headspace vial.

    • An internal standard (e.g., γ-undecalactone or 3-octanone) of a known concentration is added to the vial for accurate quantification.

    • To enhance the release of volatiles, a salt solution (e.g., NaCl) may be added to the matrix to increase the ionic strength.[11][12]

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • The sealed vial is incubated at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.[11][13]

    • An SPME fiber, coated with a specific stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS), is exposed to the headspace of the vial.[12]

    • Volatile compounds, including γ-decalactone, adsorb onto the fiber coating over a set extraction time (e.g., 30-60 minutes).[12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • The SPME fiber is retracted and immediately inserted into the heated injection port (e.g., 250°C) of the gas chromatograph.[14]

    • The adsorbed volatiles are thermally desorbed from the fiber and transferred onto the GC column (e.g., DB-5 or similar capillary column).[11]

    • The GC oven temperature is programmed to separate the compounds based on their boiling points and polarity. A typical program might start at 40°C, hold for a few minutes, and then ramp up to a final temperature of 250°C.[11]

    • The separated compounds elute from the column and enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for identification.[13]

  • Quantification:

    • The concentration of γ-decalactone is determined by comparing its peak area to the peak area of the known internal standard, using a pre-established calibration curve. Results are typically expressed in micrograms per kilogram (µg/kg) of fresh fruit weight (FW).[6]

Mandatory Visualization

The biosynthesis of γ-decalactone in plants is a multi-step process originating from fatty acids. The diagram below illustrates a simplified, putative pathway leading to the formation of this important aroma compound.

G cluster_pathway Putative γ-Decalactone Biosynthesis Pathway FA Fatty Acid (e.g., Linoleic Acid) HFA Hydroxy Fatty Acid FA->HFA Hydroxylation (e.g., via FaFAH1 in strawberry) KETO Keto Fatty Acid HFA->KETO Oxidation BETA_OX β-Oxidation Cycles (Chain Shortening) KETO->BETA_OX HYDROXY_COA 4-Hydroxydecanoyl-CoA BETA_OX->HYDROXY_COA GDL γ-Decalactone HYDROXY_COA->GDL Lactonization (Internal Esterification) (e.g., via PpAAT1 in peach)

Caption: A simplified diagram of the putative biosynthetic pathway of γ-decalactone in fruits.

The experimental workflow for quantifying γ-decalactone is a systematic process ensuring accurate and reproducible results. The following diagram outlines the key steps from sample collection to data analysis.

G cluster_workflow Experimental Workflow for γ-Decalactone Quantification SAMPLE 1. Fruit Sample Collection & Homogenization EXTRACT 2. Volatile Extraction (HS-SPME) SAMPLE->EXTRACT Incubation & Adsorption GC 3. Gas Chromatography (Separation) EXTRACT->GC Thermal Desorption MS 4. Mass Spectrometry (Identification) GC->MS Elution DATA 5. Data Analysis & Quantification MS->DATA Peak Integration

Caption: Workflow for the quantification of γ-decalactone using HS-SPME-GC-MS.

References

Enantiomeric Ratio of Gamma-Decalactone: A Key Marker for Authenticity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The determination of the enantiomeric ratio of chiral compounds is a critical aspect of authenticity assessment in the food, fragrance, and pharmaceutical industries. For gamma-decalactone, a flavor and fragrance compound with a characteristic peachy aroma, the ratio of its (R) and (S) enantiomers serves as a reliable indicator of its origin—whether it is derived from natural sources, produced via biotechnology, or synthesized chemically. This guide provides a comparative overview of the enantiomeric composition of gamma-decalactone from various sources, supported by experimental data and detailed analytical protocols.

Comparison of Enantiomeric Ratios of Gamma-Decalactone

The enantiomeric distribution of gamma-decalactone is significantly dependent on its production method. Natural sources and biotechnological routes predominantly yield the (R)-enantiomer, which is primarily responsible for the desirable fruity aroma. In contrast, chemical synthesis typically results in a racemic mixture.

SourcePredominant EnantiomerEnantiomeric Ratio (R:S) / Enantiomeric Excess (e.e.)Citation(s)
Natural (Fruits) (R)-(+)-gamma-decalactoneHigh (R) predominance; e.g., in some mellow fruits, the ratio can be approximately 89:11.[1][2]
Biotechnological (Microbial) (R)-(+)-gamma-decalactoneHigh (R) e.e.; e.g., Yarrowia lipolytica can produce gamma-decalactone with an e.e. of 93.42%.[2]
Synthetic Racemic mixtureApproximately 50:50 (racemic).[3]

Experimental Protocols

The primary analytical technique for determining the enantiomeric ratio of gamma-decalactone is Chiral Gas Chromatography (Chiral GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Protocol 1: Chiral GC Analysis of Gamma-Decalactone

This protocol outlines the steps for the enantioselective analysis of gamma-decalactone.

1. Sample Preparation (from a liquid matrix):

  • Liquid-Liquid Extraction (LLE):

    • To 10 mL of the liquid sample (e.g., fruit juice, fermentation broth), add 10 mL of diethyl ether in a separatory funnel.

    • Shake vigorously for 2 minutes and allow the layers to separate.

    • Collect the organic (upper) layer containing the extracted gamma-decalactone.

    • Repeat the extraction of the aqueous layer with a fresh portion of diethyl ether to ensure complete recovery.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Carefully concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.

2. Chiral Gas Chromatography (GC) Conditions:

  • Gas Chromatograph: A system equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Chiral Capillary Column: A cyclodextrin-based chiral column is essential for the separation of the enantiomers. A commonly used type is a Rt-betaDEXcst column.[4]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp 1: Increase to 180 °C at a rate of 4 °C/min.

    • Ramp 2: Increase to 220 °C at a rate of 10 °C/min, hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

3. Data Analysis:

  • The two enantiomers, (R)- and (S)-gamma-decalactone, will appear as separate peaks in the chromatogram.

  • Identify the peaks based on the retention times of pure enantiomeric standards.

  • Calculate the percentage of each enantiomer by integrating the peak areas.

  • The enantiomeric ratio is the ratio of the peak area of the (R)-enantiomer to the peak area of the (S)-enantiomer.

  • The enantiomeric excess (e.e.) can be calculated using the formula:

    • e.e. (%) = [|(Area_R - Area_S)| / (Area_R + Area_S)] x 100

Visualizations

Logical Framework for Authenticity Assessment

The following diagram illustrates the decision-making process for determining the authenticity of gamma-decalactone based on its enantiomeric ratio.

start Sample containing gamma-decalactone analysis Chiral GC Analysis start->analysis ratio Determine Enantiomeric Ratio (R:S) analysis->ratio natural High (R) Predominance (e.g., > 85% R) ratio->natural High (R) synthetic Racemic Mixture (approx. 50:50 R:S) ratio->synthetic ~50% (R) authentic Authentic Natural or Biotechnological Origin natural->authentic not_authentic Likely Synthetic Origin synthetic->not_authentic

Caption: Authenticity assessment workflow for gamma-decalactone.

Experimental Workflow for Enantiomeric Ratio Determination

This diagram outlines the key steps in the experimental procedure for analyzing the enantiomeric composition of gamma-decalactone.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample extraction Liquid-Liquid Extraction sample->extraction concentration Concentration extraction->concentration gc Chiral GC Injection concentration->gc separation Enantiomer Separation gc->separation detection Detection (FID/MS) separation->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Ratio Calculation integration->calculation

Caption: Experimental workflow for gamma-decalactone analysis.

References

Comparison of Internal Standards: Gamma-Decalactone-d7 vs. Non-Deuterated Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

An Essential Guide to Linearity and Range Determination for Gamma-Decalactone-d7 Calibration Curves in Analytical Assays

In the precise world of analytical chemistry, particularly within pharmaceutical and fragrance research, the accurate quantification of compounds is paramount. Gamma-decalactone, a significant flavor and fragrance component, is often quantified using internal standards to ensure accuracy and reproducibility. The use of a deuterated internal standard, such as this compound, is a superior approach compared to using other non-isotopically labeled compounds. This guide provides a comparative overview of the linearity and range determination for calibration curves using this compound, supported by experimental protocols and data from analogous compounds.

The ideal internal standard is chemically and physically similar to the analyte, but distinguishable by the analytical instrument. Deuterated standards like this compound are considered the gold standard for mass spectrometry-based quantification because they co-elute with the analyte and exhibit similar ionization efficiency, correcting for matrix effects and variability in sample preparation more effectively than non-isotopically labeled standards such as gamma-undecalactone.

While specific linearity data for this compound calibration curves are not extensively published, the performance of other deuterated lactone internal standards provides a strong indication of expected performance. For instance, studies on the quantification of γ-nonalactone using a deuterated internal standard have demonstrated excellent linearity with a coefficient of determination (R²) greater than 0.99 over a concentration range of 0 to 100 µg L⁻¹[1]. It is reasonable to expect similar performance for a this compound calibration curve.

Table 1: Comparison of Internal Standards for Gamma-Decalactone Quantification

FeatureThis compound (Deuterated)Gamma-Undecalactone (Non-Deuterated)
Chemical Similarity Nearly identical to Gamma-decalactoneSimilar, but with a different alkyl chain length
Chromatographic Behavior Co-elutes with Gamma-decalactoneElutes at a different retention time
Ionization Efficiency Very similar to Gamma-decalactoneMay differ from Gamma-decalactone
Correction for Matrix Effects ExcellentGood to moderate
Expected Linearity (R²) > 0.99Typically > 0.99, but can be more susceptible to matrix interference
Typical Concentration Range ng/mL to µg/mLng/mL to µg/mL

Experimental Protocol for Calibration Curve Establishment

The following is a detailed methodology for establishing a calibration curve for the quantification of Gamma-decalactone using this compound as an internal standard, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS).

1. Preparation of Standard Solutions:

  • Primary Stock Solutions: Prepare individual stock solutions of Gamma-decalactone and this compound in a suitable solvent (e.g., methanol or ethyl acetate) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of Gamma-decalactone by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a constant concentration to be spiked into all calibration standards and samples.

2. Calibration Curve Preparation:

  • Prepare a series of at least five calibration standards by spiking a known volume of each Gamma-decalactone working standard solution with a constant volume of the this compound internal standard spiking solution.

  • The final concentrations of Gamma-decalactone should span the expected analytical range.

  • Include a blank sample (matrix with internal standard but no analyte) to check for interferences.

3. Sample Preparation (Liquid-Liquid Extraction):

  • To a known volume of the sample (e.g., 1.5 mL), add the same constant volume of the this compound internal standard spiking solution as used for the calibration standards[2][3].

  • For improved lactonization of any 4-hydroxydecanoic acid present, a small amount of acid (e.g., 10 µL of HCl) can be added[2][3].

  • Extract the sample with a suitable organic solvent, such as diethyl ether (1.5 mL)[2][3].

  • Vortex the mixture and centrifuge to separate the layers.

  • Transfer the organic layer to a clean vial for analysis.

4. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A suitable capillary column, such as a BPX (30 m x 0.25 mm)[2][4].

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.1 mL/min)[2][4].

    • Oven Temperature Program: An example program could be: hold at 165°C for 1 min, ramp to 180°C at 3°C/min, then ramp to 230°C at 5°C/min[2][3].

    • Injector Temperature: 250°C to 280°C[2][4].

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for Gamma-decalactone and this compound.

5. Data Analysis and Linearity Determination:

  • Calculate the peak area ratio of the analyte (Gamma-decalactone) to the internal standard (this compound) for each calibration standard.

  • Plot the peak area ratio against the corresponding concentration of the analyte.

  • Perform a linear regression analysis on the data points.

  • The linearity of the calibration curve is typically assessed by the coefficient of determination (R²), which should ideally be ≥ 0.99.

Visualizing the Workflow

The following diagram illustrates the logical workflow for determining the linearity and range of a this compound calibration curve.

Workflow for Linearity and Range Determination cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation prep_stock Prepare Stock Solutions (Analyte & IS) prep_working Prepare Working Standards (Serial Dilutions) prep_stock->prep_working prep_is Prepare IS Spiking Solution prep_stock->prep_is prep_cal Prepare Calibration Standards (Spike with IS) prep_working->prep_cal prep_is->prep_cal gcms_analysis GC-MS Analysis (SIM Mode) prep_cal->gcms_analysis sample_prep Sample Preparation (Extraction) sample_prep->gcms_analysis peak_integration Peak Integration & Ratio Calculation gcms_analysis->peak_integration plot_curve Plot Area Ratio vs. Concentration peak_integration->plot_curve lin_reg Linear Regression Analysis plot_curve->lin_reg eval_linearity Evaluate Linearity (R²) & Range lin_reg->eval_linearity

References

The Gold Standard for Gamma-Decalactone Quantification: A Comparative Guide to the Isotope Dilution Method

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of the key flavor and fragrance compound, gamma-decalactone, the choice of analytical methodology is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of the accuracy and precision of the stable isotope dilution analysis (SIDA) method against common alternatives, supported by experimental data, to inform the selection of the most robust analytical strategy.

The inherent volatility and complex sample matrices in which gamma-decalactone is often found necessitate an analytical technique that can overcome challenges such as sample loss during preparation and matrix-induced signal suppression or enhancement. While various methods are employed for its quantification, stable isotope dilution analysis (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS) emerges as the superior technique, offering unparalleled accuracy and precision.

Unrivaled Accuracy and Precision with Isotope Dilution

Stable isotope dilution analysis distinguishes itself by employing a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled gamma-decalactone) as an internal standard. This isotopically labeled standard is chemically identical to the target analyte and, when added to the sample at the earliest stage of preparation, experiences the same physical and chemical variations as the native compound. This co-elution and co-detection allow for the precise correction of any analyte loss during extraction, derivatization, and injection, as well as mitigating the impact of matrix effects on ionization efficiency in the mass spectrometer. The result is a highly accurate and precise measurement of the analyte concentration.

In contrast, alternative methods such as external standard and internal standard calibration with a non-isotopic analogue are more susceptible to errors arising from sample preparation and matrix interferences.

Comparative Analysis of Quantification Methods

The following table summarizes the performance characteristics of the stable isotope dilution analysis alongside other commonly used quantification techniques for gamma-lactone analysis. The data for the Stable Isotope Dilution Analysis is based on a comprehensive study of the closely related compound, gamma-nonalactone, which serves as a strong indicator of the performance for gamma-decalactone.[1][2] Data for alternative methods are derived from studies on gamma-decalactone and other relevant compounds.

Parameter Stable Isotope Dilution Analysis (SIDA) with GC-MS Internal Standard (Non-Isotopic) with GC-FID/MS External Standard with GC-MS Liquid-Liquid Extraction (Sample Preparation Recovery)
Accuracy (Recovery %) ~104%[1]Variable, typically 80-120% but highly matrix-dependentHighly variable, susceptible to matrix effects and sample lossDiethyl ether: 99.9 ± 1.8%Dichloromethane: 101.1 ± 2.5%Chloroform: 98.8 ± 1.3%Heptane: 87.0 ± 2.1%Pentane: 92.3 ± 1.9%[3]
Precision (RSD %) Reproducibility: 0.72%Repeatability: 0.38%[1][2]Typically <15%Can exceed 15-20% in complex matrices<5% for effective solvents[3]
Limit of Detection (LOD) 0.4 µg/L (for γ-nonalactone)[1][2]Analyte and matrix dependent10.9-44.9 µg/kg (for γ-lactones)[4]Not applicable (Sample prep method)
Limit of Quantification (LOQ) 1.1 µg/L (for γ-nonalactone)[1][2]Analyte and matrix dependentTypically 3-5 times the LODNot applicable (Sample prep method)
Linearity (R²) >0.99[1][2]Typically >0.99Typically >0.99Not applicable

Experimental Protocols

Detailed methodologies for the key quantification techniques are outlined below to provide a comprehensive understanding of each approach.

Stable Isotope Dilution Analysis (SIDA) by GC-MS

This protocol is based on the highly analogous analysis of gamma-nonalactone and is considered the gold standard for accuracy.[1][2]

  • Internal Standard Spiking: A known quantity of the isotopically labeled gamma-decalactone internal standard is added to the sample at the very beginning of the sample preparation process.

  • Sample Extraction: The sample is subjected to an extraction procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analyte and the internal standard from the sample matrix.

  • Concentration and Reconstitution: The extract is concentrated to a small volume and reconstituted in a suitable solvent for GC-MS analysis.

  • GC-MS Analysis: The extract is injected into a gas chromatograph coupled to a mass spectrometer. The GC separates the gamma-decalactone and its labeled internal standard from other components in the extract. The MS detects and quantifies the characteristic ions of both the native and the labeled gamma-decalactone.

  • Quantification: The concentration of gamma-decalactone in the original sample is calculated based on the ratio of the peak areas of the native analyte to the isotopically labeled internal standard and the known amount of the internal standard added.

Internal Standard Method (with Non-Isotopic Standard) by GC-FID/MS

This method offers an improvement over the external standard method by correcting for injection volume variability.

  • Internal Standard Selection: A compound that is chemically similar to gamma-decalactone but not present in the sample is chosen as the internal standard (e.g., gamma-undecalactone).

  • Calibration Curve Preparation: A series of calibration standards are prepared containing known concentrations of gamma-decalactone and a constant concentration of the internal standard.

  • Sample Preparation: A known amount of the internal standard is added to the sample prior to analysis. The sample may undergo extraction and concentration steps.

  • GC-FID/MS Analysis: The calibration standards and the sample are analyzed by GC-FID or GC-MS.

  • Quantification: A calibration curve is generated by plotting the ratio of the peak area of gamma-decalactone to the peak area of the internal standard against the concentration of gamma-decalactone. The concentration of gamma-decalactone in the sample is determined from this calibration curve.

External Standard Method by GC-MS

This is the most straightforward quantification method but is also the most susceptible to errors.

  • Calibration Curve Preparation: A series of external calibration standards containing known concentrations of gamma-decalactone are prepared in a solvent that mimics the sample matrix as closely as possible.

  • Sample Preparation: The sample is prepared for analysis, which may include extraction, concentration, and filtration.

  • GC-MS Analysis: The calibration standards and the sample are analyzed under identical GC-MS conditions.

  • Quantification: A calibration curve is constructed by plotting the peak area of gamma-decalactone against its concentration for the external standards. The concentration of gamma-decalactone in the sample is then determined by comparing its peak area to the calibration curve.

Visualizing the Workflow: Isotope Dilution Method

The following diagram illustrates the logical workflow of the Stable Isotope Dilution Analysis (SIDA) for the quantification of gamma-decalactone.

SIDA_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Sample containing γ-decalactone Spike Add known amount of isotopically labeled γ-decalactone (IS) Sample->Spike Extract Extraction (e.g., SPE, LLE) Spike->Extract Concentrate Concentration & Reconstitution Extract->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Detect Detection of native and labeled γ-decalactone GCMS->Detect Ratio Calculate Peak Area Ratio (Analyte / IS) Detect->Ratio Calculate Calculate Concentration Ratio->Calculate

Caption: Workflow of the Stable Isotope Dilution Analysis (SIDA).

Conclusion

For researchers requiring the highest degree of accuracy and precision in the quantification of gamma-decalactone, the stable isotope dilution analysis (SIDA) method is unequivocally the technique of choice. Its ability to correct for sample loss and matrix effects provides a level of confidence in the results that is unmatched by other methods. While the initial investment in isotopically labeled standards may be higher, the long-term benefits of generating highly reliable and defensible data are invaluable for research, quality control, and regulatory purposes. When the highest level of accuracy is not paramount and in less complex matrices, the internal standard method with a non-isotopic standard can provide a viable alternative, offering better precision than the external standard method. The choice of method should ultimately be guided by the specific requirements of the analysis, the complexity of the sample matrix, and the desired level of data quality.

References

Comparison of extraction techniques for gamma-decalactone from dairy products

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Extraction Techniques for Gamma-Decalactone from Dairy Products

This guide provides a detailed comparison of common analytical techniques for the extraction of gamma-decalactone, a key flavor compound, from various dairy matrices. The performance of Solvent Extraction, Steam Distillation, and Supercritical Fluid Extraction (SFE) are objectively evaluated, with supporting data and methodologies to aid researchers, scientists, and professionals in the food and flavor industry in selecting the most suitable method for their analytical needs.

Data Presentation: Performance of Extraction Techniques

The following table summarizes the quantitative performance of different extraction techniques for gamma-decalactone. It is important to note that direct comparative studies across all methods from a single dairy matrix are limited; therefore, data is presented from studies on relevant matrices, as cited.

FeatureSolvent ExtractionSteam Distillation (Hydrodistillation)Supercritical Fluid Extraction (SFE)
Recovery / Yield High (up to 99.9 ± 1.8% with diethyl ether in model solutions)[1]Lower than solvent extraction (efficiency difference of 12.8% to 22% reported)[1][2]High, but dependent on temperature and pressure parameters[2][3]
Purity of Extract Moderate (approx. 51.5 ± 1.2% to 53.0 ± 1.8%, may contain co-extracted lipids)[1][2]High (approx. 88.0 ± 3.4%)[1][2]Very high, highly selective for target compounds, yielding a solvent-free extract[4]
Selectivity Lower; co-extraction of non-volatile compounds like lipids is common[1]High for volatile and semi-volatile compounds[5]High; tunable by modifying pressure and temperature to target specific molecular weights[3]
Solvent Usage High (e.g., diethyl ether, hexane, chloroform)[1][2]Low to none (uses water as the distillation medium)Minimal (uses CO2 as a recyclable, "green" solvent)
Thermal Degradation Low risk, as it is typically performed at low temperatures.Potential risk for heat-sensitive compounds, though can be performed under reduced pressure[5]Low risk; extraction is performed at relatively low temperatures (e.g., 40-60°C)[2]
Speed & Complexity Simple and rapid[1]More time-consuming and requires specialized glassware[5]Requires specialized equipment and optimization of parameters

Experimental Workflows

The following diagram illustrates the general workflow for each of the discussed extraction techniques, from the initial dairy sample to the final analysis-ready extract.

G cluster_0 General Workflow for Gamma-Decalactone Extraction cluster_1 Solvent Extraction cluster_2 Steam Distillation cluster_3 Supercritical Fluid Extraction (SFE) DairyProduct Dairy Product (e.g., Butter, Cheese, Milk Fat) SE1 Sample Homogenization DairyProduct->SE1 SD1 Sample Preparation (e.g., suspension in water) DairyProduct->SD1 SFE1 Sample Loading into Extraction Vessel DairyProduct->SFE1 SE2 Addition of Organic Solvent (e.g., Diethyl Ether) SE1->SE2 SE3 Phase Separation (Centrifugation) SE2->SE3 SE4 Collection of Organic Layer SE3->SE4 SE5 Drying & Concentration SE4->SE5 FinalExtract Analysis-Ready Extract (for GC-MS, etc.) SE5->FinalExtract SD2 Distillation with Steam SD1->SD2 SD3 Condensation of Volatiles SD2->SD3 SD4 Collection of Distillate SD3->SD4 SD5 Extraction of Aqueous Distillate SD4->SD5 SD5->FinalExtract SFE2 Pressurization with Supercritical CO2 SFE1->SFE2 SFE3 Extraction under Controlled Temp & Pressure SFE2->SFE3 SFE4 Depressurization in Separator Vessel SFE3->SFE4 SFE5 Collection of Solvent-Free Extract SFE4->SFE5 SFE5->FinalExtract

Caption: Workflow of major gamma-decalactone extraction techniques.

Experimental Protocols

Liquid-Liquid Solvent Extraction

This protocol is a representative method adapted from procedures used for lactone extraction from fatty matrices and biotransformation media.[1][6]

  • Sample Preparation : Weigh approximately 0.5 g of the dairy sample (e.g., butter oil, melted cheese) into a 25 mL centrifuge tube.

  • Internal Standard : Add a known concentration of an internal standard (e.g., 25 µL of gamma-undecalactone solution) to the sample for quantification purposes.

  • Homogenization : If the sample is solid or semi-solid, homogenize it to ensure a uniform consistency. For liquid samples, vortex mixing is sufficient.

  • Solvent Addition : Add 1.5 mL of a suitable organic solvent, such as diethyl ether, to the centrifuge tube. The choice of solvent is critical, with diethyl ether showing high recovery rates.[1]

  • Extraction : Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and transfer of the analyte into the organic phase. For more complex matrices, ultrasonic extraction at a controlled temperature (e.g., 25°C for 30 minutes) can be employed.[7]

  • Phase Separation : Centrifuge the mixture at approximately 4000 rpm for 5-10 minutes to achieve a clear separation between the organic layer (containing the lactone) and the aqueous/solid dairy matrix.

  • Collection : Carefully transfer the supernatant (the organic layer) into a clean vial using a pipette.

  • Drying and Concentration : Dry the organic extract by passing it through anhydrous magnesium sulfate or sodium sulfate to remove any residual water. The solvent can then be evaporated under a gentle stream of nitrogen to concentrate the extract to a desired volume before analysis.

Steam Distillation (Hydrodistillation)

This protocol is based on the principles of steam distillation for the recovery of volatile compounds from complex matrices.[1][8][9]

  • Apparatus Setup : Assemble a steam distillation apparatus, which typically consists of a boiling flask, a sample flask, a condenser, and a collection vessel (e.g., a Clevenger-type apparatus).

  • Sample Preparation : Place a measured quantity of the dairy sample (e.g., 20-50 g of grated cheese or butter) into the sample flask and suspend it in distilled water.

  • pH Adjustment : The pH of the mixture can be adjusted to influence the volatility of certain compounds. For lactones, acidification of the medium prior to distillation can increase recovery.[1]

  • Distillation : Heat the boiling flask to generate steam, which then passes through the sample mixture. The steam carries the volatile and semi-volatile compounds, including gamma-decalactone, out of the sample flask.

  • Condensation : The steam and volatile compound mixture travels to the condenser, where it is cooled and condenses back into a liquid.

  • Collection : Collect the distillate, which will consist of an aqueous layer and an immiscible organic layer (the essential oil containing the lactones).

  • Final Extraction : The collected distillate is then subjected to a liquid-liquid extraction with a small volume of an organic solvent (like diethyl ether) to isolate the gamma-decalactone from the aqueous phase for subsequent analysis.

Supercritical Fluid Extraction (SFE)

This protocol describes a general procedure for the extraction of flavor compounds from milk fat using supercritical CO2.[3][4]

  • Sample Preparation : Place approximately 100 g of the dairy sample (e.g., anhydrous milk fat) into the high-pressure extraction vessel of the SFE system.

  • System Parameters :

    • Set the extraction temperature, typically between 40°C and 60°C.

    • Set the extraction pressure, which can range from 10 to 36 MPa. The pressure and temperature are critical parameters that determine the solvating power and selectivity of the supercritical CO2.[2]

  • Extraction : Pump liquid CO2 into the system, where it is heated and pressurized to reach a supercritical state. The supercritical CO2 then flows through the extraction vessel, dissolving the aroma compounds, including gamma-decalactone.

  • Fractionation and Separation : The CO2, now containing the dissolved compounds, flows into a separator vessel. In this vessel, the pressure is reduced, causing the CO2 to lose its solvating power and return to a gaseous state.

  • Collection : As the CO2 reverts to a gas, the extracted compounds precipitate out and are collected in the separator. This results in a concentrated, solvent-free extract.

  • Optimization : The process can be fine-tuned by altering the pressure, temperature, and flow rate to selectively extract different fractions of compounds based on their molecular weight and polarity.[3]

References

Safety Operating Guide

Proper Disposal of Gamma-Decalactone-d7: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the proper disposal of gamma-decalactone-d7, a deuterated lactone used in research and development. Adherence to these procedures is vital for protecting personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The substance is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or glasses.
Skin Protection Chemically resistant gloves (e.g., nitrile rubber).
Body Protection Lab coat or other protective clothing to prevent skin contact.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a respirator may be necessary.

In the event of a spill, evacuate unnecessary personnel from the area. For large spills, ensure adequate ventilation and remove all sources of ignition, although the substance is not classified as flammable.[1][4]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed waste disposal contractor. Do not dispose of this chemical into drains or the environment.[4][5][6]

  • Containment of Waste:

    • Collect waste this compound, including any contaminated materials, in a designated and properly labeled waste container.

    • Ensure the container is tightly sealed to prevent leaks or spills.[5]

  • Handling Spills:

    • For small spills, absorb the liquid with an inert, non-combustible material such as sand, earth, or vermiculite.[5][6]

    • Carefully sweep or scoop up the absorbed material and place it into a sealed container for disposal.

    • Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.[5]

  • Decontamination of Empty Containers:

    • Do not reuse empty containers.[6]

    • Triple rinse the container with an appropriate solvent. The rinsate should be collected and treated as chemical waste.

    • Dispose of the decontaminated container in accordance with institutional and local regulations.

  • Arranging for Professional Disposal:

    • All waste containing this compound must be disposed of through an approved waste disposal plant.[1]

    • Follow all federal, state, and local regulations for chemical waste disposal.[2] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for pickup by a licensed contractor.

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated assess_spill Assess Situation: Waste or Spill? start->assess_spill waste_collection Collect in Designated Waste Container assess_spill->waste_collection Routine Waste spill_cleanup Initiate Spill Cleanup Protocol assess_spill->spill_cleanup Spill Occurs seal_container Seal and Label Waste Container waste_collection->seal_container absorb_spill Absorb with Inert Material (e.g., Sand) spill_cleanup->absorb_spill collect_residue Place Absorbed Material in Sealed Container absorb_spill->collect_residue decontaminate_area Decontaminate Spill Area collect_residue->decontaminate_area decontaminate_area->seal_container contact_ehs Contact Environmental Health & Safety (EHS) seal_container->contact_ehs end End: Waste Disposed of by Licensed Contractor contact_ehs->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.